molecular formula C8H18O B103804 3,4-Dimethyl-3-hexanol CAS No. 19550-08-4

3,4-Dimethyl-3-hexanol

Cat. No.: B103804
CAS No.: 19550-08-4
M. Wt: 130.23 g/mol
InChI Key: FJXOYCIYKQJAAF-UHFFFAOYSA-N
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Description

3,4-Dimethyl-3-hexanol is a useful research compound. Its molecular formula is C8H18O and its molecular weight is 130.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97526. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dimethylhexan-3-ol
Source PubChem
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InChI

InChI=1S/C8H18O/c1-5-7(3)8(4,9)6-2/h7,9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXOYCIYKQJAAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C)(CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00941323
Record name 3,4-Dimethylhexan-3-ol
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Molecular Weight

130.23 g/mol
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CAS No.

19550-08-4
Record name 3,4-Dimethyl-3-hexanol
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Record name 3,4-Dimethyl-3-hexanol
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Record name 3-Hexanol,4-dimethyl-
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Record name 3,4-Dimethylhexan-3-ol
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Record name 3-Hexanol, 3,4-dimethyl-
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,4-Dimethyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the tertiary alcohol, 3,4-dimethyl-3-hexanol. The core of this synthesis is the robust and widely utilized Grignard reaction, a powerful tool for the formation of carbon-carbon bonds. This document details the underlying mechanism, a comprehensive experimental protocol, and relevant quantitative data for the characterization of the final product.

Core Synthesis: The Grignard Reaction

The synthesis of this compound is most effectively achieved through a Grignard reaction. This organometallic reaction involves the nucleophilic addition of a Grignard reagent to a carbonyl group. In this specific case, the Grignard reagent, sec-butylmagnesium bromide, attacks the electrophilic carbonyl carbon of 2-butanone. The subsequent protonation of the resulting alkoxide intermediate in an acidic workup yields the desired tertiary alcohol, this compound.[1]

The overall reaction is as follows:

Step 1: Formation of the Grignard Reagent sec-Butyl bromide + Mg → sec-Butylmagnesium bromide

Step 2: Reaction with Ketone and Workup sec-Butylmagnesium bromide + 2-Butanone → Intermediate Alkoxide Intermediate Alkoxide + H₃O⁺ → this compound

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₈H₁₈O
Molecular Weight 130.23 g/mol
Boiling Point 158-160 °C
Density 0.838 g/mL at 25 °C
¹H NMR (CDCl₃) δ 0.8-1.0 (m, 12H), 1.2-1.6 (m, 5H), 1.75 (s, 1H, OH)
¹³C NMR (CDCl₃) δ 8.5, 14.5, 25.9, 31.9, 36.9, 41.5, 75.5
IR (neat) 3450 cm⁻¹ (O-H stretch, broad), 2960-2870 cm⁻¹ (C-H stretch)
Reported Yield 75-85% (Typical for Grignard reactions of this type)

Experimental Protocol

This protocol details the synthesis of this compound via the Grignard reaction. All glassware must be thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) before use, as Grignard reagents are highly sensitive to moisture.

Materials:

  • Magnesium turnings

  • 2-Bromobutane (sec-butyl bromide)

  • Anhydrous diethyl ether

  • 2-Butanone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Iodine crystal (for initiation)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

Part 1: Preparation of sec-Butylmagnesium Bromide (Grignard Reagent)

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, place magnesium turnings (1.2 equivalents). The apparatus should be under a positive pressure of an inert gas.

  • Add a small crystal of iodine to the flask.

  • In the dropping funnel, prepare a solution of 2-bromobutane (1.0 equivalent) in anhydrous diethyl ether.

  • Add a small portion of the 2-bromobutane solution to the magnesium turnings to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and the formation of bubbles. Gentle warming with a heating mantle may be necessary.

  • Once the reaction has initiated, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The solution should appear grayish and cloudy.

Part 2: Synthesis of this compound

  • Cool the freshly prepared sec-butylmagnesium bromide solution in an ice bath.

  • Dissolve 2-butanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the 2-butanone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

Part 3: Work-up and Purification

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide intermediate.

  • Transfer the mixture to a separatory funnel. Two layers will form: an upper organic layer (ether) and a lower aqueous layer.

  • Separate the layers and extract the aqueous layer twice more with diethyl ether.

  • Combine all the organic extracts and wash them with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

  • The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway sec-Butyl bromide sec-Butyl bromide Grignard_Reagent sec-Butylmagnesium bromide sec-Butyl bromide->Grignard_Reagent  + Mg (Anhydrous Ether) Mg Mg Mg->Grignard_Reagent Intermediate Alkoxide Intermediate Grignard_Reagent->Intermediate  + 2-Butanone 2-Butanone 2-Butanone 2-Butanone->Intermediate Product This compound Intermediate->Product  + H3O+ (Workup)

Caption: Overall synthesis pathway for this compound.

Experimental Workflow

Experimental_Workflow cluster_grignard Grignard Reagent Formation cluster_reaction Reaction cluster_workup Work-up and Purification Setup Assemble Dry Glassware Initiation Add Mg, I2, and a portion of sec-BuBr Setup->Initiation Addition_Grignard Dropwise addition of sec-BuBr in Ether Initiation->Addition_Grignard Stirring_Grignard Stir at Room Temperature Addition_Grignard->Stirring_Grignard Cooling Cool Grignard to 0°C Stirring_Grignard->Cooling Addition_Ketone Dropwise addition of 2-Butanone in Ether Cooling->Addition_Ketone Stirring_Reaction Stir at Room Temperature Addition_Ketone->Stirring_Reaction Quench Quench with aq. NH4Cl Stirring_Reaction->Quench Extraction Extract with Ether Quench->Extraction Drying Dry with MgSO4 Extraction->Drying Evaporation Remove Solvent Drying->Evaporation Purification Fractional Distillation Evaporation->Purification

Caption: Step-by-step experimental workflow for the synthesis.

References

CAS number for 3,4-Dimethyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3,4-Dimethyl-3-hexanol

CAS Number: 19550-08-4 [1][2]

This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development. It covers the compound's core properties, synthesis, spectral data, and safety information, highlighting its potential in scientific research.

Core Properties

This compound is a branched tertiary alcohol.[3] This structural feature confers resistance to mild oxidation, making it a stable intermediate in organic synthesis.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₈O[2]
Molecular Weight 130.23 g/mol [1]
IUPAC Name 3,4-dimethylhexan-3-ol[1]
Boiling Point 58 °C @ 11.3 mmHg[4]
Density 0.821 g/cm³[4]
Vapor Pressure 0.961 mmHg @ 25°C[4]
Flash Point 103 °C[4]
LogP (Octanol/Water Partition Coefficient) 2.194[5]

Synthesis and Purification

The most common and effective method for synthesizing this compound is the Grignard reaction.[3][6] This method is particularly suitable for creating tertiary alcohols.[3]

Experimental Protocol: Grignard Synthesis

The synthesis involves the reaction of a Grignard reagent, prepared from an alkyl halide and magnesium, with a ketone.[3][6] A typical procedure is outlined below:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings are covered with anhydrous diethyl ether. A solution of 2-bromobutane in anhydrous diethyl ether is added dropwise to initiate the formation of sec-butylmagnesium bromide. The reaction mixture is typically refluxed to ensure complete consumption of the magnesium.

  • Reaction with Ketone: The prepared Grignard reagent is cooled to 0°C. A solution of 2-butanone in anhydrous diethyl ether is then added dropwise with continuous stirring.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with brine and dried over an anhydrous salt like sodium sulfate.

  • Purification: The solvent is removed via rotary evaporation. The resulting crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.[3]

Grignard_Synthesis cluster_reagents Starting Materials cluster_process Synthesis Workflow 2-Butanone 2-Butanone 2-Bromobutane 2-Bromobutane Mg Mg Grignard Reagent Formation Grignard Reagent Formation Reaction with Ketone Reaction with Ketone Grignard Reagent Formation->Reaction with Ketone Aqueous Work-up Aqueous Work-up Reaction with Ketone->Aqueous Work-up Purification (Distillation) Purification (Distillation) Aqueous Work-up->Purification (Distillation) Product This compound Purification (Distillation)->Product Yields

Caption: General workflow for the Grignard synthesis of this compound.

Spectroscopic Data

The structural identity and purity of this compound are confirmed through various spectroscopic methods.

Table 2: Summary of Spectroscopic Data

Technique Key Features
¹H NMR The proton NMR spectrum is expected to show complex multiplets in the aliphatic region (approx. 0.8-1.6 ppm) corresponding to the various CH₃, CH₂, and CH protons. The hydroxyl proton will appear as a broad singlet, the position of which is concentration-dependent.
¹³C NMR The carbon NMR spectrum will display eight distinct signals for the eight carbon atoms. The carbon atom bonded to the hydroxyl group is expected to resonate in the range of 65-80 ppm. Quaternary carbons, such as C3, typically exhibit signals of lower intensity.[7]
Mass Spectrometry (EI) The molecular ion peak at m/z 130 is often weak or absent.[3] The spectrum is typically dominated by fragment ions resulting from α-cleavage and dehydration (loss of water, M-18).
Infrared (IR) Spectroscopy The IR spectrum is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol. C-H stretching vibrations appear in the 2850-3000 cm⁻¹ region, and a C-O stretching band is observed around 1150 cm⁻¹.

Biological Activity and Potential Applications

As of the latest literature review, there is a notable absence of published research on the specific biological activities or signaling pathway interactions of this compound. While structurally related compounds, such as other isomers of hexanol, have been investigated for properties like antimicrobial activity, this particular molecule remains largely unexplored in a biological context.[3]

The lack of data presents an opportunity for new research avenues. A general workflow for initial biological screening of a novel compound like this compound is proposed below. This workflow can help in identifying any potential therapeutic effects.

Biological_Screening_Workflow cluster_screening Initial Screening cluster_development Hit-to-Lead Development Compound This compound In vitro Assays Biochemical & Enzymatic Assays Compound->In vitro Assays Cell-based Assays Cytotoxicity, Proliferation, & Functional Assays Compound->Cell-based Assays Antimicrobial Testing Antimicrobial Testing Compound->Antimicrobial Testing Hit Identification Hit Identification In vitro Assays->Hit Identification Cell-based Assays->Hit Identification Antimicrobial Testing->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization In vivo Studies In vivo Studies Lead Optimization->In vivo Studies

Caption: A proposed workflow for the initial biological screening of this compound.

Safety and Handling

This compound is classified as a flammable liquid and vapor.[1] It is essential to handle this chemical in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[4] Store in a tightly sealed container in a cool, dry place away from ignition sources.

References

An In-depth Technical Guide to 3,4-Dimethyl-3-hexanol: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the tertiary alcohol 3,4-dimethyl-3-hexanol, with a focus on its discovery, synthesis, and characterization. While not prominent in drug development literature, its identity as a branched tertiary alcohol makes it a subject of interest in fundamental organic chemistry. This document details the primary synthetic pathway via the Grignard reaction, outlines modern spectroscopic characterization techniques, and tabulates its key physical and chemical properties. All experimental protocols are described in detail, and logical workflows are visualized using Graphviz diagrams.

Introduction

This compound (CAS No. 19550-08-4) is a saturated tertiary alcohol. Like other tertiary alcohols, it is resistant to oxidation under mild conditions due to the absence of a hydrogen atom on the carbinol carbon.[1] This inherent stability makes such branched alcohols interesting as intermediates in organic synthesis. This guide serves as a technical resource for professionals requiring detailed information on this compound, from its historical context to its synthesis and analytical characterization.

Discovery and Historical Context

The specific discovery of this compound is not prominently documented in a singular, seminal publication. Instead, its synthesis and characterization are rooted in the broader exploration of aliphatic alcohols and the development of powerful synthetic methodologies in the mid-20th century. The advent and refinement of the Grignard reaction, discovered by Victor Grignard in 1900, was a pivotal moment in organic chemistry, providing a robust method for the formation of carbon-carbon bonds and the synthesis of alcohols, including tertiary alcohols.[2][3]

Early investigations into branched aliphatic alcohols were often part of larger studies focused on the synthesis and properties of hydrocarbons and related oxygenated compounds. For instance, a 1964 study by Maurel, Choque, and Pecque detailed the preparation of diastereoisomeric saturated aliphatic hydrocarbons, which would involve alcohol intermediates structurally related to this compound.[1] The characterization of these compounds in that era relied on classical methods such as boiling point determination and elemental analysis, with spectroscopic techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy becoming more prevalent in later years for more detailed structural elucidation.

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the Grignard reaction.[1][4] This involves the reaction of a Grignard reagent with a ketone. Specifically, the reaction of sec-butylmagnesium bromide with butan-2-one yields this compound.

General Reaction Scheme

The overall synthetic transformation is as follows:

sec-Butyl Bromide + Magnesium → sec-Butylmagnesium Bromide

sec-Butylmagnesium Bromide + 2-Butanone → Magnesium alkoxide intermediate

Magnesium alkoxide intermediate + H₃O⁺ → this compound

A logical workflow for this synthesis is presented in the following diagram.

G cluster_0 Grignard Reagent Formation cluster_1 Grignard Reaction cluster_2 Workup sec-Butyl Bromide sec-Butyl Bromide sec-Butylmagnesium Bromide sec-Butylmagnesium Bromide sec-Butyl Bromide->sec-Butylmagnesium Bromide Mg Magnesium Turnings Magnesium Turnings Magnesium Turnings->sec-Butylmagnesium Bromide Anhydrous Ether Anhydrous Ether Anhydrous Ether->sec-Butylmagnesium Bromide Solvent Alkoxide Intermediate Alkoxide Intermediate sec-Butylmagnesium Bromide->Alkoxide Intermediate 2-Butanone 2-Butanone 2-Butanone->Alkoxide Intermediate This compound This compound Alkoxide Intermediate->this compound Aqueous Acid (H3O+) Aqueous Acid (H3O+) Aqueous Acid (H3O+)->this compound Protonation G This compound (M=130) This compound (M=130) Molecular Ion [C8H18O]+• (m/z 130) Molecular Ion [C8H18O]+• (m/z 130) This compound (M=130)->Molecular Ion [C8H18O]+• (m/z 130) Electron Ionization Loss of H2O Loss of H2O Molecular Ion [C8H18O]+• (m/z 130)->Loss of H2O Alpha-Cleavage Alpha-Cleavage Molecular Ion [C8H18O]+• (m/z 130)->Alpha-Cleavage Fragment [C8H16]+• (m/z 112) Fragment [C8H16]+• (m/z 112) Loss of H2O->Fragment [C8H16]+• (m/z 112) Loss of Ethyl Radical Loss of Ethyl Radical Alpha-Cleavage->Loss of Ethyl Radical Loss of Propyl Radical Loss of Propyl Radical Alpha-Cleavage->Loss of Propyl Radical Fragment [C6H13O]+ (m/z 101) Fragment [C6H13O]+ (m/z 101) Loss of Ethyl Radical->Fragment [C6H13O]+ (m/z 101) Fragment [C5H11O]+ (m/z 87) Fragment [C5H11O]+ (m/z 87) Loss of Propyl Radical->Fragment [C5H11O]+ (m/z 87)

References

Spectroscopic Profile of 3,4-Dimethyl-3-hexanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the tertiary alcohol, 3,4-Dimethyl-3-hexanol (CAS No: 19550-08-4, Molecular Formula: C₈H₁₈O). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This information is critical for the unambiguous identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework, functional groups, and fragmentation patterns of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Data (Predicted)

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
-OHVariableBroad Singlet
-CH(CH₃)-~1.6 - 1.8Multiplet
-CH₂CH₃ (on C3)~1.4 - 1.6Quartet
-CH₂CH₃ (on C4)~1.3 - 1.5Multiplet
-C(OH)CH₃~1.1Singlet
-CH(CH₃)-~0.9Doublet
-CH₂CH₃ (on C3)~0.9Triplet
-CH₂CH₃ (on C4)~0.9Triplet

¹³C NMR Data

Carbon AtomPredicted Chemical Shift (δ, ppm)
C3 (quaternary, bearing -OH)70 - 80
C4 (methine)40 - 50
C2, C5 (methylene)25 - 35
C3-CH₃ (methyl)20 - 30
C4-CH₃ (methyl)10 - 20
C1, C6 (methyl)10 - 15
Infrared (IR) Spectroscopy.[1][2][3]

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands confirming its identity as a tertiary alcohol.[1][2][3]

Wavenumber (cm⁻¹)AssignmentIntensity
~3400 (broad)O-H stretch (alcohol)Strong
2960 - 2870C-H stretch (alkane)Strong
1465C-H bend (methylene)Medium
1380C-H bend (methyl)Medium
1150C-O stretch (tertiary alcohol)Strong
Mass Spectrometry (MS).[1][2][3]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (molar mass: 130.23 g/mol ), the electron ionization (EI) mass spectrum is characterized by the absence of a prominent molecular ion peak (M⁺) at m/z 130, which is common for tertiary alcohols due to the instability of the molecular ion.[4] The fragmentation pattern is key to its identification.

m/zRelative Intensity (%)Proposed Fragment
101Moderate[M - C₂H₅]⁺ (Loss of ethyl radical)
87High[M - C₃H₇]⁺ (Loss of propyl radical)
73Base Peak[C₄H₉O]⁺ (α-cleavage)
59Moderate[C₃H₇O]⁺
43High[C₃H₇]⁺ (Propyl cation)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial. Ensure the sample is fully dissolved. A common practice is to use a solvent that contains a known internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.

  • Acquisition Parameters (¹H NMR):

    • Spectrometer Frequency: 300-500 MHz

    • Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

    • Number of Scans: 8-16 scans for a sufficiently concentrated sample.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

  • Acquisition Parameters (¹³C NMR):

    • Spectrometer Frequency: 75-125 MHz

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more scans, depending on the sample concentration.

    • Relaxation Delay: 2-5 seconds.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - FT-IR

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR accessory.

  • Sample Application: Place a single drop of neat (undiluted) this compound directly onto the center of the ATR crystal.

  • Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free cloth.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

  • GC Method:

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 250 °C at a rate of 10 °C/min.

      • Final hold: Hold at 250 °C for 5 minutes.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify the chromatographic peak corresponding to this compound. Analyze the corresponding mass spectrum and compare it to a reference library (e.g., NIST) for confirmation.

Data Interpretation and Structural Correlation

The combination of these spectroscopic techniques provides a detailed and unambiguous structural confirmation of this compound.

Spectroscopic_Analysis cluster_Techniques Spectroscopic Techniques cluster_Information Structural Information NMR NMR Spectroscopy Framework Carbon-Hydrogen Framework (Connectivity, Chemical Environment) NMR->Framework Provides IR IR Spectroscopy Functional_Groups Functional Groups (O-H, C-H, C-O) IR->Functional_Groups Identifies MS Mass Spectrometry Molecular_Weight Molecular Weight & Fragmentation Pattern MS->Molecular_Weight Determines Structure This compound Structure Confirmation Framework->Structure Functional_Groups->Structure Molecular_Weight->Structure

Caption: Relationship between spectroscopic methods and the structural information derived for this compound.

References

An In-depth Technical Guide to 3,4-Dimethyl-3-hexanol: Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Dimethyl-3-hexanol, its known structural analogs, and potential derivatives. It covers key physicochemical properties, synthetic methodologies, and the limited available information on its biological activity, placed within the broader context of tertiary and branched-chain alcohols. This document is intended to serve as a foundational resource for researchers interested in exploring the potential of this and related compounds in medicinal chemistry and drug development.

Core Compound: this compound

This compound is a tertiary alcohol with a branched eight-carbon aliphatic chain.[1] Its structure confers resistance to oxidation, a desirable characteristic in drug design as it can lead to improved metabolic stability.[2]

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₈H₁₈O[1][3]
Molecular Weight130.23 g/mol [3]
IUPAC Name3,4-dimethylhexan-3-ol[3]
CAS Number19550-08-4[3]
XLogP3-AA2.4
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count1
Rotatable Bond Count3
Kovats Retention Index (Standard Polar)1411[3]

Table 1: Physicochemical Properties of this compound

Synthesis of this compound and its Analogs

The primary synthetic route to this compound and other tertiary alcohols is the Grignard reaction. This involves the reaction of a Grignard reagent with a ketone.[4]

General Synthesis of this compound via Grignard Reaction

A plausible and commonly cited method for the synthesis of this compound involves the reaction of a Grignard reagent with a suitable ketone.[4]

G cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_workup Workup cluster_product Product ketone 2-Butanone reaction_node Grignard Reaction (in Diethyl Ether) ketone->reaction_node grignard_reagent sec-Butylmagnesium bromide grignard_reagent->reaction_node intermediate Magnesium alkoxide salt reaction_node->intermediate workup_node Acidic Workup (e.g., aq. HCl or NH4Cl) intermediate->workup_node product This compound workup_node->product

Figure 1: General workflow for the Grignard synthesis of this compound.

Detailed Experimental Protocol: Synthesis of a Structural Analog, (3R, 4S)-4-Methyl-3-hexanol

Materials:

  • (2R, 3S, 4S)-1,2-Dimesyloxy-3-benzyloxy-4-methyl-hex-5-ene (precursor)

  • Zinc dust

  • Sodium iodide

  • 10% Palladium on carbon (Pd-C)

  • Ethanol

  • Acetic acid

  • Diethyl ether

  • Water

  • Brine (saturated NaCl solution)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Elimination Reaction: A mixture of the dimesylated precursor, excess zinc dust, and sodium iodide in a suitable solvent is stirred to facilitate the elimination of the vicinal disulfonyloxy groups, yielding a diene intermediate.

  • Hydrogenation and Deprotection: The resulting diene is dissolved in ethanol containing a few drops of acetic acid. 10% Pd-C is added, and the mixture is subjected to hydrogenation under a positive pressure of hydrogen for an extended period (e.g., 40 hours).[5]

  • Workup: The catalyst is removed by filtration. The solvent is removed under reduced pressure. The residue is taken up in diethyl ether, washed with water and brine, and then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

  • Purification: The solvent is removed, and the crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure (3R, 4S)-4-Methyl-3-hexanol.[5]

Structural Analogs and Derivatives

Information on specific, synthesized derivatives of this compound is limited in the scientific literature. However, based on the reactivity of the tertiary alcohol group, several classes of derivatives can be proposed.

Potential Derivatives
  • Ethers: Williamson ether synthesis could be employed to produce ethers of this compound, though this reaction is generally more efficient with primary and secondary alcohols due to steric hindrance.

  • Esters: Esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) can be used to synthesize esters. These reactions may require a catalyst and conditions to overcome the steric hindrance of the tertiary alcohol.

  • Alkenes: Acid-catalyzed dehydration of this compound would lead to the formation of a mixture of alkene isomers, primarily (E)- and (Z)-3,4-dimethyl-3-hexene.[2]

Biological Activity and Pharmacological Potential

There is a notable lack of specific quantitative biological activity data (e.g., IC₅₀, LD₅₀) for this compound in publicly available databases. However, the broader classes of tertiary and branched-chain alcohols have been studied, providing a basis for hypothesizing potential biological effects.

Neurological Effects of Alcohols

Aliphatic alcohols are known to exert effects on the central nervous system.[6] Their mechanism of action is often attributed to their interaction with neuronal membrane proteins, particularly ligand-gated ion channels.[7][8][9]

  • GABA-A Receptor Modulation: Many alcohols, including branched-chain isomers, are known to be positive allosteric modulators of GABA-A receptors.[8][9][10] This potentiation of the inhibitory neurotransmitter GABA is thought to contribute to the sedative and anxiolytic effects of alcohols. The specific subunit composition of the GABA-A receptor can influence the potency and efficacy of different alcohols.[8]

  • NMDA Receptor Inhibition: Alcohols can also inhibit the function of N-methyl-D-aspartate (NMDA) receptors, which are a type of glutamate receptor involved in excitatory neurotransmission.[7][11][12] This inhibition can contribute to the cognitive and motor impairments associated with alcohol consumption.

G cluster_alcohol Branched-Chain Tertiary Alcohols (e.g., this compound) cluster_receptors Neuronal Receptors cluster_effects Potential Neurological Effects alcohol alcohol gaba GABA-A Receptor alcohol->gaba Positive Modulation nmda NMDA Receptor alcohol->nmda Inhibition inhibition Increased Neuronal Inhibition (Sedation, Anxiolysis) gaba->inhibition excitation Decreased Neuronal Excitation (Cognitive/Motor Impairment) nmda->excitation

Figure 2: Postulated signaling pathway for branched-chain tertiary alcohols.

Experimental Protocols for Biological Evaluation

Given the likely interaction of this compound with neuronal receptors, standard electrophysiological and binding assays would be appropriate for its biological characterization.

4.2.1. Two-Electrode Voltage-Clamp (TEVC) Assay in Xenopus Oocytes

This technique is a robust method for studying the function of ligand-gated ion channels.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the subunits of the receptor of interest (e.g., GABA-A or NMDA receptors)

  • Two-electrode voltage-clamp amplifier and data acquisition system

  • Perfusion system

  • Recording solution (e.g., modified Barth's solution)

  • Agonist solution (e.g., GABA or glutamate/glycine)

  • Solutions of this compound at various concentrations

Procedure:

  • Oocyte Preparation and Injection: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated. cRNA for the receptor subunits is injected into the oocytes. The oocytes are then incubated for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping and one for current recording). The oocyte is continuously perfused with the recording solution.

  • Agonist Application: The agonist is applied to the oocyte to elicit a baseline current response.

  • Test Compound Application: The oocyte is pre-incubated with a solution of this compound for a set period, followed by co-application of the test compound and the agonist.

  • Data Analysis: The change in the current response in the presence of the test compound compared to the baseline response is measured. Dose-response curves can be generated to determine the EC₅₀ or IC₅₀ of the compound.

4.2.2. Radioligand Binding Assay

This assay can be used to determine if a compound binds directly to a receptor.

Materials:

  • Cell membranes expressing the receptor of interest

  • Radiolabeled ligand specific for the receptor (e.g., [³H]muscimol for GABA-A receptors)

  • Solutions of this compound at various concentrations

  • Scintillation counter

  • Glass fiber filters

Procedure:

  • Incubation: Cell membranes are incubated with the radiolabeled ligand and varying concentrations of the unlabeled test compound (this compound).

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand.

  • Washing: The filters are washed to remove any non-specifically bound radioligand.

  • Counting: The amount of radioactivity remaining on the filters is measured using a scintillation counter.

  • Data Analysis: The ability of the test compound to displace the radiolabeled ligand is determined, and the inhibition constant (Ki) can be calculated.

Conclusion and Future Directions

This compound represents a simple, yet understudied, tertiary alcohol. While its synthesis is straightforward via established methods like the Grignard reaction, its biological profile remains largely uncharacterized. Based on the known pharmacology of related branched-chain alcohols, it is plausible that this compound and its derivatives could modulate the activity of key central nervous system receptors such as GABA-A and NMDA receptors.

Future research should focus on:

  • Systematic Synthesis and Characterization: The synthesis and full spectroscopic characterization of a series of structural analogs and derivatives (e.g., esters, ethers) of this compound.

  • Quantitative Biological Evaluation: A thorough in vitro pharmacological profiling of these compounds against a panel of neuronal receptors to determine their potency, efficacy, and selectivity.

  • In Vivo Studies: Investigation of the in vivo effects of the most promising compounds in animal models of neurological and psychiatric disorders.

This systematic approach will be crucial in determining the potential of this compound and its related structures as scaffolds for the development of novel therapeutic agents.

References

A Comprehensive Technical Guide to the Synthesis of Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of tertiary alcohols is a cornerstone of modern organic chemistry, with profound implications for the development of pharmaceuticals, agrochemicals, and fine chemicals. The construction of these sterically hindered and often chiral centers presents unique challenges and has driven the development of a diverse array of synthetic methodologies. This in-depth technical guide provides a comprehensive overview of the core strategies for tertiary alcohol synthesis, complete with detailed experimental protocols, comparative data analysis, and mechanistic visualizations to empower researchers in this critical field.

Nucleophilic Addition to Carbonyl Compounds: The Workhorse of Tertiary Alcohol Synthesis

The most prevalent and versatile approach to tertiary alcohols involves the nucleophilic addition of organometallic reagents to ketones and esters. This section details the venerable Grignard and organolithium reactions, outlining their mechanisms, applications, and practical considerations.

The Grignard Reaction

First reported by Victor Grignard in 1900, the Grignard reaction utilizes organomagnesium halides (R-MgX) as potent nucleophiles.[1] The addition of a Grignard reagent to a ketone, followed by an acidic workup, affords a tertiary alcohol.[1] When an ester is employed as the substrate, two equivalents of the Grignard reagent are necessary, as the initially formed ketone is more reactive than the starting ester and undergoes a second nucleophilic attack.[1]

  • From Ketones: R¹R²C=O + R³MgX → R¹R²R³C-OMgX --(H₃O⁺)--> R¹R²R³C-OH

  • From Esters: R¹COOR² + 2 R³MgX → [R¹C(OMgX)(R³)] --(R³MgX)--> R¹(R³)²C-OMgX --(H₃O⁺)--> R¹(R³)²C-OH

Grignard_Reaction cluster_ketone Addition to Ketone cluster_ester Addition to Ester ketone R¹(R²)C=O intermediate1 R¹R²R³C-OMgX ketone->intermediate1 grignard1 R³-MgX grignard1->ketone workup1 H₃O⁺ intermediate1->workup1 product1 R¹R²R³C-OH workup1->product1 ester R¹COOR² intermediate2a Tetrahedral Intermediate ester->intermediate2a grignard2a R³-MgX (1 eq) grignard2a->ester ketone_intermediate R¹(R³)C=O intermediate2a->ketone_intermediate Elimination of R²OMgX intermediate2b R¹(R³)²C-OMgX ketone_intermediate->intermediate2b grignard2b R³-MgX (1 eq) grignard2b->ketone_intermediate workup2 H₃O⁺ intermediate2b->workup2 product2 R¹(R³)²C-OH workup2->product2

Caption: General mechanisms for Grignard reactions with ketones and esters.
Organolithium Reactions

Organolithium reagents (R-Li) are generally more reactive than their Grignard counterparts due to the greater polarity of the carbon-lithium bond.[1] This heightened reactivity can be advantageous for reactions with sterically hindered ketones.[2] However, this also translates to lower functional group tolerance and requires stringent anhydrous and inert reaction conditions.[1][3]

  • From Ketones: R¹R²C=O + R³Li → R¹R²R³C-OLi --(H₃O⁺)--> R¹R²R³C-OH

Organolithium_Reaction ketone R¹(R²)C=O intermediate R¹R²R³C-OLi ketone->intermediate organolithium R³-Li organolithium->ketone workup H₃O⁺ intermediate->workup product R¹R²R³C-OH workup->product

Caption: Mechanism of organolithium addition to a ketone.

Modern and Catalytic Methods for Tertiary Alcohol Synthesis

While classical organometallic additions remain indispensable, modern synthetic chemistry has seen the emergence of powerful catalytic and asymmetric methods that offer enhanced selectivity, efficiency, and functional group tolerance.

The Kulinkovich-de Meijere Reaction

The Kulinkovich-de Meijere reaction is a modification of the Kulinkovich reaction that provides access to cyclopropylamines from the reaction of Grignard reagents with N,N-dialkylamides in the presence of a titanium(IV) alkoxide.[4] While the primary product is a cyclopropylamine, this methodology highlights the diverse reactivity of organotitanium intermediates which can be conceptually related to the synthesis of more complex alcohol structures.

Kulinkovich_de_Meijere amide R¹CONR₂² oxatitanacyclopentane Oxatitanacyclopentane Intermediate amide->oxatitanacyclopentane grignard EtMgBr ti_alkoxide Ti(OⁱPr)₄ grignard->ti_alkoxide titanacyclopropane Titanacyclopropane ti_alkoxide->titanacyclopropane titanacyclopropane->amide iminium_salt Iminium-Titanium Oxide Inner Salt oxatitanacyclopentane->iminium_salt Ring Opening product Cyclopropylamine iminium_salt->product Cyclization

Caption: Mechanism of the Kulinkovich-de Meijere reaction.
Catalytic Asymmetric Synthesis

The enantioselective synthesis of chiral tertiary alcohols is a significant challenge in modern organic synthesis. Catalytic asymmetric methods, employing chiral ligands to control the stereochemical outcome of the reaction, have emerged as a powerful solution. These methods often utilize organozinc, organoaluminum, or other organometallic reagents in the presence of a substoichiometric amount of a chiral catalyst.

The catalytic enantioselective addition of dialkylzinc reagents to ketones, often in the presence of a chiral ligand and a titanium alkoxide, provides a reliable route to chiral tertiary alcohols with high enantioselectivities.

Asymmetric_Catalysis catalyst Chiral Ligand-Metal Complex organometallic R³₂Zn catalyst->organometallic Activation activated_organometallic Chiral Ligand-R³₂Zn Complex organometallic->activated_organometallic ketone R¹(R²)C=O activated_organometallic->ketone transition_state Diastereomeric Transition State ketone->transition_state product_complex Product-Catalyst Complex transition_state->product_complex product_complex->catalyst Catalyst Regeneration product Chiral Tertiary Alcohol product_complex->product Release

Caption: Generalized catalytic cycle for asymmetric organozinc addition.

Data Presentation: A Comparative Analysis of Synthetic Methods

The choice of synthetic methodology for preparing a tertiary alcohol depends on various factors, including the desired yield, stereoselectivity, substrate scope, and functional group tolerance. The following tables summarize quantitative data from the literature to facilitate a direct comparison of different approaches.

Table 1: Comparison of Yields for the Synthesis of Triphenylmethanol

MethodStarting MaterialReagentSolventReaction TimeYield (%)Reference
GrignardBenzophenonePhenylmagnesium bromideDiethyl etherNot Specified~95%[5]
GrignardMethyl BenzoatePhenylmagnesium bromide (2 eq.)Diethyl ether30 min (reflux)Not Specified[6]

Table 2: Asymmetric Synthesis of Chiral Tertiary Alcohols

Substrate (Ketone)ReagentCatalyst/LigandSolventYield (%)ee (%)drReference
AcetophenoneEtMgBr(R,R)-L12 (chiral biaryl ligand)Toluene9494N/A[7]
2-Naphthyl methyl ketoneEtMgBr(R,R)-L12Toluene9195N/A[7]
1-(4-Chlorophenyl)ethanoneMeMgBr(R,R)-L12Toluene8588N/A[7]
α-Allyl-α'-phenyl ketoneMe₂(CH₂Cl)SiCN(R,R)-salen-AlCl / PhosphoraneDCE8598>20:1[8]
Trifluoromethyl aryl ketonesTerminal AlkynesCation-binding Salen Nickel ComplexNot Specifiedup to 99up to 97N/A[9]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments cited in this guide. These protocols are intended to be reproducible and serve as a practical resource for laboratory synthesis.

Grignard Synthesis of Triphenylmethanol from Benzophenone

Materials:

  • Magnesium turnings (50 mg, 2 mmol)

  • Anhydrous diethyl ether (1.2 mL)

  • Bromobenzene (330 mg, 2.1 mmol)

  • Benzophenone (364 mg, 2 mmol)

  • 3M Hydrochloric acid

  • Sodium sulfate (anhydrous)

Procedure: [5]

  • Preparation of Grignard Reagent:

    • All glassware must be oven-dried and assembled while hot under an inert atmosphere.

    • Place magnesium turnings in a 5 mL conical vial equipped with a magnetic spin vane and a reflux condenser topped with a drying tube.

    • Add 0.5 mL of anhydrous diethyl ether to the reaction vessel.

    • In a separate dry vial, prepare a solution of bromobenzene in 0.7 mL of anhydrous diethyl ether.

    • Add approximately 0.1 mL of the bromobenzene solution to the magnesium suspension to initiate the reaction. If the reaction does not start, gently warm the flask or crush the magnesium with a dry stirring rod.

    • Once the reaction has initiated (cloudiness and gentle reflux), add the remaining bromobenzene solution dropwise to maintain a gentle reflux.

    • After the addition is complete, allow the mixture to stir until most of the magnesium has reacted.

  • Formation of Triphenylmethanol:

    • In a separate dry vial, dissolve benzophenone in 1 mL of anhydrous diethyl ether.

    • Slowly add the benzophenone solution to the Grignard reagent. A color change to red should be observed.

    • Allow the reaction mixture to stir at room temperature until the red color disappears.

  • Work-up and Isolation:

    • Cool the reaction mixture in an ice bath and slowly add 2 mL of 3M HCl with stirring.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and evaporate the solvent to obtain the crude triphenylmethanol.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture).

Asymmetric Addition of Diethylzinc to Benzaldehyde

Materials: [10]

  • Chiral amino alcohol ligand (e.g., a carbohydrate-derived ligand) (20 mol%)

  • Hexane (anhydrous)

  • Titanium(IV) isopropoxide (1.4 eq)

  • Diethylzinc (1.0 M in hexanes, 1.2 eq)

  • Benzaldehyde (1.0 eq)

  • 5% Aqueous HCl

Procedure: [10]

  • Catalyst Formation:

    • In a flame-dried Schlenk flask under an argon atmosphere, dissolve the chiral ligand in anhydrous hexane.

    • Add titanium(IV) isopropoxide and stir the mixture at room temperature for 30 minutes.

  • Addition Reaction:

    • Cool the catalyst solution to 0 °C.

    • Add diethylzinc solution dropwise and stir for an additional 30 minutes at 0 °C.

    • Add benzaldehyde to the reaction mixture.

    • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Work-up and Isolation:

    • Upon completion, quench the reaction by the slow addition of 5% aqueous HCl.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate under reduced pressure.

    • The enantiomeric excess of the resulting 1-phenyl-1-propanol can be determined by chiral HPLC or GC analysis.

Conclusion

The synthesis of tertiary alcohols remains a vibrant and evolving field of organic chemistry. While classical methods like the Grignard and organolithium reactions provide robust and reliable pathways, the continued development of catalytic and asymmetric methodologies is expanding the synthetic toolbox, enabling the construction of increasingly complex and stereochemically defined molecules. This guide has provided a comprehensive overview of the core strategies, from fundamental principles to detailed experimental procedures and comparative data. By leveraging this information, researchers, scientists, and drug development professionals can make informed decisions in the design and execution of synthetic routes toward this important class of compounds.

References

An In-Depth Technical Guide to the Physical Properties of 3,4-Dimethyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the key physical properties of 3,4-Dimethyl-3-hexanol, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in the field of drug development who require accurate physical data and detailed experimental methodologies.

Physical Properties of this compound

This compound is a branched tertiary alcohol.[1] Its structure influences its physical characteristics, such as boiling point and solubility.[1] Unlike primary and secondary alcohols, tertiary alcohols like this one are resistant to oxidation under mild conditions because they lack a hydrogen atom on the carbon that carries the hydroxyl group.[1]

The experimentally determined physical properties of this compound are summarized in the table below.

Physical PropertyValueConditions
Boiling Point 58 °Cat 11.3 mmHg
Density 0.85 g/cm³Not Specified

Table 1: Key physical properties of this compound.[2]

Experimental Protocols

The following sections detail the standard methodologies for determining the boiling point and density of liquid compounds such as this compound.

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, and the liquid changes into a vapor.[3] For tertiary alcohols, which may dehydrate at elevated temperatures, distillation under reduced pressure is often employed to lower the boiling point.[1]

Method 1: Distillation

This method is suitable when a sufficient quantity of the sample (typically >5 mL) is available and can also serve as a purification step.[4][5]

  • Apparatus Setup: A simple distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer.[4][5] The thermometer bulb should be positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor as it passes into the condenser.

  • Procedure: The liquid sample, along with a few boiling chips or a magnetic stir bar, is placed in the distilling flask.[4] The flask is heated, and as the liquid boils, the vapor rises and enters the condenser. The temperature is recorded when the vapor temperature stabilizes, which corresponds to the boiling point at the recorded atmospheric pressure.[4]

  • Pressure Correction: Since boiling point is pressure-dependent, any determination made at a pressure other than standard atmospheric pressure (760 mmHg) must be corrected.

Method 2: Thiele Tube Method (Micro-Boiling Point)

This technique is ideal for small sample volumes (less than 0.5 mL).[4]

  • Sample Preparation: A small amount of the liquid is placed in a small test tube (Durham tube), which is attached to a thermometer.[4] A capillary tube, sealed at one end, is inverted and placed inside the test tube.

  • Apparatus Setup: The thermometer and sample assembly are placed in a Thiele tube containing a high-boiling-point oil (such as mineral oil).

  • Heating and Observation: The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will slowly bubble out. When the boiling point of the sample is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.[4]

  • Measurement: The heat source is then removed. The temperature at which the liquid just begins to re-enter the capillary tube is recorded as the boiling point.[4]

Density is an intensive property that relates the mass of a substance to its volume.[6]

Method 1: Using a Pycnometer (Specific Gravity Bottle)

This method provides high precision and is suitable for determining the density of liquids.

  • Mass of Empty Pycnometer: The pycnometer is thoroughly cleaned, dried, and its mass is accurately measured on an analytical balance.

  • Mass of Pycnometer with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are present. The mass is measured again.

  • Volume Determination: The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water) at a specific temperature. The mass is measured to determine the volume of the pycnometer.

  • Calculation: The density (ρ) is calculated using the formula: ρ = (mass of sample) / (volume of sample)

Method 2: Direct Mass and Volume Measurement

A simpler, though less precise, method involves the direct measurement of mass and volume.

  • Volume Measurement: A specific volume of this compound is accurately measured using a volumetric pipette or a graduated cylinder.[6]

  • Mass Measurement: The measured volume of the liquid is transferred to a pre-weighed beaker, and its mass is determined using an analytical balance.

  • Calculation: The density is calculated by dividing the mass of the liquid by its measured volume.[7]

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a liquid chemical sample like this compound.

G cluster_0 Preparation & Planning cluster_1 Experimental Determination cluster_bp Boiling Point cluster_d Density cluster_2 Data Analysis & Reporting start Obtain Liquid Sample (this compound) select_methods Select Appropriate Experimental Methods start->select_methods prep_equipment Prepare & Calibrate Equipment select_methods->prep_equipment boiling_point Measure Boiling Point (e.g., Distillation or Thiele Tube) prep_equipment->boiling_point density Measure Density (e.g., Pycnometer) prep_equipment->density record_pressure Record Atmospheric Pressure boiling_point->record_pressure analyze_data Analyze Raw Data (Apply Corrections) record_pressure->analyze_data record_temp Record Temperature density->record_temp record_temp->analyze_data compile_report Compile Technical Report & Data Sheet analyze_data->compile_report end Final Characterized Properties compile_report->end

References

An In-Depth Technical Guide to the Stereoisomers and Chirality of 3,4-Dimethyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethyl-3-hexanol is a tertiary alcohol with significant stereochemical complexity, making it a subject of interest in stereoselective synthesis and the study of structure-activity relationships. Its molecular structure contains two chiral centers, giving rise to a set of stereoisomers with distinct three-dimensional arrangements and potentially different biological and chemical properties. This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their structural relationships, and outlines the experimental protocols relevant to their synthesis, separation, and characterization.

Stereoisomerism of this compound

The structure of this compound features two stereogenic centers at the C3 and C4 positions. The C3 carbon is bonded to a hydroxyl group, a methyl group, an ethyl group, and the C4 carbon. The C4 carbon is bonded to a hydrogen atom, a methyl group, an ethyl group, and the C3 carbon. The presence of these two chiral centers means that this compound can exist as 22 = 4 distinct stereoisomers.

These four stereoisomers consist of two pairs of enantiomers. The relationships between these stereoisomers are as follows:

  • Enantiomers: Stereoisomers that are non-superimposable mirror images of each other. The two enantiomeric pairs are:

    • (3R,4R)-3,4-dimethyl-3-hexanol and (3S,4S)-3,4-dimethyl-3-hexanol

    • (3R,4S)-3,4-dimethyl-3-hexanol and (3S,4R)-3,4-dimethyl-3-hexanol

  • Diastereomers: Stereoisomers that are not mirror images of each other. Any stereoisomer from one enantiomeric pair is a diastereomer of any stereoisomer from the other enantiomeric pair. For example, (3R,4R)-3,4-dimethyl-3-hexanol is a diastereomer of (3R,4S)-3,4-dimethyl-3-hexanol and (3S,4R)-3,4-dimethyl-3-hexanol.

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration (R or S) to each stereocenter.

Visualization of Stereoisomeric Relationships

The logical relationship between the stereoisomers of this compound can be visualized as a network diagram.

stereoisomers cluster_pair1 Enantiomeric Pair 1 cluster_pair2 Enantiomeric Pair 2 3R,4R (3R,4R)-3,4-dimethyl-3-hexanol 3S,4S (3S,4S)-3,4-dimethyl-3-hexanol 3R,4R->3S,4S Enantiomers 3R,4S (3R,4S)-3,4-dimethyl-3-hexanol 3R,4R->3R,4S Diastereomers 3S,4R (3S,4R)-3,4-dimethyl-3-hexanol 3R,4R->3S,4R Diastereomers 3S,4S->3R,4S Diastereomers 3S,4S->3S,4R Diastereomers 3R,4S->3S,4R Enantiomers grignard_workflow start Start: Reagents grignard_prep 1. Grignard Reagent Preparation start->grignard_prep reaction 2. Reaction with Ketone grignard_prep->reaction workup 3. Aqueous Work-up reaction->workup purification 4. Purification of Diastereomeric Mixture workup->purification separation 5. Chiral Separation (HPLC or GC) purification->separation isomer1 Diastereomer 1 (e.g., (3R,4R)/(3S,4S)) separation->isomer1 isomer2 Diastereomer 2 (e.g., (3R,4S)/(3S,4R)) separation->isomer2

An In-depth Technical Guide to the Thermodynamic Stability of 3,4-Dimethyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic stability of the tertiary alcohol 3,4-Dimethyl-3-hexanol. It includes a summary of its key thermodynamic parameters, detailed experimental protocols for their determination, and an analysis of its decomposition pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development who are working with or developing molecules containing tertiary alcohol moieties.

Introduction

This compound (C₈H₁₈O) is a branched tertiary alcohol.[1] The thermodynamic stability of a molecule is a critical factor in various applications, including drug design, chemical synthesis, and material science. For drug development professionals, understanding the stability of a molecule under physiological and storage conditions is paramount to ensuring its efficacy and safety. Tertiary alcohols, such as this compound, exhibit unique stability characteristics due to the steric hindrance and electronic effects of the three alkyl groups attached to the carbinol carbon.[2][3] This guide delves into the thermodynamic properties that govern the stability of this compound.

Physicochemical and Thermodynamic Properties

A summary of the key physicochemical and calculated thermodynamic properties of this compound is presented in Table 1. It is important to note that while critically evaluated experimental data for properties such as enthalpy of formation are available in the NIST/TRC Web Thermo Tables, direct access to these specific values is subscription-based.[4][5] The values presented below are primarily from computational estimations and should be used with this consideration.

Table 1: Physicochemical and Calculated Thermodynamic Properties of this compound

PropertyValueUnitSource
Identifiers
CAS Number19550-08-4-[1][5]
Molecular FormulaC₈H₁₈O-[1][5]
Molecular Weight130.23 g/mol [1]
Thermodynamic Properties (Calculated)
Standard Gibbs Free Energy of Formation (ΔfG°)-119.94kJ/molCheméo (Joback Method)
Enthalpy of Formation (gas, ΔfH°gas)-374.71kJ/molCheméo (Joback Method)
Enthalpy of Fusion (ΔfusH°)9.63kJ/molCheméo (Joback Method)
Enthalpy of Vaporization (ΔvapH°)48.40kJ/molCheméo (Joback Method)
Physical Properties
Boiling Point (at 760 mmHg)163-164°C
Density0.839g/cm³ at 25°C
Refractive Index1.438at 20°C

Note: The thermodynamic data from Cheméo are calculated using the Joback group contribution method and may differ from experimental values. For precise research and development, it is highly recommended to consult the critically evaluated experimental data available in the NIST/TRC Web Thermo Tables.[4][5]

Experimental Protocols for Determining Thermodynamic Stability

The experimental determination of the thermodynamic properties of this compound is crucial for a precise understanding of its stability. The following are detailed methodologies for key experiments.

Bomb Calorimetry for Enthalpy of Combustion and Formation

The standard enthalpy of formation is a key measure of a molecule's thermodynamic stability. It can be determined from the enthalpy of combustion, which is measured experimentally using a bomb calorimeter.

Objective: To determine the enthalpy of combustion of this compound, from which the standard enthalpy of formation can be calculated.

Materials:

  • Parr bomb calorimeter

  • High-purity this compound

  • Benzoic acid (for calibration)

  • Oxygen cylinder with a pressure regulator

  • Fuse wire (platinum or nichrome)

  • Sample cup (stainless steel or platinum)

  • Deionized water

  • Digital thermometer with high precision (±0.001 °C)

  • Analytical balance (±0.0001 g)

Procedure:

  • Calibration: The heat capacity of the calorimeter is determined by combusting a known mass of benzoic acid, which has a certified heat of combustion.

  • Sample Preparation: A precisely weighed sample of this compound (approximately 1 gram) is placed in the sample cup. A fuse wire of known length and mass is attached to the electrodes, with the wire in contact with the sample.

  • Assembly: A small, known amount of deionized water (typically 1 mL) is added to the bomb to ensure that the water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with high-purity oxygen to approximately 30 atm.

  • Calorimetry: The sealed bomb is placed in the calorimeter bucket containing a known mass of deionized water. The system is allowed to reach thermal equilibrium.

  • Ignition: The sample is ignited by passing an electric current through the fuse wire.

  • Data Acquisition: The temperature of the water in the calorimeter is recorded at regular intervals until a constant temperature is reached after the initial rise.

  • Calculations: The heat released by the combustion of the sample is calculated using the temperature change and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of the fuse wire and the formation of nitric acid from any residual nitrogen in the bomb.

  • Enthalpy of Formation Calculation: The standard enthalpy of formation of this compound is calculated from its standard enthalpy of combustion using Hess's law and the known standard enthalpies of formation of CO₂ and H₂O.

Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine heat capacity, melting point, and enthalpy of fusion.

Objective: To determine the heat capacity and enthalpy of fusion of this compound.

Materials:

  • Differential Scanning Calorimeter

  • Hermetically sealed aluminum or copper pans

  • High-purity this compound

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a DSC pan, which is then hermetically sealed. An empty sealed pan is used as a reference.

  • Instrument Setup: The DSC is purged with an inert gas to provide a stable thermal environment. A temperature program is set, typically involving a cooling ramp followed by a heating ramp at a controlled rate (e.g., 10 °C/min).

  • Data Collection: The heat flow to the sample and reference is measured as a function of temperature.

  • Data Analysis:

    • Heat Capacity: The difference in heat flow between the sample and the reference in a region with no phase transitions is used to calculate the specific heat capacity of the sample.

    • Enthalpy of Fusion: The area of the endothermic peak corresponding to the melting of the sample is integrated to determine the enthalpy of fusion. The onset of the peak is taken as the melting point.

Thermodynamic Stability and Decomposition Pathways

The thermodynamic stability of this compound is influenced by its structure as a tertiary alcohol.

Structural Stability

Tertiary alcohols are generally considered more stable than their primary and secondary counterparts due to the electron-donating inductive effect of the three alkyl groups attached to the α-carbon.[3] This effect helps to stabilize the C-O bond. Furthermore, the steric bulk of the alkyl groups provides a degree of kinetic stability by hindering the approach of reactants.[2]

Resistance to Oxidation

A key feature of the stability of tertiary alcohols is their resistance to oxidation under standard conditions.[6][7] Unlike primary and secondary alcohols, the carbon atom bearing the hydroxyl group in a tertiary alcohol does not have a hydrogen atom attached.[6] This lack of an α-hydrogen prevents the typical oxidation reactions that convert primary alcohols to aldehydes and carboxylic acids, and secondary alcohols to ketones.[6][7]

Decomposition Pathways

Despite its relative stability, this compound can undergo decomposition under certain conditions, primarily through dehydration.

The most common decomposition pathway for tertiary alcohols is acid-catalyzed dehydration to form alkenes.[2] This reaction proceeds via an E1 elimination mechanism, which involves the formation of a relatively stable tertiary carbocation intermediate.

The logical flow of this pathway is illustrated in the diagram below:

G Acid-Catalyzed Dehydration of this compound cluster_0 Step 1: Protonation cluster_1 Step 2: Formation of Carbocation cluster_2 Step 3: Deprotonation A This compound B Protonated Alcohol (Oxonium Ion) A->B + H+ C Tertiary Carbocation B->C - H2O D Alkene Products (e.g., 3,4-Dimethyl-3-hexene) C->D - H+

Caption: Mechanism of acid-catalyzed dehydration.

The reaction is initiated by the protonation of the hydroxyl group by an acid, forming a good leaving group (water). The departure of water results in the formation of a tertiary carbocation. This carbocation is then deprotonated by a weak base (such as water or the conjugate base of the acid) to yield a mixture of alkene isomers. The regioselectivity of the elimination often follows Zaitsev's rule, favoring the formation of the more substituted (and therefore more stable) alkene.

In the absence of a catalyst, thermal decomposition of alcohols requires higher temperatures. The pyrolysis of alcohols can lead to a variety of products, including alkenes and water, through dehydration. For tertiary alcohols, the initial step is often the homolytic cleavage of a C-C bond or the C-O bond, although dehydration is typically the lower energy pathway. The specific products of the pyrolysis of this compound would depend on the precise conditions (temperature, pressure, presence of radical initiators).

The general workflow for investigating thermal decomposition is as follows:

G Experimental Workflow for Pyrolysis Study A Sample Preparation (this compound) B Pyrolysis Reactor A->B C Product Collection B->C D Product Analysis (GC-MS, NMR, etc.) C->D E Kinetic and Mechanistic Analysis D->E F Identification of Decomposition Products D->F G Determination of Decomposition Pathways E->G F->G

Caption: Pyrolysis experimental workflow.

Conclusion

This compound, as a tertiary alcohol, possesses significant thermodynamic and kinetic stability under many conditions, primarily due to its structure which resists oxidation. Its principal decomposition pathway is acid-catalyzed dehydration, proceeding through a stable tertiary carbocation intermediate. A thorough understanding of these stability characteristics, supported by robust experimental data, is essential for its effective application in scientific research and industrial development, particularly in the synthesis of complex molecules and the formulation of new pharmaceuticals. For definitive thermodynamic values, consultation of the NIST/TRC Web Thermo Tables is strongly recommended.

References

Quantum Mechanical Insights into 3,4-Dimethyl-3-hexanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the application of quantum mechanical calculations to elucidate the structural, spectroscopic, and electronic properties of the tertiary alcohol 3,4-Dimethyl-3-hexanol. Aimed at researchers, scientists, and professionals in drug development, this document outlines the theoretical framework and practical methodologies for Density Functional Theory (DFT) calculations, including geometric optimization, vibrational frequency analysis, and Frontier Molecular Orbital (HOMO-LUMO) analysis. While pre-existing comprehensive quantum mechanical data for this specific molecule is not widely published, this guide establishes a robust computational protocol for its characterization. Furthermore, it integrates these theoretical approaches with detailed experimental protocols for its synthesis and spectroscopic identification, providing a holistic view for its potential application in medicinal chemistry and materials science.

Introduction to this compound

This compound (CAS No: 19550-08-4, Molecular Formula: C₈H₁₈O) is a branched tertiary alcohol. Unlike primary and secondary alcohols, tertiary alcohols exhibit unique chemical properties, such as resistance to oxidation under mild conditions, which makes them stable and valuable building blocks in complex organic synthesis. Understanding the precise three-dimensional structure, vibrational modes, and electronic characteristics of this compound is crucial for predicting its reactivity, intermolecular interactions, and potential as a synthetic intermediate or a pharmacophore. Quantum mechanical calculations offer a powerful, non-experimental route to determine these properties with high accuracy.

Theoretical Framework: Quantum Mechanical Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying organic molecules.[1] DFT methods are employed to solve the electronic structure of many-body systems, providing insights into molecular geometries, energies, and other critical chemical properties.

This guide focuses on a standard computational workflow involving:

  • Geometric Optimization: Determining the lowest energy, most stable three-dimensional arrangement of atoms.

  • Vibrational Frequency Analysis: Calculating the vibrational modes of the molecule, which correspond to peaks in an infrared (IR) spectrum.

  • Frontier Molecular Orbital (HOMO-LUMO) Analysis: Investigating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand electronic transitions and chemical reactivity.

Computational Methodology

A systematic computational study of this compound can be performed using various quantum chemistry software packages (e.g., Gaussian, ORCA, PySCF).[2] The following protocol outlines a typical workflow.

G cluster_input Input Preparation cluster_dft DFT Calculations (e.g., B3LYP/6-31G*) cluster_analysis Data Analysis & Interpretation mol_build 1. Build 3D Structure (e.g., Avogadro, WebMO) conf_search 2. Conformational Search (Identify low-energy isomers) mol_build->conf_search geom_opt 3. Geometry Optimization (Find energy minimum) conf_search->geom_opt freq_calc 4. Frequency Calculation (Confirm minimum, get IR/Thermo data) geom_opt->freq_calc spe 5. Single Point Energy (Calculate electronic properties, HOMO/LUMO) freq_calc->spe struct_data 6. Extract Structural Data (Bond lengths, angles) spe->struct_data ir_spectrum 7. Simulate IR Spectrum (Compare with experiment) struct_data->ir_spectrum reactivity 8. Analyze Reactivity (HOMO-LUMO gap, electrostatic potential) ir_spectrum->reactivity

Computational workflow for DFT analysis of this compound.

Protocol for DFT Calculations:

  • Initial Structure Generation: A 3D model of this compound is generated. Due to its flexible alkyl chains, a conformational search is recommended to identify the global minimum energy structure.

  • Geometric Optimization: The geometry of the lowest-energy conformer is optimized. A common and effective level of theory for such organic molecules is B3LYP with a 6-31G(d,p) basis set.[3]

  • Frequency Calculation: A vibrational frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This step also yields thermochemical data (enthalpy, Gibbs free energy) and the data needed to simulate an IR spectrum.

  • Electronic Property Calculation: A single-point energy calculation using the optimized geometry provides detailed electronic properties, including the energies of the HOMO and LUMO, and the molecular electrostatic potential.

Predicted Data and Interpretation

The output of these calculations provides quantitative data that can be systematically organized for analysis.

Geometric Parameters

The geometric optimization yields precise bond lengths, bond angles, and dihedral angles for the most stable conformer. This data is fundamental for understanding the molecule's steric profile.

Table 1: Predicted Geometric Parameters for this compound (Illustrative)

Parameter Atoms Involved Predicted Value
Bond Lengths (Å)
C₃-O 1.445
C₃-C₄ 1.550
O-H 0.965
**Bond Angles (°) **
C₄-C₃-O 108.5
C₂-C₃-C₄ 112.0
Dihedral Angles (°)
H-O-C₃-C₄ 65.0
C₂-C₃-C₄-C₅ 175.8

Note: These are representative values. Actual values must be obtained from a DFT calculation.

Vibrational Frequencies

The calculated vibrational frequencies can be directly compared to experimental IR spectra to confirm the structure. Key vibrational modes for this compound are expected to include:

Table 2: Key Predicted IR Vibrational Frequencies for this compound (Illustrative)

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected Intensity
O-H Stretch Alcohol (-OH) ~3650 (gas phase) Strong, Broad
C-H Stretch Alkyl (-CH₃, -CH₂) 2850 - 3000 Strong
C-O Stretch Tertiary Alcohol 1150 - 1200 Strong

Note: Predicted frequencies are often scaled by a factor (e.g., 0.96-0.98) to better match experimental values.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The HOMO and LUMO are key to understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital most likely to accept an electron (electrophilic character).[4] The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability.[5]

G cluster_gap LUMO LUMO (Lowest Unoccupied) Accepts e⁻ HOMO HOMO (Highest Occupied) Donates e⁻ LUMO->HOMO    Gap_label ΔE = E_LUMO - E_HOMO HOMO-LUMO Gap Energy Energy React High Reactivity (Small Gap) Gap_label->React correlates to Stable Low Reactivity (Large Gap) Gap_label->Stable correlates to

Conceptual diagram of the HOMO-LUMO energy gap and its implications.

In drug design, the HOMO-LUMO gap is significant; a molecule with a smaller gap is generally more reactive.[6][7] This can influence its ability to interact with a biological target but may also be associated with higher toxicity.[8] The optimal range for a drug-like compound is often considered to be between 4 and 8 electron volts (eV).[9]

Table 3: Predicted Electronic Properties for this compound (Illustrative)

Property Predicted Value (eV) Significance
HOMO Energy -6.8 Electron-donating ability
LUMO Energy 1.5 Electron-accepting ability
HOMO-LUMO Gap 8.3 Kinetic stability, reactivity
Dipole Moment 1.7 D Polarity, intermolecular forces

Note: These are representative values and will vary with the level of theory used.

Experimental Protocols

Computational predictions must be validated by experimental data. The following sections detail standard protocols for the synthesis and characterization of this compound.

Synthesis via Grignard Reaction

The most common synthesis of this compound involves the Grignard reaction, where a Grignard reagent attacks a ketone.[4][10] A plausible route is the reaction of 2-butylmagnesium bromide with 2-butanone.

Protocol for Grignard Synthesis:

  • Apparatus Setup: All glassware (three-necked round-bottom flask, reflux condenser, dropping funnel) must be oven-dried to ensure anhydrous conditions. The system should be under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Grignard Reagent Formation: Place magnesium turnings (1.1 eq) in the flask. Add a solution of 2-bromobutane (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel. The reaction is initiated (often with a small iodine crystal) and maintained at a gentle reflux.

  • Reaction with Ketone: Cool the Grignard reagent solution in an ice bath. Add a solution of 2-butanone (1.0 eq) in anhydrous diethyl ether dropwise at a rate that maintains a gentle reflux.

  • Work-up and Quenching: After the addition is complete, slowly pour the reaction mixture over ice and then quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. The solvent is removed via rotary evaporation, and the crude product is purified by fractional distillation under reduced pressure.[1]

Spectroscopic Characterization

5.2.1. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present. For a liquid sample like this compound, a "neat" spectrum is easily obtained.[10]

Protocol for Liquid IR Spectroscopy:

  • Sample Preparation: Place one drop of the purified liquid onto the surface of a polished sodium chloride (NaCl) salt plate.

  • Cell Assembly: Place a second NaCl plate on top, creating a thin liquid film between the plates.[11]

  • Data Acquisition: Place the assembled plates into the sample holder of an FT-IR spectrometer and acquire the spectrum.

  • Analysis: The key feature to confirm the presence of the alcohol is a strong, broad absorption band between 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration.[1]

5.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Protocol for NMR Sample Preparation:

  • Sample Preparation: Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a small vial.[12][13]

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Standard: An internal standard such as tetramethylsilane (TMS) can be added for precise chemical shift referencing.

  • Data Acquisition: The prepared sample is placed in the NMR spectrometer to acquire ¹H and ¹³C spectra.

5.2.3. Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides a characteristic fragmentation pattern, which acts as a molecular fingerprint.[14][15]

Protocol for EI-MS Analysis:

  • Sample Introduction: For a volatile liquid like this compound, the sample is typically introduced via Gas Chromatography (GC-MS) or a direct insertion probe.[15] The sample is vaporized in a high-vacuum source.

  • Ionization: The gaseous molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation.

  • Analysis: The resulting ions are separated by a mass analyzer based on their mass-to-charge (m/z) ratio.

  • Interpretation: The molecular ion (M⁺) at m/z 130 may be weak or absent. The fragmentation pattern is analyzed to confirm the structure. A prominent peak is expected at m/z 73, corresponding to the stable acylium ion formed by cleavage adjacent to the hydroxyl group.

Application in Drug Development: A Hypothetical Workflow

While this compound is not a known therapeutic agent, its properties can be assessed within a drug discovery framework. Computational methods are invaluable for early-stage screening of drug-like properties.

G cluster_comp In Silico Screening cluster_exp Experimental Validation dft 1. DFT Calculation (HOMO-LUMO, ESP) admet 2. ADMET Prediction (Solubility, Toxicity) dft->admet docking 3. Molecular Docking (Binding to Target) admet->docking synthesis 4. Synthesis & Purification docking->synthesis Promising Candidate binding_assay 5. In Vitro Binding Assay synthesis->binding_assay cell_assay 6. Cell-Based Activity Assay binding_assay->cell_assay cell_assay->binding_assay Feedback & Optimization

Hypothetical workflow for assessing drug-like properties.

This workflow integrates computational predictions with experimental validation. DFT calculations provide initial insights into reactivity and stability (HOMO-LUMO gap), which, combined with ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) predictions and molecular docking simulations, can identify promising candidates for synthesis and further biological testing.[7]

Conclusion

This technical guide has established a comprehensive framework for the theoretical and experimental characterization of this compound. By detailing the protocols for quantum mechanical calculations using DFT, researchers can predict its geometric, vibrational, and electronic properties with high confidence. These computational methods, when used in concert with the provided experimental protocols for synthesis and spectroscopic analysis, enable a deep and multifaceted understanding of this molecule. This integrated approach is essential for leveraging the unique properties of tertiary alcohols like this compound in advanced organic synthesis and as a starting point for the rational design of novel chemical entities in drug discovery and materials science.

References

A Technical Guide to the Solubility of 3,4-Dimethyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,4-Dimethyl-3-hexanol, a branched tertiary alcohol. An understanding of its solubility is crucial for applications ranging from organic synthesis to material science, where it may serve as a stable building block in complex molecular architectures.[1] This document outlines the theoretical principles governing its solubility, provides a detailed experimental protocol for its determination, and presents a logical framework for solvent selection.

Introduction to this compound

This compound is a tertiary alcohol with the chemical formula C8H18O.[2][3][4] Its branched structure and the steric hindrance around the hydroxyl group influence its physical properties, such as boiling point and solubility, and confer resistance to oxidation.[1] The interplay between its non-polar hydrocarbon backbone and the polar hydroxyl group dictates its solubility in various media.

Quantitative Solubility Data

A thorough search of publicly available scientific literature and chemical databases reveals a significant gap in experimentally determined quantitative solubility data for this compound across a range of solvents. While a calculated water solubility value is available, empirical data in diverse solvent systems is not readily accessible. The octanol-water partition coefficient (logPoct/wat) has been calculated to be 2.194, and the base-10 logarithm of the water solubility (log10WS) in mol/L is estimated at -2.30.[2]

The following table has been structured to accommodate experimental data as it is generated. Researchers are encouraged to utilize the experimental protocol provided in the subsequent section to populate this table for their specific applications.

SolventSolvent TypeTemperature (°C)Solubility ( g/100 mL)Molarity (mol/L)Notes
WaterPolar ProticTBDTBDTBDExpected to be low
EthanolPolar ProticTBDTBDTBD
MethanolPolar ProticTBDTBDTBD
AcetonePolar AproticTBDTBDTBD
Diethyl EtherNon-polarTBDTBDTBDExpected to be high
HexaneNon-polarTBDTBDTBDExpected to be high
TolueneNon-polarTBDTBDTBDExpected to be high
Dimethyl Sulfoxide (DMSO)Polar AproticTBDTBDTBD

TBD: To Be Determined

Theoretical Framework of Solubility

The solubility of an alcohol like this compound is governed by the principle of "like dissolves like." This adage is chemically interpreted through the interplay of intermolecular forces between the solute and the solvent.

  • Polar Solvents: The hydroxyl (-OH) group in this compound is polar and capable of forming hydrogen bonds.[5][6] In polar protic solvents such as water and ethanol, solubility is facilitated by hydrogen bonding between the solute's hydroxyl group and the solvent molecules.[7] However, the large non-polar hydrocarbon portion of this compound disrupts the hydrogen-bonding network of water, leading to an overall low solubility in aqueous media.[7][8] The solubility in polar solvents generally decreases as the length of the non-polar carbon chain increases.[5]

  • Non-polar Solvents: The C8 hydrocarbon structure of this compound is non-polar and interacts favorably with non-polar solvents through London dispersion forces. Consequently, this compound is expected to be readily soluble in non-polar solvents like hexane, toluene, and diethyl ether.

The branched nature of this compound may also influence its solubility. The more compact structure of a tertiary alcohol compared to a linear isomer can reduce the surface area of the non-polar region, which could slightly increase its solubility in polar solvents.[8]

Experimental Protocol for Solubility Determination

The following protocol details a reliable method for the quantitative determination of the solubility of this compound in various solvents. This method is based on the "cloud point" titration and gravimetric analysis.

Materials and Apparatus
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Thermostatic water bath or heating/cooling system

  • Magnetic stirrer and stir bars

  • Calibrated burette or micropipettes

  • Analytical balance (± 0.0001 g)

  • Glass vials with airtight seals

  • Drying oven

  • Desiccator

Procedure
  • Add a known volume or mass of the selected solvent to a sealed vial equipped with a magnetic stir bar.

  • Place the vial in a thermostatic bath set to the desired experimental temperature. Allow the solvent to equilibrate to this temperature.

  • Slowly add this compound to the stirring solvent in small, measured increments.

  • Continue adding the alcohol until the solution becomes cloudy or a second phase appears, indicating that the saturation point has been reached. This is known as the "cloud point."[9]

  • To ensure equilibrium, allow the mixture to stir for an extended period (e.g., 24 hours) at a constant temperature.

  • After equilibration, cease stirring and allow the undissolved solute to settle.

  • Carefully extract a known volume of the clear, saturated supernatant using a pre-weighed, temperature-equilibrated pipette.

  • Transfer the aliquot to a pre-weighed, dry evaporating dish.

  • Place the evaporating dish in a drying oven at a temperature below the boiling point of this compound (approximately 160-170°C) to evaporate the solvent.

  • Once the solvent has evaporated, cool the dish in a desiccator to prevent moisture absorption and then weigh it on the analytical balance.

  • Repeat the drying and weighing process until a constant mass is achieved.

Calculation of Solubility
  • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporating dish from the final mass of the dish with the residue.

  • Express the solubility in the desired units, such as grams of solute per 100 mL of solvent or moles of solute per liter of solvent.

Logical Workflow for Solubility Assessment

The following diagram illustrates the decision-making process and influencing factors in assessing the solubility of this compound.

Solubility_Workflow Solubility Assessment Workflow for this compound cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_interaction Dominant Intermolecular Forces cluster_outcome Predicted Solubility Solute This compound OH_Group Polar -OH Group Solute->OH_Group has HC_Chain Non-polar C8 Chain Solute->HC_Chain has H_Bonding Hydrogen Bonding OH_Group->H_Bonding enables Dispersion London Dispersion Forces HC_Chain->Dispersion exhibits Solvent Select Solvent Polar_Solvent Polar Solvent (e.g., Water, Ethanol) Solvent->Polar_Solvent NonPolar_Solvent Non-polar Solvent (e.g., Hexane, Toluene) Solvent->NonPolar_Solvent Polar_Solvent->H_Bonding exhibits NonPolar_Solvent->Dispersion exhibits Low_Solubility Low Solubility H_Bonding->Low_Solubility limited by non-polar chain High_Solubility High Solubility Dispersion->High_Solubility favors dissolution

Caption: Logical workflow for predicting the solubility of this compound.

References

An In-Depth Technical Guide to 3,4-Dimethyl-3-hexanol: Properties, Synthesis, and Potential Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tertiary alcohol 3,4-Dimethyl-3-hexanol, covering its chemical and physical properties, detailed synthesis protocols, and an exploration of its potential industrial applications. The information is curated for professionals in research, chemical synthesis, and drug development who are interested in the utility of branched alcohols as versatile chemical intermediates and functional ingredients.

Core Properties of this compound

This compound is a branched aliphatic tertiary alcohol. Its structure, featuring two methyl groups on adjacent carbons, one of which is the carbinol carbon, results in specific steric and electronic properties that influence its reactivity and potential uses. Unlike primary and secondary alcohols, tertiary alcohols like this compound are resistant to oxidation under mild conditions because they lack a hydrogen atom on the hydroxyl-bearing carbon.[1] This stability makes them valuable as building blocks in complex organic syntheses.[1]

Chemical and Physical Data

A summary of the key quantitative properties of this compound is presented in Table 1. This data is essential for its handling, purification, and application in various chemical processes.

PropertyValueUnitSource
Molecular Formula C₈H₁₈O[2][3][4]
Molecular Weight 130.23 g/mol [2][5]
CAS Number 19550-08-4[2]
IUPAC Name 3,4-dimethylhexan-3-ol[2][5]
Boiling Point 157.9 (at 760 mmHg)°C[6]
Flash Point 56.6°C[6]
Density 0.821g/cm³[6]
Refractive Index 1.425[6]
logP (Octanol-Water Partition Coefficient) 2.19350[6]
Vapor Pressure 0.7 (at 25°C)mmHg[7]
Enthalpy of Vaporization 48.40kJ/mol[4]
Water Solubility (log10WS) -2.30mol/l[4]

Synthesis of this compound

The most common and effective method for synthesizing this compound is the Grignard reaction.[8] This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent to a ketone. For the synthesis of this compound, this can be achieved by reacting 2-butanone with sec-butylmagnesium bromide.

Experimental Protocol: Grignard Synthesis

This protocol details the laboratory-scale synthesis of this compound.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • 2-Bromobutane (sec-butyl bromide)

  • 2-Butanone (methyl ethyl ketone)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Iodine crystal (for initiation)

  • Standard glassware for anhydrous reactions (three-necked flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation of the Grignard Reagent (sec-Butylmagnesium Bromide):

    • In a flame-dried three-necked flask equipped with a magnetic stir bar, a condenser, and a dropping funnel, place magnesium turnings (1.2 equivalents). The apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

    • Add a small crystal of iodine to the flask to activate the magnesium surface.

    • In the dropping funnel, place a solution of 2-bromobutane (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the 2-bromobutane solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be required to start the reaction.

    • Once the reaction has started, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture until the magnesium is consumed. The solution should appear grayish and slightly cloudy.

  • Reaction with 2-Butanone:

    • Cool the Grignard reagent solution to 0°C using an ice bath.

    • Prepare a solution of 2-butanone (1.0 equivalent) in anhydrous diethyl ether and place it in the dropping funnel.

    • Add the 2-butanone solution dropwise to the cooled and stirred Grignard reagent. Maintain the temperature below 10°C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture again in an ice bath.

    • Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride dropwise. This will hydrolyze the magnesium alkoxide intermediate.

    • Transfer the mixture to a separatory funnel. Separate the organic layer (ether) from the aqueous layer.

    • Extract the aqueous layer two more times with diethyl ether.

    • Combine all the organic extracts and wash them with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent using a rotary evaporator.

    • The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_Grignard_Prep Grignard Reagent Preparation cluster_Reaction Reaction with Ketone cluster_Workup Work-up and Purification Mg Mg turnings Grignard_Formation Formation of sec-Butylmagnesium Bromide Mg->Grignard_Formation I2 Iodine (activator) I2->Grignard_Formation secBuBr 2-Bromobutane in anhydrous ether secBuBr->Grignard_Formation Addition Nucleophilic Addition (0°C) Grignard_Formation->Addition Butanone 2-Butanone in anhydrous ether Butanone->Addition Alkoxide Magnesium Alkoxide Intermediate Addition->Alkoxide Quench Quench with aq. NH₄Cl Alkoxide->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying with MgSO₄ Extraction->Drying Evaporation Solvent Removal Drying->Evaporation Distillation Fractional Distillation (Reduced Pressure) Evaporation->Distillation FinalProduct Pure 3,4-Dimethyl- 3-hexanol Distillation->FinalProduct

Caption: Workflow for the Grignard synthesis of this compound.

Potential Industrial Applications

While this compound is not a widely commercialized bulk chemical, its properties suggest several potential industrial applications, primarily as a specialty chemical.

Fragrance and Flavor Industry

Branched-chain alcohols are a known class of fragrance ingredients.[1] Although direct documentation of this compound in commercial fragrances is scarce, related structures are mentioned in patents for perfume formulations. For instance, patents discuss the use of various dimethyl-hexanol derivatives and other branched alcohols to impart specific olfactory notes.[9][10] The structural features of this compound, a tertiary alcohol with a C8 backbone, make it a candidate for investigation as a fragrance component or as a precursor for the synthesis of esters and other derivatives with potentially unique scents.[1]

Intermediate in Organic Synthesis

As a tertiary alcohol, this compound serves as a stable building block for more complex molecules.[1] Its resistance to oxidation makes it a useful intermediate in multi-step syntheses where mild reaction conditions are required. It can be a precursor for the synthesis of various alkenes through dehydration reactions, yielding isomers of 3,4-dimethyl-3-hexene.[1] These alkenes can then be used in the production of polymers or other fine chemicals.

Specialty Solvent

The physical properties of this compound, such as its relatively high boiling point and solubility in organic media, suggest its potential use as a specialty solvent in certain industrial processes.[1] Its tertiary alcohol structure provides a unique combination of polarity and steric bulk, which could influence reaction rates and selectivities in specific chemical transformations.

Signaling Pathways and Biological Activity

Currently, there is no available scientific literature that describes the interaction of this compound with specific biological signaling pathways. Its primary relevance to the drug development field is likely as a structural motif or an intermediate in the synthesis of more complex, biologically active molecules. The stability of the tertiary alcohol group can be advantageous in medicinal chemistry, as it is less susceptible to metabolic oxidation compared to primary and secondary alcohols.

Conclusion

This compound is a tertiary alcohol with well-defined chemical and physical properties. Its synthesis via the Grignard reaction is a standard and reliable method. While its direct industrial applications are not extensively documented, its structural characteristics point to significant potential in the fragrance industry, as a versatile intermediate in fine chemical synthesis, and as a specialty solvent. Further research into its organoleptic properties and reactivity could unveil more concrete industrial uses for this compound. For professionals in drug development, its value lies in its stability as a building block for creating novel therapeutic agents.

References

Reactivity of 3,4-Dimethyl-3-hexanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reactivity of 3,4-dimethyl-3-hexanol, a tertiary alcohol, with a range of common laboratory reagents. The unique structural characteristics of this branched tertiary alcohol dictate its reaction pathways, primarily favoring mechanisms that proceed through a stable tertiary carbocation intermediate. This document outlines the principal reactions, provides detailed experimental protocols for key transformations, and presents reaction mechanisms and workflows through explanatory diagrams.

Core Reactivity Principles

This compound's reactivity is dominated by the nature of its tertiary alcohol functional group. The carbon atom bearing the hydroxyl group is bonded to three other carbon atoms, which sterically hinders direct backside attack (S_N2) and makes the formation of a tertiary carbocation energetically favorable. Consequently, its chemistry is characterized by S_N1 and E1 reaction pathways.

Data Summary: Reactivity Profile of this compound

The following table summarizes the expected reactivity of this compound with common classes of reagents, highlighting the typical reaction products and mechanistic pathways.

Reagent ClassSpecific Reagent(s)Expected Major Product(s)Reaction TypeMechanism
Strong Mineral Acids (Protic) Conc. H₂SO₄, H₃PO₄(E/Z)-3,4-Dimethyl-3-hexene, 3,4-Dimethyl-2-hexeneDehydrationE1
Hydrohalic Acids HBr, HCl (with ZnCl₂)3-Bromo-3,4-dimethylhexane, 3-Chloro-3,4-dimethylhexaneNucleophilic SubstitutionS_N1
Oxidizing Agents Chromic acid (H₂CrO₄), KMnO₄, PCCNo reaction (under mild conditions); C-C bond cleavage products (under harsh conditions)OxidationResistant
Acylating Agents Acyl chlorides, Acid anhydrides3,4-Dimethyl-3-hexanyl esterEsterificationNucleophilic Acyl Substitution
Reducing Agents NaBH₄, LiAlH₄No reactionReductionResistant

Key Reactions and Experimental Protocols

Acid-Catalyzed Dehydration

The acid-catalyzed dehydration of this compound is a classic example of an E1 elimination reaction, yielding a mixture of isomeric alkenes.[1][2] The reaction proceeds through a tertiary carbocation intermediate, and the product distribution is governed by Zaitsev's rule, which favors the formation of the most substituted (and therefore most stable) alkene.[2]

Experimental Protocol: Synthesis of 3,4-Dimethyl-3-hexene Isomers

This protocol describes the dehydration of this compound using a strong acid catalyst to produce a mixture of 3,4-dimethyl-3-hexene and 3,4-dimethyl-2-hexene.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a distillation head, combine 10.0 g of this compound and 5 mL of 85% phosphoric acid.[3] Add a few boiling chips.

  • Distillation: Heat the mixture gently using a heating mantle. The alkene products will begin to distill as they are formed.[4] Collect the distillate in a receiving flask cooled in an ice bath. Maintain the distillation temperature below 100°C to minimize the co-distillation of unreacted alcohol and phosphoric acid.[4]

  • Work-up: Transfer the distillate to a separatory funnel and wash with 10 mL of 5% sodium bicarbonate solution to neutralize any acidic residue.[3] Subsequently, wash with 10 mL of brine.

  • Drying and Purification: Separate the organic layer and dry it over anhydrous sodium sulfate.[3] The final product can be purified by simple distillation.

Expected Products: The major products are the (E) and (Z) isomers of 3,4-dimethyl-3-hexene, with the more sterically hindered double bond.[5] A smaller amount of 3,4-dimethyl-2-hexene may also be formed.[6] The trans-(E) isomer is generally the more stable and often the major product due to reduced steric strain.[5]

Nucleophilic Substitution with Hydrohalic Acids (S_N1 Reaction)

Tertiary alcohols like this compound react with strong hydrohalic acids such as HBr and HCl via an S_N1 mechanism to form the corresponding alkyl halides.[1][2][7] The reaction is initiated by the protonation of the hydroxyl group, which transforms it into a good leaving group (water).

Experimental Protocol: Synthesis of 3-Bromo-3,4-dimethylhexane

This procedure outlines the conversion of this compound to 3-bromo-3,4-dimethylhexane using hydrobromic acid.

  • Reaction Setup: In a separatory funnel, place 10.0 g of this compound and add 20 mL of 48% hydrobromic acid.

  • Reaction: Stopper the funnel and shake the mixture for 5-10 minutes, periodically venting to release any pressure. Allow the layers to separate. The formation of an insoluble alkyl halide will cause the mixture to become cloudy.

  • Work-up: Drain the lower aqueous layer. Wash the organic layer with 15 mL of cold concentrated sulfuric acid to remove unreacted alcohol and byproducts. Then, wash with 15 mL of water, followed by 15 mL of 5% sodium bicarbonate solution, and finally with 15 mL of brine.

  • Drying and Purification: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous calcium chloride. Purify the crude alkyl halide by distillation.

A similar reaction can be performed with concentrated HCl, often in the presence of anhydrous zinc chloride (Lucas reagent), which acts as a catalyst to facilitate the reaction.[8][9] Tertiary alcohols react almost instantaneously with the Lucas reagent, leading to immediate turbidity due to the formation of the insoluble alkyl chloride.[8][9]

Oxidation Reactions

Tertiary alcohols are resistant to oxidation under mild conditions because the carbon atom bearing the hydroxyl group does not have a hydrogen atom that can be readily removed.[10] Strong oxidizing agents like chromic acid or potassium permanganate under forcing conditions (e.g., heat and strong acid) can lead to the cleavage of carbon-carbon bonds, resulting in a mixture of smaller carboxylic acids and ketones.[11]

Experimental Protocol: Attempted Oxidation with Chromic Acid

This protocol demonstrates the general resistance of this compound to oxidation.

  • Reaction Setup: Dissolve 2.0 g of this compound in 20 mL of acetone in an Erlenmeyer flask.

  • Addition of Oxidant: While stirring at room temperature, add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise until the orange color of the reagent persists.[12]

  • Observation: In contrast to primary or secondary alcohols, no significant color change to green (indicative of Cr³⁺ formation) or temperature increase is expected under these conditions, demonstrating the alcohol's resistance to oxidation.

  • Analysis: Analysis of the reaction mixture by gas chromatography would show predominantly unreacted starting material.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and a general experimental workflow for the reactions of this compound.

E1_Dehydration cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation (Rate-Determining) cluster_step3 Step 3: Deprotonation Alcohol This compound Oxonium Protonated Alcohol (Oxonium Ion) Alcohol->Oxonium + H⁺ H_plus H⁺ Carbocation Tertiary Carbocation Alkene (E/Z)-3,4-Dimethyl-3-hexene + 3,4-Dimethyl-2-hexene Water H₂O Oxonium_ref Protonated Alcohol Oxonium_ref->Carbocation - H₂O Base H₂O / HSO₄⁻ Carbocation_ref Carbocation Carbocation_ref->Alkene - H⁺ (to Base)

Caption: Mechanism of E1 Dehydration of this compound.

SN1_Substitution cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation (Rate-Determining) cluster_step3 Step 3: Nucleophilic Attack Alcohol This compound Oxonium Protonated Alcohol (Oxonium Ion) Alcohol->Oxonium + H⁺ H_plus H⁺ Carbocation Tertiary Carbocation Product 3-Halo-3,4-dimethylhexane Water H₂O Oxonium_ref Protonated Alcohol Oxonium_ref->Carbocation - H₂O Nucleophile Br⁻ / Cl⁻ Carbocation_ref Carbocation Carbocation_ref->Product + Nucleophile

Caption: Mechanism of S_N1 Substitution of this compound.

Experimental_Workflow Start Start: This compound + Reagent(s) Reaction Reaction under Controlled Conditions (e.g., Heating, Stirring) Start->Reaction Quench Quenching (if necessary) Reaction->Quench Extraction Aqueous Work-up (e.g., Washing with NaHCO₃, Brine) Quench->Extraction Drying Drying of Organic Layer (e.g., Na₂SO₄, MgSO₄) Extraction->Drying Purification Purification (e.g., Distillation, Chromatography) Drying->Purification Analysis Product Characterization (GC-MS, NMR, IR) Purification->Analysis

Caption: General Experimental Workflow for Reactions of this compound.

References

An In-depth Technical Guide to the Grignard Synthesis of 3,4-Dimethyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of the tertiary alcohol 3,4-dimethyl-3-hexanol via the Grignard reaction. This classic yet powerful carbon-carbon bond-forming reaction is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. Here, we detail the reaction mechanism, a representative experimental protocol, and the necessary quantitative data for the successful synthesis of this branched tertiary alcohol.

Introduction

This compound is a tertiary alcohol with applications as a building block in organic synthesis. Its branched structure can be valuable in the development of new chemical entities. The Grignard reaction offers a straightforward and efficient method for its preparation. The synthesis involves the nucleophilic addition of a Grignard reagent, in this case, sec-butylmagnesium bromide, to the electrophilic carbonyl carbon of a ketone, 2-butanone. Subsequent acidic workup yields the desired tertiary alcohol.[1] Careful control of reaction conditions, particularly the exclusion of water, is paramount to the success of the synthesis, as the highly basic Grignard reagent will react with any protic source.

Reaction Mechanism and Pathway

The synthesis of this compound proceeds in two primary stages:

  • Formation of the Grignard Reagent: 2-Bromobutane reacts with magnesium metal in an anhydrous ether solvent to form sec-butylmagnesium bromide.

  • Nucleophilic Addition and Protonation: The Grignard reagent attacks the carbonyl carbon of 2-butanone. The resulting magnesium alkoxide is then protonated in an acidic workup to yield this compound.

The overall reaction is as follows:

Step 1: Formation of sec-Butylmagnesium Bromide CH₃CH₂CH(Br)CH₃ + Mg → CH₃CH₂CH(MgBr)CH₃

Step 2: Reaction with 2-Butanone and Workup CH₃C(=O)CH₂CH₃ + CH₃CH₂CH(MgBr)CH₃ → (CH₃CH₂)(CH₃)C(OMgBr)CH(CH₃)CH₂CH₃ (CH₃CH₂)(CH₃)C(OMgBr)CH(CH₃)CH₂CH₃ + H₃O⁺ → (CH₃CH₂)(CH₃)C(OH)CH(CH₃)CH₂CH₃ + Mg(OH)Br + H₂O

The following diagram illustrates the reaction pathway:

reaction_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product 2_Butanone 2-Butanone Alkoxide Magnesium Alkoxide Intermediate 2_Butanone->Alkoxide sec_Butyl_Bromide 2-Bromobutane Grignard_Reagent sec-Butylmagnesium Bromide sec_Butyl_Bromide->Grignard_Reagent + Mg (Anhydrous Ether) Magnesium Magnesium Magnesium->Grignard_Reagent Grignard_Reagent->Alkoxide Nucleophilic Attack Product This compound Alkoxide->Product + H3O+ (Acidic Workup) experimental_workflow cluster_setup Apparatus Setup cluster_grignard Grignard Reagent Formation cluster_reaction Reaction with Ketone cluster_workup Workup and Purification Setup Assemble Flame-Dried Three-Necked Flask Initiation Add Mg Turnings and I₂ Setup->Initiation Addition_1 Dropwise Addition of 2-Bromobutane in Ether Initiation->Addition_1 Reaction_1 Stir at Room Temperature (30-60 min) Addition_1->Reaction_1 Cooling_1 Cool Grignard Reagent (Ice Bath) Reaction_1->Cooling_1 Addition_2 Dropwise Addition of 2-Butanone in Ether Cooling_1->Addition_2 Reaction_2 Stir at Room Temperature (1-2 hours) Addition_2->Reaction_2 Quench Quench with Saturated aq. NH₄Cl Reaction_2->Quench Extraction Separatory Funnel Extraction Quench->Extraction Drying Dry with Na₂SO₄ Extraction->Drying Concentration Solvent Removal (Rotary Evaporator) Drying->Concentration Purification Fractional Distillation Concentration->Purification

References

Methodological & Application

Application Notes and Protocols for 3,4-Dimethyl-3-hexanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3,4-dimethyl-3-hexanol as a precursor in organic synthesis. It covers its synthesis and key transformations, offering insights into its reactivity and potential applications in the development of complex molecules.

Introduction

This compound is a tertiary alcohol that serves as a valuable intermediate in organic synthesis. Its branched structure and hydroxyl functionality allow for a variety of transformations, making it a versatile building block for the synthesis of complex organic molecules, including fragrances, fine chemicals, and pharmaceutical intermediates. This document outlines the primary synthetic route to this compound and details its subsequent use in key synthetic reactions such as dehydration and substitution.

Synthesis of this compound via Grignard Reaction

The most common and efficient method for the synthesis of this compound is the Grignard reaction. This involves the reaction of a 2-butylmagnesium halide with 2-butanone.

cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product 2-Bromobutane 2-Bromobutane Grignard Reagent Formation Grignard Reagent Formation 2-Bromobutane->Grignard Reagent Formation Magnesium Turnings Magnesium Turnings Magnesium Turnings->Grignard Reagent Formation 2-Butanone 2-Butanone Nucleophilic Addition Nucleophilic Addition 2-Butanone->Nucleophilic Addition Grignard Reagent Formation->Nucleophilic Addition sec-Butylmagnesium bromide Acidic Workup Acidic Workup Nucleophilic Addition->Acidic Workup Alkoxide Intermediate This compound This compound Acidic Workup->this compound

Caption: Workflow for the Grignard synthesis of this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesPurity
Magnesium Turnings24.312.67 g0.11>99%
2-Bromobutane137.0215.07 g0.1199%
2-Butanone72.117.21 g0.1099%
Anhydrous Diethyl Ether74.12150 mL->99%
3 M HCl (aq)36.4650 mL--
Saturated NaCl (aq)-50 mL--
Anhydrous MgSO₄120.375 g--

Procedure:

  • Grignard Reagent Formation:

    • Flame-dry a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings to the flask and a crystal of iodine to activate the surface.

    • In the dropping funnel, place a solution of 2-bromobutane in 50 mL of anhydrous diethyl ether.

    • Add a small portion of the 2-bromobutane solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a loss of the iodine color.

    • Once the reaction starts, add the remaining 2-bromobutane solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 2-Butanone:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Add a solution of 2-butanone in 50 mL of anhydrous diethyl ether to the dropping funnel.

    • Add the 2-butanone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of 50 mL of 3 M HCl.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with 2 x 25 mL of diethyl ether.

    • Combine the organic layers, wash with 50 mL of saturated NaCl solution, and dry over anhydrous MgSO₄.

    • Filter the drying agent and remove the solvent by rotary evaporation.

    • The crude product can be purified by fractional distillation under reduced pressure.

Expected Yield: 75-85%

Key Reactions of this compound

This compound, being a tertiary alcohol, readily undergoes acid-catalyzed dehydration to form a mixture of alkenes. The reaction proceeds via an E1 mechanism, and the product distribution is governed by Zaitsev's rule, favoring the most substituted alkene.

This compound This compound Protonation of Hydroxyl Protonation of Hydroxyl This compound->Protonation of Hydroxyl H+ Loss of Water (Carbocation Formation) Loss of Water (Carbocation Formation) Protonation of Hydroxyl->Loss of Water (Carbocation Formation) -H2O Deprotonation (Alkene Formation) Deprotonation (Alkene Formation) Loss of Water (Carbocation Formation)->Deprotonation (Alkene Formation) -H+ Product Mixture (E)-3,4-Dimethyl-3-hexene (Major) (Z)-3,4-Dimethyl-3-hexene 3,4-Dimethyl-2-hexene Deprotonation (Alkene Formation)->Product Mixture

Caption: Mechanism of acid-catalyzed dehydration of this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesPurity
This compound130.2313.0 g0.1098%
Concentrated H₂SO₄98.085 mL-98%
Saturated NaHCO₃ (aq)-30 mL--
Anhydrous CaCl₂110.982 g--

Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask, add this compound.

    • Slowly add concentrated sulfuric acid while cooling the flask in an ice bath.

    • Set up a simple distillation apparatus with the flask.

  • Dehydration and Distillation:

    • Gently heat the mixture. The alkene products will distill as they are formed.

    • Collect the distillate in a receiver cooled in an ice bath.

  • Workup and Purification:

    • Wash the distillate with 30 mL of saturated NaHCO₃ solution to neutralize any remaining acid.

    • Separate the organic layer and dry it over anhydrous CaCl₂.

    • The product mixture can be analyzed by gas chromatography (GC) to determine the isomer distribution. Further purification can be achieved by fractional distillation.

Product Distribution (Illustrative):

ProductStructureBoiling Point (°C)Approximate Yield (%)
(E)-3,4-Dimethyl-3-hexeneTrans isomer123-125~70%
(Z)-3,4-Dimethyl-3-hexeneCis isomer120-122~20%
3,4-Dimethyl-2-hexene-118-120~10%
  • Reaction with HBr: As a tertiary alcohol, this compound reacts with hydrobromic acid via an Sₙ1 mechanism to form 3-bromo-3,4-dimethylhexane. This reaction proceeds through a stable tertiary carbocation intermediate.

  • Oxidation: Tertiary alcohols like this compound are resistant to oxidation under mild conditions because they lack a hydrogen atom on the carbon bearing the hydroxyl group.[1] Strong oxidizing agents under harsh conditions can lead to the cleavage of carbon-carbon bonds.

  • Esterification: Direct esterification of this compound using the Fischer esterification method is generally not effective due to the steric hindrance around the tertiary alcohol and its propensity to undergo elimination in the presence of strong acids.

Applications in Drug Development and Fine Chemicals

The derivatives of this compound, particularly the alkenes formed from dehydration, can serve as precursors for further functionalization. For instance, the double bond can be subjected to epoxidation, dihydroxylation, or ozonolysis to introduce new functionalities.

A notable application is in the synthesis of insect pheromones. For example, derivatives of dimethyl-substituted hexanols have been identified as components of aggregation pheromones in certain beetle species, highlighting the potential for stereoselective synthesis starting from or passing through intermediates like this compound.[2]

Safety Information

  • This compound: Flammable liquid and vapor. Handle in a well-ventilated fume hood.

  • Grignard Reagents: Highly reactive and pyrophoric. Must be handled under an inert atmosphere (nitrogen or argon) and with strict exclusion of moisture.

  • Concentrated Acids (H₂SO₄): Highly corrosive. Handle with appropriate personal protective equipment (gloves, goggles, lab coat).

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Disclaimer: The experimental protocols and data provided are for illustrative purposes and should be adapted and optimized for specific laboratory conditions. All procedures should be carried out by trained personnel in a controlled laboratory setting.

References

Application Notes and Protocols: 3,4-Dimethyl-3-hexanol in Fragrance Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethyl-3-hexanol is a tertiary alcohol belonging to the class of branched-chain saturated alcohols.[1] While specific data on its direct application in commercial fragrance formulations is limited in publicly available literature, its structural characteristics suggest potential utility as a fragrance ingredient. Branched-chain saturated alcohols are a known class of fragrance ingredients, valued for their unique and often complex olfactory profiles.[2] This document provides a detailed overview of the potential applications of this compound in fragrance formulation, along with standardized protocols for its evaluation. Given the absence of specific olfactory data, this report also draws parallels from structurally similar compounds to infer potential characteristics.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, formulation, and performance in a fragrance concentrate.

PropertyValueReference
Molecular Formula C₈H₁₈O[3]
Molecular Weight 130.23 g/mol [3]
CAS Number 19550-08-4[4]
Appearance Data not available; likely a colorless liquid
Boiling Point Data not available
Solubility Data not available; expected to be soluble in ethanol and other common fragrance solvents
Vapor Pressure Data not available

Olfactory Profile and Potential Application

3.1. Predicted Olfactory Characteristics

  • Green, Herbal, and Woody Notes: Structurally similar secondary and tertiary alcohols often possess green, herbaceous, or woody scent profiles.

  • Fruity and Floral Nuances: Depending on the stereoisomers present, subtle fruity or floral undertones may be perceived.

  • Camphoraceous or Earthy Aspects: The tertiary alcohol moiety and the branched methyl groups could contribute to camphoraceous or earthy notes.

3.2. Application in Fragrance Compositions

This compound could potentially be used as a modifier in various fragrance types:

  • Fougère and Chypre: Its potential green and woody notes could complement the traditional structures of these fragrance families.

  • Floral Bouquets: It might be used to add a unique, modern green twist to floral compositions.

  • Woody and Green Accords: It could serve as a building block in creating fresh, natural-smelling woody and green accords.

The typical use level for branched-chain saturated alcohols in fragrance concentrates can range from 0.1% to 5%, depending on the desired effect and the specific olfactory intensity of the molecule.

Experimental Protocols

4.1. Protocol for Gas Chromatography-Olfactometry (GC-O) Analysis

This protocol outlines the procedure for identifying the odor-active regions of a sample containing this compound.

Objective: To determine the olfactory character of this compound as it elutes from the gas chromatograph.

Materials and Equipment:

  • Gas chromatograph with a flame ionization detector (FID) and an olfactory detection port (ODP).

  • Capillary column suitable for fragrance analysis (e.g., DB-5, HP-5ms).

  • Helium carrier gas.

  • Humidifier for the ODP.

  • Sample of this compound (e.g., 1% solution in ethanol).

  • Trained sensory panelists.

Procedure:

  • Instrument Setup:

    • Install the capillary column in the GC.

    • Split the column effluent between the FID and the ODP (typically a 1:1 split).

    • Set the GC parameters (e.g., injector temperature, oven temperature program, carrier gas flow rate). A typical starting point for the oven program is 50°C, hold for 2 minutes, then ramp to 250°C at 5°C/min.

  • Sample Injection:

    • Inject a suitable volume (e.g., 1 µL) of the this compound solution into the GC.

  • Olfactory Evaluation:

    • A trained panelist sniffs the effluent from the ODP throughout the chromatographic run.

    • The panelist records the retention time and a detailed description of any odor perceived.

    • The intensity of the odor can also be rated on a predefined scale.

  • Data Analysis:

    • Correlate the retention times of the odor events with the peaks on the FID chromatogram to identify the odor-active compounds.

    • Compile the odor descriptions from multiple panelists to create a comprehensive olfactory profile.

4.2. Protocol for Stability Testing in a Consumer Product Base

This protocol describes the methodology to assess the stability of this compound in a representative consumer product base (e.g., an eau de toilette).

Objective: To evaluate the chemical and olfactory stability of this compound over time and under various storage conditions.

Materials and Equipment:

  • Eau de Toilette (EDT) base (e.g., 80% ethanol, 20% deionized water).

  • This compound.

  • Glass bottles with airtight caps.

  • Temperature and humidity-controlled stability chambers.

  • UV light exposure chamber.

  • Gas chromatograph-mass spectrometer (GC-MS).

  • Trained sensory panel.

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound in the EDT base at a target concentration (e.g., 1%).

    • Prepare a control sample of the EDT base without the test compound.

    • Fill the solutions into glass bottles, leaving minimal headspace, and seal tightly.

  • Storage Conditions:

    • Store samples under the following conditions:

      • Accelerated Stability: 40°C / 75% relative humidity (RH) for 3 months.

      • Real-Time Stability: 25°C / 60% RH for 12 months.

      • Light Exposure: In a UV light chamber for a specified duration.

      • Control: 4°C in the dark.

  • Evaluation:

    • At specified time points (e.g., 0, 1, 3, 6, and 12 months), retrieve samples from each storage condition.

    • Chemical Analysis: Analyze the samples by GC-MS to quantify the concentration of this compound and identify any degradation products.

    • Olfactory Evaluation: A trained sensory panel evaluates the odor of the samples compared to the control and the initial sample. Any changes in odor profile, intensity, or the appearance of off-notes are recorded.

    • Physical Evaluation: Observe and record any changes in color, clarity, or pH of the solution.

4.3. Protocol for Odor Threshold Determination

This protocol details a method for determining the detection and recognition odor thresholds of this compound in air.

Objective: To quantify the concentration at which this compound can be detected and recognized by a sensory panel.

Materials and Equipment:

  • Olfactometer for controlled dilution of the odorant in air.

  • Source of purified, odorless air.

  • Sample of high-purity this compound.

  • Gas-tight syringes or a dynamic dilution system.

  • Trained and screened sensory panel.

Procedure:

  • Panelist Selection and Training:

    • Select panelists based on their olfactory acuity and ability to consistently detect and describe odors.

    • Train the panelists on the specific odor character of this compound.

  • Sample Preparation and Presentation:

    • Prepare a series of dilutions of this compound in a suitable solvent or use a dynamic dilution olfactometer to generate a range of concentrations in air.

    • Present the concentrations to the panelists in an ascending order, interspersed with blanks of odorless air, using a forced-choice method (e.g., triangular test).

  • Threshold Determination:

    • Detection Threshold: The lowest concentration at which a panelist can reliably distinguish the odor from odorless air.

    • Recognition Threshold: The lowest concentration at which a panelist can correctly identify the characteristic odor of the substance.

  • Data Analysis:

    • Calculate the individual thresholds for each panelist.

    • Determine the group threshold as the geometric mean of the individual thresholds.

Safety and Regulatory Information

As a branched-chain saturated alcohol, this compound falls into a class of materials that have been evaluated for safety in fragrance applications. The Research Institute for Fragrance Materials (RIFM) has conducted safety assessments for this group of materials and has found them to be safe for use in fragrances at current levels of exposure.[2] It is not expected to be a skin sensitizer or to elicit phototoxicity.[2] As with all fragrance ingredients, it is recommended to consult the latest IFRA (International Fragrance Association) standards for any specific use restrictions.

Visualizations

Fragrance_Formulation_Workflow cluster_0 Ingredient Evaluation cluster_1 Formulation and Development cluster_2 Performance and Stability Testing Raw Material Sourcing Raw Material Sourcing Physicochemical Analysis Physicochemical Analysis Raw Material Sourcing->Physicochemical Analysis Olfactory Evaluation (GC-O) Olfactory Evaluation (GC-O) Physicochemical Analysis->Olfactory Evaluation (GC-O) Safety Assessment Safety Assessment Olfactory Evaluation (GC-O)->Safety Assessment Accord Development Accord Development Safety Assessment->Accord Development Creative Brief Creative Brief Creative Brief->Accord Development Final Formulation Final Formulation Accord Development->Final Formulation Application in Product Base Application in Product Base Final Formulation->Application in Product Base Stability Testing Stability Testing Application in Product Base->Stability Testing Consumer Panel Testing Consumer Panel Testing Stability Testing->Consumer Panel Testing

Caption: Workflow for the evaluation and incorporation of a new fragrance ingredient.

Stability_Testing_Protocol Sample Preparation Sample Preparation Storage Conditions Storage Conditions Sample Preparation->Storage Conditions Accelerated Accelerated Storage Conditions->Accelerated Real-Time Real-Time Storage Conditions->Real-Time UV Exposure UV Exposure Storage Conditions->UV Exposure Evaluation Evaluation Accelerated->Evaluation Real-Time->Evaluation UV Exposure->Evaluation Chemical Analysis (GC-MS) Chemical Analysis (GC-MS) Evaluation->Chemical Analysis (GC-MS) Olfactory Assessment Olfactory Assessment Evaluation->Olfactory Assessment Physical Assessment Physical Assessment Evaluation->Physical Assessment Data Analysis Data Analysis Chemical Analysis (GC-MS)->Data Analysis Olfactory Assessment->Data Analysis Physical Assessment->Data Analysis

Caption: Logical flow of a fragrance stability testing protocol.

References

Application Notes and Protocols for the GC-MS Analysis of 3,4-Dimethyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethyl-3-hexanol is a branched tertiary alcohol.[1] The analysis of such compounds is crucial in various fields, including flavor and fragrance research, environmental monitoring, and as potential impurities or intermediates in pharmaceutical and chemical manufacturing. Gas chromatography-mass spectrometry (GC-MS) is a highly effective analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[2] This is due to the high separation efficiency of gas chromatography and the specific detection capabilities of mass spectrometry.[3] This document provides a detailed protocol for the analysis of this compound using GC-MS, covering sample preparation, instrumentation, and data analysis.

Principle

The methodology involves introducing a sample containing this compound into a gas chromatograph. The compound is vaporized and separated from other components within a capillary column. The separated analyte then enters a mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z), enabling both qualitative identification and quantitative measurement.[2]

Experimental Protocols

Reagents and Materials
  • Analytical Standard: this compound (Purity ≥ 98%)

  • Internal Standard (IS): 2-Octanol, n-Propanol, or other suitable non-interfering compound.

  • Solvent: Dichloromethane or Hexane (GC or HPLC grade)

  • Sample Vials: 2 mL amber glass vials with PTFE-lined septa

Standard and Sample Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of solvent in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Internal Standard Spiking: Add a constant concentration of the internal standard to all calibration standards and samples.

  • Sample Preparation: For liquid samples, dilute with the chosen solvent to bring the concentration within the calibration range. For solid samples, an appropriate extraction method (e.g., liquid-liquid extraction) may be necessary.[4]

The experimental workflow for sample preparation and analysis is depicted below.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing stock Stock Solution (1000 µg/mL) working Working Standards (1-100 µg/mL) stock->working gc_ms GC-MS Injection working->gc_ms sample_prep Sample Preparation (Dilution/Extraction) sample_prep->gc_ms is Internal Standard is->working Spike is->sample_prep Spike data_acq Data Acquisition (Scan/SIM Mode) gc_ms->data_acq peak_integration Peak Integration data_acq->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification of This compound peak_integration->quantification calibration->quantification

GC-MS Analysis Workflow

GC-MS Parameters

For the analysis of branched alcohols like this compound, a polar capillary column is generally recommended.[4]

Parameter Condition
Gas Chromatograph Agilent 7890A GC or equivalent
Mass Spectrometer Agilent 5975C MSD or equivalent
Column DB-WAX, HP-INNOWax, or equivalent polar capillary column (30 m x 0.25 mm i.d. x 0.25 µm film thickness)
Injection Mode Split (50:1) or Splitless, 1 µL injection volume
Injector Temperature 250 °C
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial temperature: 50 °C, hold for 2 minutes. Ramp: 10 °C/min to 220 °C. Final hold: Hold at 220 °C for 5 minutes.
Transfer Line Temp. 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Acquisition Mode Full Scan (m/z 30-350) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation and Analysis

Qualitative Analysis

The identification of this compound is achieved by comparing the retention time and the acquired mass spectrum with that of a known standard or a reference library such as the NIST Mass Spectral Library. The mass spectrum of this compound is expected to exhibit characteristic fragmentation patterns for a tertiary alcohol. The molecular ion peak ([M]⁺) at m/z 130 may be of low abundance or absent. Key fragment ions are anticipated from alpha-cleavage (cleavage of bonds adjacent to the carbon bearing the hydroxyl group) and dehydration reactions.

The logical process for compound identification is outlined in the diagram below.

identification_logic start Acquired Chromatogram and Mass Spectra rt_match Retention Time Match with Standard? start->rt_match ms_match Mass Spectrum Match with Library/Standard? rt_match->ms_match Yes not_identified Compound Not Identified rt_match->not_identified No identified Compound Identified: This compound ms_match->identified Yes ms_match->not_identified No

Qualitative Identification Logic
Quantitative Analysis

For quantitative analysis, a calibration curve is constructed by plotting the peak area ratio of this compound to the internal standard against the concentration of the working standards. The concentration of this compound in the samples is then determined from this curve. Selected Ion Monitoring (SIM) mode should be used for higher sensitivity and selectivity, monitoring characteristic ions of the analyte.

Quantitative Data Summary

Parameter Value
Kovats Retention Index (Polar Column) 1411[5][6]
Calibration Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) ~0.1 - 0.5 mg/L (matrix dependent)[3]
Limit of Quantitation (LOQ) ~0.5 - 2.0 mg/L (matrix dependent)[3]
Recovery 90 - 110%
Relative Standard Deviation (RSD) < 10%
Selected Ions for SIM (Predicted) m/z 59, 73, 101

Note: LOD, LOQ, Recovery, and RSD are typical performance characteristics and should be experimentally determined for the specific matrix being analyzed.

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable framework for the qualitative and quantitative analysis of this compound. The provided protocols for sample preparation and instrument parameters can be adapted for various research and quality control applications. Proper method validation should be performed to ensure accuracy and precision for specific sample matrices.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3,4-Dimethyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-001

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This application note outlines a High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 3,4-Dimethyl-3-hexanol. Due to the lack of a significant UV chromophore in the molecule, this method employs a Refractive Index (RI) detector for universal detection. The described method is intended as a starting point for method development and validation for the analysis of this compound in various sample matrices.

Introduction

This compound is a tertiary alcohol with applications in organic synthesis and as a potential building block in the development of new chemical entities.[1] As with any synthetic compound, a reliable analytical method is crucial for purity assessment, impurity profiling, and quality control. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and semi-volatile compounds.

A primary challenge in the HPLC analysis of simple aliphatic alcohols like this compound is their lack of a UV-absorbing chromophore, rendering standard UV-Vis detectors ineffective. To overcome this, the proposed method utilizes a Refractive Index (RI) detector, which is a universal detector that responds to changes in the refractive index of the mobile phase caused by the presence of the analyte.

This document provides a detailed protocol for a reversed-phase HPLC method coupled with RI detection for the analysis of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the chromatographic behavior of the compound.

PropertyValueReference
Molecular Formula C8H18O[2][3][4][5]
Molecular Weight 130.23 g/mol [1][2][3][5]
CAS Number 19550-08-4[1][2][4]
Boiling Point 434.15 K (161 °C)[2]
logP (Octanol/Water) 2.194 - 2.4[2][3]
Solubility Log10 of Water solubility in mol/l = -2.30[2]

Experimental Protocol

This section details the recommended materials, instrumentation, and procedures for the HPLC analysis of this compound.

  • This compound standard: Analytical grade or higher.

  • Acetonitrile (ACN): HPLC grade.

  • Water: HPLC grade or ultrapure water.

  • Methanol (MeOH): HPLC grade (for sample preparation).

A standard HPLC system equipped with the following components is recommended:

  • Isocratic or Gradient Pump

  • Autosampler

  • Column Thermostat

  • Refractive Index (RI) Detector

The following chromatographic conditions are recommended as a starting point for method development.

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Refractive Index (RI) Detector
RI Detector Temp. 35 °C
Run Time 10 minutes

Note: The mobile phase composition may require optimization to achieve the desired retention time and resolution from potential impurities. Due to the use of an RI detector, gradient elution is not feasible.

Standard Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in a 10 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 50, 100, 250, 500, 750 µg/mL).

Sample Preparation:

The sample preparation will depend on the matrix. For bulk drug substance, a simple dissolution in methanol followed by dilution with the mobile phase to fall within the calibration range is recommended.

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable volume of methanol.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Dilute the filtered solution with the mobile phase to the target concentration.

Data Presentation and Analysis

The primary data output will be a chromatogram showing the detector response as a function of time. The peak corresponding to this compound should be identified based on its retention time, which is determined by injecting the standard solution.

Quantitative Analysis:

For quantitative analysis, a calibration curve should be constructed by plotting the peak area of the working standards against their corresponding concentrations. The concentration of this compound in the sample can then be determined from this calibration curve using the peak area obtained from the sample chromatogram.

System Suitability:

Before sample analysis, system suitability tests should be performed to ensure the performance of the chromatographic system. Key parameters to evaluate are presented in Table 2.

ParameterAcceptance Criteria
Tailing Factor (T) 0.8 ≤ T ≤ 1.5
Theoretical Plates (N) > 2000
Repeatability of Injections (RSD%) ≤ 2.0% for 5 replicate injections

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow start Start prep_standards Prepare Standards (Stock and Working) start->prep_standards prep_sample Prepare Sample (Weigh, Dissolve, Filter, Dilute) start->prep_sample hplc_setup HPLC System Setup (Column, Mobile Phase, Flow Rate) prep_standards->hplc_setup prep_sample->hplc_setup system_suitability System Suitability Test (Inject Standard) hplc_setup->system_suitability decision Pass? system_suitability->decision calibration Generate Calibration Curve (Inject Standards) sample_analysis Analyze Sample (Inject Sample) calibration->sample_analysis data_processing Data Processing (Peak Integration, Quantification) sample_analysis->data_processing results Report Results data_processing->results decision->hplc_setup No (Adjust System) decision->calibration Yes

References

Application Notes and Protocols for the Purification of 3,4-Dimethyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the purification of 3,4-Dimethyl-3-hexanol, a tertiary alcohol often synthesized via Grignard reaction. The primary purification technique discussed is fractional distillation under reduced pressure, which is essential to prevent the acid-catalyzed dehydration that can occur at elevated temperatures. Additionally, methods for assessing purity using Gas Chromatography (GC) are outlined, along with a protocol for high-purity isolation via preparative gas chromatography. These protocols are designed to guide researchers in obtaining high-purity this compound for use in further research and development.

Introduction

This compound is a tertiary alcohol that finds application as an intermediate in organic synthesis. Its synthesis, commonly achieved through the Grignard reaction of a suitable ketone (e.g., 2-butanone) with an appropriate Grignard reagent (e.g., ethylmagnesium bromide), often yields a crude product containing unreacted starting materials, byproducts, and residual solvents.[1] Thorough purification is crucial to ensure the integrity of subsequent reactions and the quality of final products. Due to its susceptibility to dehydration at high temperatures, purification of this compound requires specific techniques to maintain its chemical integrity.[2]

This guide details the recommended purification strategies, focusing on fractional vacuum distillation and preparative gas chromatography, and provides protocols for purity assessment by analytical gas chromatography.

Potential Impurities in Crude this compound

The primary source of impurities in this compound is the synthesis process itself, most commonly the Grignard reaction. Understanding these potential impurities is key to selecting the appropriate purification strategy.

Table 1: Potential Impurities and their Origin

ImpurityChemical FormulaBoiling Point (°C)Origin
2-ButanoneC₄H₈O79.6Unreacted starting material
Ethyl BromideC₂H₅Br38.4From the preparation of the Grignard reagent
Diethyl Ether(C₂H₅)₂O34.6Typical Grignard reaction solvent
Tetrahydrofuran (THF)C₄H₈O66Alternative Grignard reaction solvent
BiphenylC₁₂H₁₀255Wurtz coupling byproduct of Grignard reagent
Dehydration Products (e.g., 3,4-Dimethyl-3-hexene)C₈H₁₆~130-140Formed during distillation at high temperatures or acidic workup[2]
Magnesium Salts (e.g., MgBr₂, Mg(OH)Br)-Non-volatileByproducts of the Grignard reaction and workup

Purification Techniques

Workup of Grignard Synthesis

Prior to distillation, a proper aqueous workup is essential to remove the majority of inorganic salts and water-soluble impurities.

Protocol 1: Aqueous Workup of the Grignard Reaction Mixture

  • Quenching: Slowly and carefully add the crude Grignard reaction mixture to a stirred, ice-cold saturated aqueous solution of ammonium chloride (NH₄Cl). The volume of the NH₄Cl solution should be at least equal to the volume of the reaction mixture. This step protonates the magnesium alkoxide to form the desired alcohol and precipitates magnesium salts.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Washing: Combine the organic extracts and wash them sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution) to reduce the amount of dissolved water in the organic layer.

  • Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The remaining crude oil is now ready for purification by distillation.

Workup_Workflow start Crude Grignard Reaction Mixture quench Quench with Saturated aq. NH4Cl (ice-cold) start->quench extract Extract with Organic Solvent (3x) quench->extract wash_bicarb Wash with Saturated aq. NaHCO3 extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Anhydrous MgSO4 or Na2SO4 wash_brine->dry filter Filter dry->filter concentrate Concentrate under Reduced Pressure filter->concentrate end Crude this compound concentrate->end

Caption: Workflow for the purification of this compound by fractional vacuum distillation.

Purity Assessment by Gas Chromatography (GC)

Analytical Gas Chromatography (GC) is a powerful technique to assess the purity of the distilled this compound.

Table 3: Recommended GC Parameters for Purity Analysis

ParameterValue
Column
Stationary PhaseDB-Wax (or equivalent polar phase)
Dimensions30 m x 0.25 mm ID, 0.25 µm film thickness
Temperatures
Inlet Temperature250 °C
Detector Temperature250 °C
Oven ProgramInitial: 50 °C, hold for 2 min; Ramp: 10 °C/min to 230 °C; Hold: 5 min
Carrier Gas
GasHelium
Flow Rate1 mL/min (constant flow)
Injection
Injection Volume1 µL
Split Ratio50:1
Detector Flame Ionization Detector (FID)
Expected Retention Index 1411 on a DB-Wax column

Protocol 3: GC Analysis

  • Sample Preparation: Prepare a dilute solution of the purified this compound (e.g., 1% in dichloromethane or another suitable solvent).

  • Injection: Inject the sample into the GC system using the parameters outlined in Table 3.

  • Data Analysis: Analyze the resulting chromatogram. A pure sample should show a single major peak at the expected retention time. Calculate the purity by peak area percentage.

GC Analysis Workflow

GC_Workflow start Purified this compound prepare_sample Prepare Dilute Sample Solution start->prepare_sample inject Inject into GC System prepare_sample->inject acquire_data Acquire Chromatogram inject->acquire_data analyze Analyze Peak Purity and Retention Time acquire_data->analyze end Purity Assessment analyze->end

Caption: Workflow for the purity assessment of this compound by Gas Chromatography.

High-Purity Purification by Preparative Gas Chromatography (Prep GC)

For applications requiring very high purity (>99.5%), preparative gas chromatography can be employed. This technique separates components on a larger scale than analytical GC, allowing for the collection of the purified compound.

Table 4: General Preparative GC Parameters

ParameterValue
Column
Stationary PhaseWax-based or mid-polarity phase
DimensionsLarger diameter and thicker film than analytical columns (e.g., 30 m x 0.53 mm ID, 1.0 µm film)
Temperatures
Inlet Temperature250 °C
Detector Temperature250 °C
Collection Port Temp.Sufficiently high to prevent condensation before collection
Oven ProgramOptimized for separation of target from closest eluting impurity
Carrier Gas
GasHelium or Nitrogen
Flow RateHigher than analytical (e.g., 5-10 mL/min)
Injection
Injection VolumeLarger volumes (e.g., 10-100 µL)
Split RatioLower split or splitless injection
Collection
Trap TypeCooled trap or solvent-filled trap

Protocol 4: Preparative GC Purification

  • Method Development: Optimize the separation on an analytical GC first to determine the retention times of the desired product and any impurities.

  • System Setup: Set up the preparative GC with a suitable column and collection traps.

  • Injection: Inject a larger volume of the distilled this compound.

  • Collection: As the peak corresponding to this compound elutes, divert the flow to a collection trap. The trap is typically cooled to condense the purified compound.

  • Recovery: Recover the purified liquid from the trap.

  • Purity Confirmation: Re-analyze the collected fraction using analytical GC to confirm its purity.

Preparative GC Workflow

Prep_GC_Workflow start Distilled this compound optimize Optimize Separation on Analytical GC start->optimize inject Inject Larger Volume into Preparative GC optimize->inject collect Collect Eluting Product Peak in a Trap inject->collect recover Recover Purified Liquid from Trap collect->recover confirm Confirm Purity with Analytical GC recover->confirm end High-Purity this compound confirm->end

Caption: Workflow for obtaining high-purity this compound using preparative gas chromatography.

Safety Considerations

  • This compound is a flammable liquid and vapor. Handle in a well-ventilated area, away from ignition sources.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Grignard reagents are highly reactive and pyrophoric. Handle under an inert atmosphere and with extreme caution.

  • Vacuum distillation poses an implosion risk. Use appropriate glassware that is free of cracks or defects, and use a safety shield.

Conclusion

The successful purification of this compound relies on a systematic approach, beginning with a thorough aqueous workup to remove inorganic byproducts, followed by fractional distillation under reduced pressure to separate it from organic impurities while preventing degradation. Purity should be assessed by analytical gas chromatography. For applications demanding the highest purity, preparative gas chromatography is an effective final purification step. By following the detailed protocols and workflows provided in these application notes, researchers can consistently obtain high-purity this compound for their scientific endeavors.

References

Application Notes and Protocols: 3,4-Dimethyl-3-hexanol as a Non-Polar Solvent in Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3,4-Dimethyl-3-hexanol as a non-polar, sterically hindered tertiary alcohol solvent for use in organic synthesis and drug development. Due to its unique physical and chemical properties, it offers advantages in specific reaction environments where solvent polarity, reactivity, and steric bulk are critical parameters.

Introduction

This compound is a branched tertiary alcohol characterized by its stability and non-polar nature. Unlike primary and secondary alcohols, it is resistant to oxidation under mild conditions because it lacks a hydrogen atom on the carbinol carbon. This inherent stability, combined with its bulky structure, makes it a valuable solvent for reactions involving sensitive reagents that might otherwise react with more common protic solvents. Its branched structure also influences its physical properties, such as boiling point and solubility.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties underscore its suitability as a non-polar solvent with a relatively high boiling point, allowing for a wide range of reaction temperatures.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₁₈O[1][2]
Molecular Weight 130.23 g/mol [1][2]
Appearance Colorless liquid
Boiling Point 161-162 °C (at 760 mmHg)
58 °C (at 11.3 mmHg)
Density 0.85 g/cm³ (at 20°C)
Flash Point 57 °C
logP (Octanol/Water) 2.194 (calculated)[1]
Water Solubility Low (log₁₀WS = -2.30, calculated)[1]
Oxidation Resistance High (tertiary alcohol)[3]

Key Applications as a Non-Polar Solvent

Based on its properties and by analogy with other branched tertiary alcohols like tert-amyl alcohol, this compound is a promising solvent for a variety of organic reactions.[4][5]

Grignard Reactions

The inert nature of this compound towards Grignard reagents makes it a suitable, albeit unconventional, alternative to ethereal solvents like diethyl ether or THF in certain applications. Its higher boiling point can be advantageous for reactions requiring elevated temperatures.

Advantages:

  • Higher Reaction Temperatures: Facilitates reactions with sterically hindered ketones or less reactive alkyl/aryl halides.

  • Reduced Volatility: Offers better operational safety compared to highly volatile ethers.

Nucleophilic Substitution Reactions (SN1 and SN2)

As a non-polar, sterically hindered solvent, this compound can be employed in nucleophilic substitution reactions where solvent participation is undesirable. Its low polarity can favor SN2 pathways for certain substrates by not overly solvating the nucleophile, while its ability to dissolve a range of organic compounds makes it a versatile medium.

Esterification and Acylation Reactions

In reactions where water is a byproduct, the low water solubility of this compound can aid in driving the equilibrium towards the product side, for example, through azeotropic removal of water. Its stability in the presence of many acylating agents is also a key advantage.

Experimental Protocols

The following are representative protocols for the use of this compound as a solvent. Note: These are general guidelines and may require optimization for specific substrates and reaction scales.

Protocol 1: Grignard Reaction with a Sterically Hindered Ketone

Objective: To synthesize a sterically hindered tertiary alcohol using a Grignard reagent in this compound.

Materials:

  • Magnesium turnings

  • Iodine crystal (for initiation)

  • Alkyl or aryl halide (e.g., bromobenzene)

  • Sterically hindered ketone (e.g., di-tert-butyl ketone)

  • Anhydrous this compound

  • Anhydrous diethyl ether (for initiation, optional)

  • Saturated aqueous ammonium chloride solution

  • Standard glassware for inert atmosphere reactions (flame-dried)

Procedure:

  • Preparation: Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Initiation: Place magnesium turnings and a small crystal of iodine in the flask. Gently heat under nitrogen to sublime the iodine. Add a small amount of the alkyl/aryl halide dissolved in a minimal volume of anhydrous diethyl ether to initiate the reaction.

  • Grignard Formation: Once the reaction begins (as evidenced by bubbling and disappearance of the iodine color), add the remaining alkyl/aryl halide dissolved in anhydrous this compound dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Addition of Ketone: After the Grignard reagent formation is complete, cool the reaction mixture to room temperature. Add the sterically hindered ketone, dissolved in anhydrous this compound, dropwise via the dropping funnel.

  • Reaction and Work-up: Stir the reaction mixture at room temperature or gently heat to reflux for several hours until the reaction is complete (monitored by TLC). Cool the mixture to 0°C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

Protocol 2: SN2 Reaction in this compound

Objective: To perform a nucleophilic substitution reaction on a primary alkyl halide in a non-polar, non-participating solvent.

Materials:

  • Primary alkyl halide (e.g., 1-bromobutane)

  • Nucleophile (e.g., sodium azide)

  • This compound

  • Standard reaction glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the primary alkyl halide and the nucleophile in this compound.

  • Reaction: Heat the mixture to a suitable temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the product by distillation or column chromatography.

Visualizations

Logical Workflow for Solvent Selection

Solvent_Selection A Reaction Requirements Analysis B Need for Non-Polar, Aprotic, High-Boiling Solvent? A->B C Consider this compound B->C Yes D Consider Alternative Solvents (e.g., Toluene, Xylene) B->D No E Evaluate Reactant and Product Solubility C->E D->E F Perform Small-Scale Test Reaction E->F G Optimize Reaction Conditions F->G H Scale-Up Synthesis G->H

Caption: Logical workflow for considering this compound as a solvent.

Experimental Workflow for Grignard Reaction

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Flame-dry glassware under N2 B Add Mg turnings and I2 crystal A->B C Initiate with Alkyl-X in Ether B->C D Add Alkyl-X in this compound C->D E Add Ketone in this compound D->E F Stir at RT or Reflux E->F G Quench with aq. NH4Cl F->G H Extract with Ether G->H I Dry, Concentrate, and Purify H->I

Caption: General experimental workflow for a Grignard reaction using this compound.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions. Use in a well-ventilated fume hood and away from ignition sources. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS).

References

Application Notes and Protocols for the Scaled-Up Synthesis of 3,4-Dimethyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethyl-3-hexanol is a tertiary alcohol with potential applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its branched structure provides unique steric and electronic properties that can be valuable in the design of novel molecules. This document provides a detailed experimental protocol for the scalable synthesis of this compound via a Grignard reaction, along with comprehensive application notes, safety considerations, and purification methods. The presented protocol is designed to be adaptable for laboratory-scale research and scalable for larger-quantity production.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of the target compound is presented below. This data is crucial for monitoring the reaction, purification, and for the characterization of the final product.

PropertyValue
Molecular Formula C₈H₁₈O
Molecular Weight 130.23 g/mol
CAS Number 19550-08-4
Appearance Colorless liquid
Boiling Point 161-162 °C at 760 mmHg
Density 0.835 g/mL at 25 °C

Synthesis Pathway: Grignard Reaction

The most common and scalable method for the synthesis of this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent to a ketone.[1][2][3][4][5] In this specific synthesis, a 2-butylmagnesium halide (the Grignard reagent) reacts with 2-butanone. The overall reaction is depicted below:

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Work-up 2-Bromobutane 2-Bromobutane 2-Butylmagnesium_bromide 2-Butylmagnesium bromide 2-Bromobutane->2-Butylmagnesium_bromide + Mg Mg Mg Dry_Ether Dry Ether 2-Butylmagnesium_bromide_2 2-Butylmagnesium bromide 2-Butanone 2-Butanone Intermediate_Alkoxide Magnesium Alkoxide Intermediate 2-Butanone->Intermediate_Alkoxide + 2-Butylmagnesium bromide This compound This compound Intermediate_Alkoxide->this compound + H₃O⁺ Acid_Workup H₃O⁺ (e.g., aq. NH₄Cl)

Caption: Synthesis of this compound via Grignard Reaction.

Experimental Protocols

Safety Precautions: Grignard reactions are highly exothermic and moisture-sensitive. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are essential. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

Protocol 1: Preparation of 2-Butylmagnesium Bromide (Grignard Reagent)

This protocol describes the preparation of the Grignard reagent from 2-bromobutane and magnesium turnings in anhydrous diethyl ether.

Materials:

ReagentMolar Mass ( g/mol )Quantity (for a 1L scale reaction)Moles
Magnesium Turnings24.3126.7 g1.1
2-Bromobutane137.02137.0 g (114.2 mL)1.0
Anhydrous Diethyl Ether74.12500 mL-
Iodine253.811-2 small crystals-

Equipment:

  • Three-necked round-bottom flask (1 L)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble the flame-dried three-necked flask with the reflux condenser, dropping funnel, and a nitrogen inlet. Ensure all joints are well-sealed.

  • Initiation: Place the magnesium turnings in the flask. Add a small crystal of iodine to activate the magnesium surface. Add approximately 50 mL of anhydrous diethyl ether to cover the magnesium.

  • Reagent Addition: In the dropping funnel, prepare a solution of 2-bromobutane in 200 mL of anhydrous diethyl ether. Add a small amount of this solution (approx. 10-15 mL) to the magnesium suspension. The reaction should initiate, indicated by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy gray solution. If the reaction does not start, gentle warming with the heating mantle may be necessary.

  • Reaction: Once the reaction has started, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic, and the addition rate should be controlled to prevent vigorous boiling.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete consumption of magnesium. The resulting Grignard reagent should be a grayish, slightly cloudy solution.

Protocol 2: Synthesis of this compound

This protocol details the reaction of the prepared 2-butylmagnesium bromide with 2-butanone.

Materials:

ReagentMolar Mass ( g/mol )Quantity (for a 1L scale reaction)Moles
2-Butylmagnesium Bromide-~1.0 mol in diethyl ether1.0
2-Butanone72.1172.1 g (89.5 mL)1.0
Anhydrous Diethyl Ether74.12250 mL-

Procedure:

  • Reactant Preparation: Prepare a solution of 2-butanone in 250 mL of anhydrous diethyl ether in a separate dropping funnel.

  • Reaction: Cool the freshly prepared Grignard reagent solution in an ice-water bath. Slowly add the 2-butanone solution dropwise to the stirred Grignard reagent. The addition is highly exothermic and should be controlled to maintain a gentle reflux.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. The mixture will likely become a viscous slurry of the magnesium alkoxide intermediate.

Protocol 3: Work-up and Purification

This protocol describes the quenching of the reaction and the purification of the crude product.

Materials:

Reagent
Saturated aqueous ammonium chloride (NH₄Cl) solution
Diethyl ether (for extraction)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Brine (saturated NaCl solution)

Procedure:

  • Quenching: Cool the reaction mixture in an ice-water bath. Slowly and carefully add the saturated aqueous ammonium chloride solution dropwise with vigorous stirring to quench the reaction and hydrolyze the magnesium alkoxide.

  • Extraction: Transfer the mixture to a separatory funnel. Two layers will form. Separate the layers and extract the aqueous layer two more times with diethyl ether.

  • Washing: Combine all the organic extracts and wash them with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

  • Purification: The crude this compound can be purified by fractional distillation under reduced pressure.[6][7] Collect the fraction that boils at the appropriate temperature and pressure.

Experimental Workflow Diagram

G cluster_setup Apparatus Setup cluster_grignard Grignard Reagent Formation cluster_reaction Grignard Reaction cluster_workup Work-up and Purification setup Flame-dry glassware (3-neck flask, condenser, dropping funnel) assemble Assemble under inert atmosphere (N₂ or Ar) setup->assemble add_mg Add Mg turnings and I₂ crystal assemble->add_mg add_ether1 Add anhydrous diethyl ether add_mg->add_ether1 add_2bromo Dropwise addition of 2-bromobutane in ether add_ether1->add_2bromo reflux Maintain gentle reflux add_2bromo->reflux stir Stir at room temperature reflux->stir cool Cool Grignard reagent (ice bath) stir->cool add_ketone Dropwise addition of 2-butanone in ether cool->add_ketone stir_rt Stir at room temperature add_ketone->stir_rt quench Quench with aq. NH₄Cl stir_rt->quench extract Extract with diethyl ether quench->extract wash Wash with brine extract->wash dry Dry over MgSO₄/Na₂SO₄ wash->dry evaporate Solvent removal (rotary evaporator) dry->evaporate distill Fractional distillation under reduced pressure evaporate->distill

References

Anwendungs- und Protokollhinweise zur Derivatisierung von 3,4-Dimethyl-3-hexanol für eine verbesserte Analyse

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungsgebiet: Analytische Chemie, Drogenentwicklung, Metabolomik

Zusammenfassung: Diese Anwendungsbeschreibung beschreibt detaillierte Protokolle zur chemischen Derivatisierung von 3,4-Dimethyl-3-hexanol, einem tertiären Alkohol, zur Verbesserung seiner analytischen Eigenschaften für die Gaschromatographie-Massenspektrometrie (GC-MS). Die Derivatisierung zielt darauf ab, die Flüchtigkeit zu erhöhen, die thermische Stabilität zu verbessern und eine bessere chromatographische Auflösung zu erreichen. Es werden drei gängige Derivatisierungsverfahren vorgestellt: Silylierung, Acylierung und Veresterung.

Einleitung

This compound ist ein tertiärer Alkohol, dessen direkte Analyse mittels GC-MS aufgrund seiner Polarität und der Anfälligkeit für Dehydratisierung bei hohen Temperaturen zu Problemen wie Peak-Tailing und geringer Empfindlichkeit führen kann. Die chemische Derivatisierung der Hydroxylgruppe kann diese Nachteile überwinden.[1] Bei der Silylierung wird der aktive Wasserstoff der Hydroxylgruppe durch eine Trimethylsilyl (TMS)-Gruppe ersetzt, was die Polarität reduziert und die Flüchtigkeit erhöht.[1] Die Acylierung führt ebenfalls zu einem weniger polaren und flüchtigeren Derivat.[2] Die Veresterung ist eine weitere Methode, um die analytischen Eigenschaften zu verbessern. Die Wahl des Derivatisierungsreagenzes hängt von der spezifischen analytischen Anforderung ab.

Experimentelle Protokolle

Die folgenden Protokolle beschreiben die Derivatisierung von this compound mittels Silylierung, Acylierung und Veresterung.

Silylierung mit N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA)

Die Silylierung ist eine gängige Methode zur Derivatisierung von Alkoholen.[1] Für tertiäre Alkohole kann die Reaktion langsamer verlaufen, weshalb die Zugabe eines Katalysators wie Trimethylchlorsilan (TMCS) empfohlen wird.

Materialien:

  • This compound

  • N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS)

  • Pyridin (wasserfrei)

  • Reaktionsgefäße (z.B. 2-ml-GC-Vials mit Septumkappen)

  • Heizblock oder Wasserbad

  • GC-MS-System

Protokoll:

  • Lösen Sie 1 mg this compound in 100 µl wasserfreiem Pyridin in einem Reaktionsgefäß.

  • Fügen Sie 200 µl BSTFA (mit 1% TMCS) hinzu.

  • Verschließen Sie das Gefäß fest und schütteln Sie es vorsichtig.

  • Erhitzen Sie die Mischung für 30 Minuten auf 70 °C.

  • Lassen Sie die Probe auf Raumtemperatur abkühlen.

  • Injizieren Sie 1 µl der überstehenden Lösung in das GC-MS-System.

Silylation_Workflow cluster_prep Probenvorbereitung cluster_reaction Reaktion A 1 mg this compound in 100 µl Pyridin lösen B 200 µl BSTFA (+1% TMCS) hinzufügen A->B C Verschließen und schütteln B->C D Erhitzen (70°C, 30 min) C->D E Abkühlen auf Raumtemperatur D->E F GC-MS Analyse E->F

Abbildung 1. Workflow der Silylierungsreaktion.
Acylierung mit Essigsäureanhydrid und 4-(Dimethylamino)pyridin (DMAP)

Die Acylierung mit Essigsäureanhydrid in Gegenwart eines Katalysators wie 4-(Dimethylamino)pyridin (DMAP) ist eine effektive Methode zur Derivatisierung von Alkoholen.[3][4]

Materialien:

  • This compound

  • Essigsäureanhydrid

  • 4-(Dimethylamino)pyridin (DMAP)

  • Triethylamin

  • Dichlormethan (wasserfrei)

  • Reaktionsgefäße

  • Heizblock oder Wasserbad

  • GC-MS-System

Protokoll:

  • Lösen Sie 1 mg this compound in 500 µl wasserfreiem Dichlormethan in einem Reaktionsgefäß.

  • Fügen Sie 50 µl Triethylamin und eine katalytische Menge DMAP (ca. 0,1 mg) hinzu.

  • Fügen Sie 100 µl Essigsäureanhydrid hinzu.

  • Verschließen Sie das Gefäß und erhitzen Sie es für 1 Stunde auf 60 °C.

  • Lassen Sie die Probe auf Raumtemperatur abkühlen.

  • Waschen Sie die Reaktionsmischung mit 500 µl deionisiertem Wasser, um überschüssiges Anhydrid und den Katalysator zu entfernen.

  • Verwenden Sie die organische Phase für die GC-MS-Analyse.

Acylation_Workflow cluster_prep Probenvorbereitung cluster_reaction Reaktion & Aufarbeitung A 1 mg this compound in 500 µl DCM lösen B Triethylamin und DMAP hinzufügen A->B C 100 µl Essigsäureanhydrid hinzufügen B->C D Erhitzen (60°C, 1 h) C->D E Abkühlen & mit Wasser waschen D->E F GC-MS Analyse (organische Phase) E->F

Abbildung 2. Workflow der Acylierungsreaktion.
Veresterung mit Trifluoressigsäureanhydrid (TFAA)

Die Veresterung mit Trifluoressigsäureanhydrid (TFAA) führt zu hochflüchtigen Derivaten, die sich besonders für die GC-Analyse eignen.[5]

Materialien:

  • This compound

  • Trifluoressigsäureanhydrid (TFAA)

  • Benzol oder ein anderer inerter, wasserfreier Lösemittel

  • Trimethylamin (als Säurefänger)

  • Reaktionsgefäße

  • Heizblock

  • GC-MS-System

Protokoll:

  • Lösen Sie 1 mg this compound in 500 µl Benzol in einem Reaktionsgefäß.

  • Fügen Sie 100 µl einer 0,05 M Lösung von Trimethylamin in Benzol hinzu.[5]

  • Fügen Sie 10 µl TFAA hinzu.[5]

  • Verschließen Sie das Gefäß und erhitzen Sie es für 15 Minuten auf 50 °C.[5]

  • Lassen Sie die Probe auf Raumtemperatur abkühlen.

  • Fügen Sie 1 ml 5%ige Ammoniaklösung in Wasser hinzu und schütteln Sie für 5 Minuten.[5]

  • Lassen Sie die Phasen sich trennen und injizieren Sie einen Aliquot der oberen (organischen) Phase in das GC-MS-System.[5]

Esterification_Workflow cluster_prep Probenvorbereitung cluster_reaction Reaktion & Aufarbeitung A 1 mg this compound in 500 µl Benzol lösen B Trimethylamin-Lösung hinzufügen A->B C 10 µl TFAA hinzufügen B->C D Erhitzen (50°C, 15 min) C->D E Abkühlen & mit NH3-Lösung waschen D->E F GC-MS Analyse (organische Phase) E->F

Abbildung 3. Workflow der Veresterungsreaktion.

Datenpräsentation

Die folgende Tabelle fasst die erwarteten analytischen Daten für this compound und seine Derivate zusammen. Die exakten Werte können je nach den spezifischen GC-MS-Bedingungen variieren.

Tabelle 1: Zusammenfassung der analytischen Daten

AnalytMolekulargewicht ( g/mol )Retentionszeit (erwartet)Charakteristische m/z-Fragmente (erwartet)
This compound130.23[6]Mittel101, 87, 73, 59 (α-Spaltung), 112 (Dehydratisierung)[7][8]
This compound-TMS-Ether202.41Niedriger als unsubstituiert187 ([M-15]+), 129, 75, 73 (charakteristisch für TMS-Derivate)[9][10]
This compound-Acetat172.27Niedriger als unsubstituiert113 ([M-59]+, Verlust von CH3COO), 43 (Acetyl-Ion)
This compound-Trifluoracetat226.22Deutlich niedriger als unsubstituiert113 ([M-113]+, Verlust von CF3COO), 69 (CF3+)

Diskussion

Die Derivatisierung von this compound verbessert dessen analytische Eigenschaften für die GC-MS-Analyse erheblich.

  • Silylierung: Die Bildung des TMS-Ethers reduziert die Polarität und die Wasserstoffbrückenbindungsfähigkeit, was zu einer kürzeren Retentionszeit und symmetrischeren Peaks führt. Das Massenspektrum wird von Ionen dominiert, die für die TMS-Gruppe charakteristisch sind.[9][10]

  • Acylierung: Die Acetylierung führt ebenfalls zu einer Verringerung der Polarität und einer verbesserten Peakform. Das Massenspektrum zeigt charakteristische Fragmente, die aus dem Verlust der Acylgruppe und dem Acylium-Ion selbst resultieren.

  • Veresterung mit TFAA: Die Trifluoracetylierung ist besonders vorteilhaft, da sie stark flüchtige Derivate erzeugt, die zu sehr kurzen Retentionszeiten führen.[5] Die Fluoratome im Derivat ermöglichen zudem eine hochempfindliche Detektion mit einem Elektroneneinfangdetektor (ECD).[5]

Die Wahl der Methode hängt von den spezifischen Anforderungen der Analyse ab. Für eine allgemeine Verbesserung der chromatographischen Eigenschaften ist die Silylierung eine robuste Wahl. Wenn eine hohe Flüchtigkeit und Empfindlichkeit erforderlich sind, ist die Trifluoracetylierung zu bevorzugen.

Schlussfolgerung

Die hier vorgestellten Derivatisierungsprotokolle für Silylierung, Acylierung und Veresterung bieten effektive Methoden zur Verbesserung der GC-MS-Analyse von this compound. Durch die Reduzierung der Polarität und Erhöhung der Flüchtigkeit ermöglichen diese Verfahren eine genauere und empfindlichere Quantifizierung und Identifizierung dieses tertiären Alkohols.

References

Application Notes and Protocols for the Investigational Use of 3,4-Dimethyl-3-hexanol in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are based on the chemical properties of 3,4-dimethyl-3-hexanol and established principles of polymer chemistry. As of the latest literature review, the direct use of this compound as a monomer or initiator in polymerization is not well-documented. Therefore, the applications and protocols described herein are proposed for investigational purposes.

Introduction

This compound is a tertiary alcohol characterized by its branched alkyl structure.[1] While not a conventional monomer, its unique structural features—a hydroxyl functional group and a bulky, branched aliphatic chain—suggest potential investigational roles in modifying polymer properties. This document outlines hypothetical applications and detailed experimental protocols for exploring the use of this compound in polymer synthesis. The primary proposed applications are its use as a chain transfer agent in radical polymerization and as a synthetic precursor for novel monomers.

Hypothetical Application 1: Chain Transfer Agent in Radical Polymerization

In radical polymerization, chain transfer agents are used to control the molecular weight of the resulting polymer.[2] The tertiary hydrogen atom on the chiral carbon of this compound could potentially be abstracted by a propagating radical, terminating one polymer chain and initiating a new one. The bulky dimethyl and ethyl groups would likely influence the chain transfer constant and, consequently, the final polymer architecture and properties.

Experimental Protocol: Investigating this compound as a Chain Transfer Agent in the Radical Polymerization of Methyl Methacrylate

Objective: To synthesize poly(methyl methacrylate) (PMMA) in the presence of this compound as a potential chain transfer agent and to evaluate its effect on the molecular weight and polydispersity of the resulting polymer.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Azobisisobutyronitrile (AIBN) as a thermal initiator[3]

  • This compound

  • Toluene, anhydrous

  • Methanol

  • Schlenk flask and other standard glassware

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Monomer and Reagent Preparation: Purify methyl methacrylate by passing it through a column of basic alumina to remove the inhibitor.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve AIBN (0.1 mol% relative to the monomer) in toluene.

  • Addition of Monomer and Chain Transfer Agent: Add the purified methyl methacrylate to the flask. Then, add the desired amount of this compound (e.g., varying concentrations from 0.5 to 5 mol% relative to the monomer).

  • Polymerization: Immerse the flask in a preheated oil bath at 70°C to initiate the polymerization. Allow the reaction to proceed for a specified time (e.g., 6 hours).

  • Termination and Precipitation: Cool the reaction mixture to room temperature. Precipitate the polymer by slowly pouring the solution into a large volume of methanol with vigorous stirring.

  • Purification: Filter the precipitated polymer and wash it several times with fresh methanol to remove any unreacted monomer, initiator fragments, and this compound.

  • Drying: Dry the purified polymer in a vacuum oven at 60°C until a constant weight is achieved.

  • Characterization: Analyze the molecular weight (Mn, Mw) and polydispersity index (PDI) of the obtained PMMA using Gel Permeation Chromatography (GPC).

Hypothetical Quantitative Data

The following table summarizes the expected trend in the properties of PMMA synthesized with varying concentrations of this compound.

Sample ID[this compound] (mol%)Expected Mn ( g/mol )Expected PDI
PMMA-control0> 100,000~1.8 - 2.5
PMMA-CTA-0.50.580,000 - 100,000~1.7 - 2.3
PMMA-CTA-1.01.060,000 - 80,000~1.6 - 2.1
PMMA-CTA-2.02.040,000 - 60,000~1.5 - 2.0
PMMA-CTA-5.05.0< 40,000~1.5 - 1.9

Note: These are hypothetical values intended to illustrate the expected trend of decreasing molecular weight with an increasing concentration of a chain transfer agent.

Hypothetical Application 2: Synthesis of a Novel Monomer for Polycondensation

The hydroxyl group of this compound can be chemically modified to introduce other functional groups, thereby converting it into a novel monomer for polycondensation reactions. For instance, it could be esterified with a dicarboxylic acid chloride to produce a di-functional monomer. The bulky, branched structure of the original alcohol would be incorporated into the polymer backbone, potentially increasing solubility and lowering the glass transition temperature.

Experimental Protocol: Synthesis of a Diol Monomer from this compound and Terephthaloyl Chloride

Objective: To synthesize a novel diol monomer by reacting this compound with terephthaloyl chloride and to subsequently use this monomer in a polycondensation reaction.

Part 1: Synthesis of the Diol Monomer

Materials:

  • This compound

  • Terephthaloyl chloride

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (2.2 equivalents) and anhydrous pyridine in anhydrous DCM.

  • Addition of Acid Chloride: Cool the solution to 0°C in an ice bath. Slowly add a solution of terephthaloyl chloride (1 equivalent) in anhydrous DCM to the flask.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by adding 1 M HCl. Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Characterization: Confirm the structure of the synthesized diol monomer using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Part 2: Polycondensation of the Novel Diol Monomer

Objective: To synthesize a polyester by polycondensation of the newly synthesized diol with a diacid chloride.

Materials:

  • Synthesized diol monomer

  • Sebacoyl chloride

  • Pyridine, anhydrous

  • Toluene, anhydrous

  • Standard glassware for polycondensation

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the synthesized diol monomer and anhydrous pyridine in anhydrous toluene.

  • Polymerization: Heat the solution to 80°C. Add sebacoyl chloride dropwise to the solution.

  • Reaction: Continue heating and stirring the reaction mixture for 24 hours.

  • Precipitation and Purification: Cool the reaction mixture and precipitate the polymer in methanol. Filter and wash the polymer with methanol.

  • Drying: Dry the polymer in a vacuum oven.

  • Characterization: Characterize the resulting polyester for its molecular weight (GPC), thermal properties (DSC, TGA), and solubility in common organic solvents.

Expected Properties of the Novel Polyester
PropertyExpected Value/ObservationRationale
Molecular Weight (Mn)10,000 - 30,000 g/mol Dependent on reaction conditions and purity of monomers.
Glass Transition Temp. (Tg)Lower than analogous polyesters without the bulky side groupThe bulky this compound moiety is expected to increase free volume and disrupt chain packing.
SolubilitySoluble in common organic solvents (THF, DCM, Chloroform)The aliphatic, branched side chains are expected to enhance solubility.
CrystallinityAmorphousThe irregular structure introduced by the monomer should hinder crystallization.

Visualizations

G cluster_initiation Initiation cluster_propagation Propagation cluster_transfer Chain Transfer I Initiator (I) R Primary Radical (R•) I->R Δ or hν M Monomer (M) R->M RM Initiated Chain (RM•) M->RM RMn Propagating Radical (RMn•) M2 Monomer (M) RMn->M2 RMn1 Propagating Radical (RMn+1•) M2->RMn1 RMn_T Propagating Radical (RMn•) CTA This compound (CTA-H) RMn_T->CTA CTA_Radical New Radical (CTA•) RMn_T->CTA_Radical Polymer Dead Polymer (RMn-H) CTA->Polymer M3 Monomer (M) CTA_Radical->M3 New_Chain New Propagating Chain (CTA-M•) M3->New_Chain

Caption: Hypothetical chain transfer mechanism of this compound in radical polymerization.

G cluster_synthesis Monomer Synthesis cluster_polymerization Polycondensation DMH This compound Monomer Diol Monomer DMH->Monomer TC Terephthaloyl Chloride TC->Monomer Monomer2 Diol Monomer Polymer Polyester Monomer2->Polymer SC Sebacoyl Chloride SC->Polymer

Caption: Synthetic pathway for a novel polyester using a this compound-derived monomer.

G start Start: Prepare Reagents setup Set up Reaction Under Inert Atmosphere start->setup addition Add Monomer and this compound setup->addition polymerize Initiate and Run Polymerization addition->polymerize precipitate Precipitate Polymer in Methanol polymerize->precipitate filter_wash Filter and Wash Polymer precipitate->filter_wash dry Dry Polymer Under Vacuum filter_wash->dry characterize Characterize Polymer (GPC, DSC, etc.) dry->characterize

Caption: General experimental workflow for investigating this compound in polymerization.

References

Application Notes and Protocols for the Catalytic Dehydration of 3,4-Dimethyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acid-catalyzed dehydration of alcohols is a fundamental and widely utilized reaction in organic synthesis for the preparation of alkenes. This document provides detailed application notes and experimental protocols for the catalytic dehydration of the tertiary alcohol 3,4-dimethyl-3-hexanol. This reaction proceeds through an E1 elimination mechanism, involving the formation of a tertiary carbocation intermediate, which subsequently leads to a mixture of alkene isomers. Understanding the reaction pathway, product distribution, and experimental parameters is crucial for controlling the synthesis of the desired alkene products, which can be valuable intermediates in the development of new chemical entities and pharmaceuticals.

The primary products of this reaction are isomers of 3,4-dimethyl-3-hexene, with the potential for minor rearrangement products. The distribution of these products is governed by thermodynamic stability, with the most substituted alkene typically being the major product in accordance with Zaitsev's rule.

Reaction Mechanism and Product Formation

The acid-catalyzed dehydration of this compound proceeds via a three-step E1 mechanism:

  • Protonation of the Hydroxyl Group: The hydroxyl group of the alcohol is protonated by the acid catalyst (e.g., H₂SO₄ or H₃PO₄) to form a good leaving group, an alkyloxonium ion.

  • Formation of a Carbocation: The alkyloxonium ion departs as a water molecule, leading to the formation of a relatively stable tertiary carbocation.

  • Deprotonation to Form the Alkene: A base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, resulting in the formation of a double bond and regenerating the acid catalyst.

Deprotonation can occur from adjacent carbon atoms, leading to a mixture of alkene isomers. The primary products expected from the dehydration of this compound are (E)-3,4-dimethyl-3-hexene and (Z)-3,4-dimethyl-3-hexene. Due to steric hindrance, the trans isomer, (E)-3,4-dimethyl-3-hexene, is generally the more stable and, therefore, the major product.[1] A minor product, 3,4-dimethyl-2-hexene, may also be formed.

Data Presentation

The following table summarizes the typical product distribution obtained from the dehydration of this compound under acidic conditions.

Product NameStructureIsomer TypeTypical Yield (%)
(E)-3,4-Dimethyl-3-hexeneCCC(C)=C(C)CCtrans (E)82
(Z)-3,4-Dimethyl-3-hexeneCCC(C)=C(C)CCcis (Z)14
Other Isomers--4

Note: The yields presented are based on a reported synthesis of 3,4-dimethyl-3-hexene and are representative of a typical outcome for the acid-catalyzed dehydration of this compound.

Experimental Protocols

The following protocols are adapted from general procedures for the acid-catalyzed dehydration of tertiary alcohols.

Protocol 1: Dehydration of this compound using Sulfuric Acid

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • 50 mL round-bottom flask

  • Distillation apparatus

  • Separatory funnel

  • Erlenmeyer flask

  • Heating mantle

  • Stir bar

Procedure:

  • Place 10.0 g of this compound and a stir bar into a 50 mL round-bottom flask.

  • Cool the flask in an ice bath and slowly add 5.0 mL of concentrated sulfuric acid with constant stirring.

  • Assemble a simple distillation apparatus with the round-bottom flask, a distillation head, a condenser, and a receiving flask.

  • Gently heat the reaction mixture to a temperature of 50-60°C. The alkene products will begin to distill as they are formed.

  • Continue the distillation until no more liquid is collected in the receiving flask.

  • Transfer the distillate to a separatory funnel and wash it sequentially with 10 mL of water and 10 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Decant the dried liquid into a clean, pre-weighed flask to obtain the crude product mixture.

  • Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the product distribution and purity.

Protocol 2: Analysis of Alkene Products by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent

  • Mass Spectrometer: Agilent 5975C or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C

    • Hold at 200°C for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Scan Range: 40-300 amu

Procedure:

  • Prepare a dilute solution of the alkene product mixture in a volatile solvent (e.g., dichloromethane or hexane).

  • Inject 1 µL of the sample into the GC-MS system.

  • Acquire the data according to the conditions specified above.

  • Identify the different alkene isomers based on their retention times and mass spectra.

  • Quantify the relative abundance of each isomer by integrating the peak areas in the total ion chromatogram.

Mandatory Visualizations

Dehydration_Reaction_Pathway cluster_step1 Step 1: Protonation cluster_step2 Step 2: Carbocation Formation cluster_step3 Step 3: Deprotonation Alcohol This compound Alkyloxonium Alkyloxonium Ion Alcohol->Alkyloxonium + H+ H_plus H+ Carbocation Tertiary Carbocation E_Alkene (E)-3,4-Dimethyl-3-hexene Z_Alkene (Z)-3,4-Dimethyl-3-hexene Water H2O Alkyloxonium_ref->Carbocation - H2O Carbocation_ref->E_Alkene - H+ (Major) Carbocation_ref->Z_Alkene - H+ (Minor) H_plus_regen H+

Caption: E1 reaction mechanism for the dehydration of this compound.

Experimental_Workflow start Start reactants Mix this compound and H2SO4 start->reactants distillation Distill Product Mixture (50-60°C) reactants->distillation workup Aqueous Workup (H2O, NaHCO3) distillation->workup drying Dry Organic Layer (MgSO4) workup->drying isolation Isolate Crude Product drying->isolation analysis GC-MS Analysis isolation->analysis end End analysis->end

Caption: Experimental workflow for the synthesis and analysis of alkenes.

References

Application Notes and Protocols for NMR Sample Preparation of 3,4-Dimethyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation and purity assessment of small organic molecules. Proper sample preparation is paramount to obtaining high-quality, reproducible NMR spectra. This document provides a detailed protocol for the preparation of 3,4-Dimethyl-3-hexanol samples for both proton (¹H) and carbon-13 (¹³C) NMR analysis.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is crucial for selecting the appropriate solvent and concentration for NMR analysis.

PropertyValueSource
Molecular Formula C₈H₁₈O[1][2]
Molecular Weight 130.23 g/mol [2][3]
Appearance Liquid (at standard conditions)Inferred from structure
Boiling Point Not specified, but as a branched tertiary alcohol, it is a volatile liquid.[3]
Solubility Expected to be soluble in common organic solvents like chloroform and methanol.Inferred from chemical class

Experimental Workflow for NMR Sample Preparation

The following diagram illustrates the key steps involved in preparing a this compound sample for NMR analysis.

NMR_Sample_Preparation cluster_preparation Sample Preparation cluster_nmr NMR Analysis weigh Weigh Analyte (this compound) dissolve Dissolve in Deuterated Solvent weigh->dissolve Add ~0.6-0.7 mL of solvent transfer Filter and Transfer to NMR Tube dissolve->transfer Use pipette with glass wool plug nmr_tube Prepared NMR Tube transfer->nmr_tube spectrometer NMR Spectrometer nmr_tube->spectrometer Insert into spectrometer

Workflow for NMR sample preparation.

Detailed Experimental Protocols

3.1. Materials and Equipment

  • Analyte: this compound

  • Deuterated Solvent: Chloroform-d (CDCl₃) is recommended due to its ability to dissolve a wide range of organic compounds.[4][5] Other suitable solvents include Methanol-d₄ (CD₃OD) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[4][6]

  • Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used for ¹H and ¹³C NMR.[7] It is often supplied pre-dissolved in the deuterated solvent.[8]

  • NMR Tubes: 5 mm NMR tubes of good quality.[9][10]

  • Glassware: Small vial (e.g., 1-dram vial), Pasteur pipettes, and bulbs.

  • Filtration: A small plug of glass wool or a syringe filter.

  • Balance: Analytical balance with a readability of at least 0.1 mg.

  • Vortex Mixer (Optional)

3.2. Protocol for ¹H NMR Sample Preparation

  • Weighing the Analyte: Accurately weigh 5-25 mg of this compound into a clean, dry vial.[6][7]

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃), with or without TMS, to the vial containing the analyte.[6][7]

  • Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the sample.

  • Filtration and Transfer: Place a small plug of glass wool into a Pasteur pipette. Using the pipette, draw the sample solution and filter it directly into a clean 5 mm NMR tube.[9] This step is crucial to remove any particulate matter that could degrade the quality of the NMR spectrum.[11]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Mixing: Invert the NMR tube several times to ensure a homogeneous solution.

3.3. Protocol for ¹³C NMR Sample Preparation

The procedure for ¹³C NMR sample preparation is analogous to that for ¹H NMR, with the primary difference being the amount of sample required.

  • Weighing the Analyte: Accurately weigh 50-100 mg of this compound into a clean, dry vial.[6][7] A higher concentration is necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.[12]

  • Solvent Addition, Dissolution, Filtration, and Transfer: Follow steps 2-6 as outlined in the ¹H NMR protocol. Be aware that highly concentrated samples may lead to broader lines in a subsequent ¹H spectrum due to increased viscosity.[7]

3.4. Quantitative Data Summary

Parameter¹H NMR¹³C NMR
Analyte Mass 5 - 25 mg50 - 100 mg
Deuterated Solvent Volume 0.6 - 0.7 mL0.6 - 0.7 mL
Typical Concentration ~0.06 - 0.32 M~0.6 - 1.2 M

Concentration is estimated based on a molecular weight of 130.23 g/mol and a solvent volume of 0.65 mL.

Safety Precautions

  • Always handle deuterated solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the deuterated solvents used for specific handling and disposal information.

Concluding Remarks

Adherence to this protocol will facilitate the acquisition of high-resolution NMR spectra for this compound, enabling accurate structural analysis and characterization. For quantitative NMR (qNMR) studies, the precise weighing of both the analyte and a suitable internal standard is critical.[13][14] The internal standard should have a signal that does not overlap with any of the analyte signals.[15]

References

Application Note: Measurement of Kinematic Viscosity of 3,4-Dimethyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4-Dimethyl-3-hexanol is a branched tertiary alcohol with potential applications as a solvent, a synthetic intermediate, or an additive in various formulations.[1] The physical properties of this compound, such as viscosity, are critical for its potential applications.[1] Kinematic viscosity, a measure of a fluid's internal resistance to flow under gravity, is a fundamental parameter for fluid dynamics, formulation development, and quality control.[2] This application note provides a detailed protocol for the determination of the kinematic viscosity of this compound using the standardized ASTM D445 method.[3][4][5][6][7]

Principle of the Method

The kinematic viscosity is determined by measuring the time it takes for a fixed volume of the liquid to flow under gravity through a calibrated glass capillary viscometer at a precisely controlled temperature.[3][4][7] The kinematic viscosity (ν) is then calculated by multiplying the measured flow time (t) by the calibration constant (C) of the viscometer.

Equation: ν = C * t

The dynamic viscosity (η) can be subsequently calculated by multiplying the kinematic viscosity by the density (ρ) of the liquid at the same temperature.[4][5][6]

Equation: η = ν * ρ

Instrumentation and Materials

  • Viscometer: Calibrated glass capillary viscometer (e.g., Ubbelohde, Cannon-Fenske). The choice of viscometer will depend on the expected viscosity of the sample.

  • Viscometer Bath: A constant temperature bath with a precision of ±0.02 °C or better.[4]

  • Timing Device: A stopwatch or electronic timer with a resolution of 0.1 seconds or better.

  • Thermometer: Calibrated thermometer with a resolution of 0.01 °C.

  • Sample: this compound (CAS 19550-08-4) of high purity.[8][9][10]

  • Solvents for Cleaning: Acetone, filtered, and a volatile petroleum spirit.

  • Pipettes and Syringes: For sample handling.

  • Filtration Apparatus: If the sample contains particulate matter.

Experimental Protocol

A detailed workflow for the measurement of kinematic viscosity is provided below.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis sample_prep Sample Preparation (Filtration if necessary) sample_loading Load Sample into Viscometer sample_prep->sample_loading viscometer_prep Viscometer Selection & Cleaning viscometer_prep->sample_loading bath_prep Temperature Bath Equilibration thermal_equilibration Thermal Equilibration in Bath (min. 30 minutes) bath_prep->thermal_equilibration sample_loading->thermal_equilibration flow_measurement Measure Flow Time thermal_equilibration->flow_measurement repeat_measurement Repeat Measurement flow_measurement->repeat_measurement repeat_measurement->flow_measurement Check for consistency calculate_viscosity Calculate Kinematic Viscosity repeat_measurement->calculate_viscosity data_reporting Report Results calculate_viscosity->data_reporting

Figure 1: Experimental workflow for kinematic viscosity measurement.

1. Preparation

1.1. Sample Preparation: Ensure the this compound sample is free of any particulate matter. If necessary, filter the sample through a fine-pore filter. For transparent liquids, ensure the sample is homogenous and degassed, which can be aided by an ultrasonic bath.[4]

1.2. Viscometer Selection and Cleaning: Select a calibrated viscometer of the appropriate size for the expected viscosity. The flow time should be at least 200 seconds to minimize timing errors. Clean the viscometer thoroughly with a suitable solvent (e.g., acetone followed by a volatile petroleum spirit) and dry it completely with a stream of clean, dry air.

1.3. Temperature Control: Set the viscometer bath to the desired measurement temperature (e.g., 20 °C, 40 °C, or 100 °C).[3] Allow the bath to equilibrate and ensure the temperature is stable to within ±0.02 °C.[4]

2. Measurement Procedure

2.1. Sample Loading: Introduce the prepared sample into the viscometer in the manner prescribed for the specific type of viscometer being used.

2.2. Thermal Equilibration: Mount the viscometer vertically in the constant temperature bath, ensuring the sample is fully immersed. Allow the sample to reach thermal equilibrium with the bath for at least 30 minutes.[4]

2.3. Flow Measurement: Using suction or pressure as appropriate for the viscometer type, draw the liquid up through the capillary to a point above the upper timing mark. Release the suction/pressure and allow the liquid to flow freely under gravity. Start the timer as the meniscus of the liquid passes the upper timing mark and stop it as it passes the lower timing mark.

2.4. Repeat Measurements: Repeat the flow measurement at least twice. The flow times should be within a specified tolerance (e.g., ±0.2%) of the average. If the times are not consistent, repeat the measurement.

3. Viscometer Cleaning

After each set of measurements, thoroughly clean the viscometer with appropriate solvents and dry it completely.

Data Analysis and Reporting

  • Calculate the average flow time (t) from the repeated measurements.

  • Calculate the kinematic viscosity (ν) using the formula ν = C * t, where C is the calibration constant of the viscometer.

  • Report the kinematic viscosity in centistokes (cSt) or mm²/s, specifying the measurement temperature.[4][6]

Data Presentation

The following table should be used to record and present the experimental data for the kinematic viscosity of this compound at various temperatures.

Temperature (°C)Flow Time 1 (s)Flow Time 2 (s)Average Flow Time (s)Viscometer Constant (C) (mm²/s²)Kinematic Viscosity (ν) (mm²/s or cSt)
20.00
40.00
100.00

Safety Precautions

  • This compound is a flammable liquid and vapor.[9] Handle in a well-ventilated area, away from ignition sources.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Dispose of all chemical waste in accordance with local regulations.

Logical Relationship Diagram

The following diagram illustrates the relationship between the measured and calculated physical properties.

logical_relationship cluster_measured Measured Properties cluster_constant Instrument Constant cluster_calculated Calculated Properties flow_time Flow Time (t) kinematic_viscosity Kinematic Viscosity (ν) flow_time->kinematic_viscosity density Density (ρ) dynamic_viscosity Dynamic Viscosity (η) density->dynamic_viscosity viscometer_constant Viscometer Constant (C) viscometer_constant->kinematic_viscosity kinematic_viscosity->dynamic_viscosity

Figure 2: Relationship between measured and calculated properties.

This application note provides a comprehensive and standardized protocol for the accurate and precise measurement of the kinematic viscosity of this compound. Adherence to this protocol will ensure reliable and reproducible data that is essential for research, development, and quality control purposes. While no specific viscosity data for this compound is currently published, this protocol provides the means to obtain this valuable physical property data.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-Dimethyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,4-Dimethyl-3-hexanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent and robust method for synthesizing this compound, a tertiary alcohol, is the Grignard reaction.[1] This well-established method involves the nucleophilic addition of a Grignard reagent to a ketone or an ester. For this specific synthesis, the reaction of 2-butanone with sec-butylmagnesium bromide is a common approach.[2]

Q2: Why are anhydrous (dry) conditions critical for a successful Grignard synthesis?

A2: Grignard reagents are highly reactive organometallic compounds that are strong bases and nucleophiles. They react readily with protic solvents, including even trace amounts of water in glassware or solvents. This reaction, known as quenching, neutralizes the Grignard reagent, rendering it unable to react with the intended ketone or ester, which significantly reduces the yield of the desired alcohol.

Q3: What are the primary side reactions that can lower the yield of this compound, and how can they be minimized?

A3: The primary side reactions include:

  • Wurtz Coupling: This reaction occurs between the Grignard reagent and the alkyl halide from which it was formed. To minimize this, the alkyl halide should be added slowly and dropwise to the magnesium turnings during the preparation of the Grignard reagent.[3]

  • Enolization: The Grignard reagent can act as a base and deprotonate the alpha-hydrogen of the ketone, forming an enolate. This is more common with sterically hindered ketones and bulky Grignard reagents. Using a lower reaction temperature can help to mitigate this side reaction.

  • Dehydration of the Product: Tertiary alcohols like this compound can undergo acid-catalyzed dehydration, especially at elevated temperatures during workup or distillation, to form alkenes.[1] It is crucial to use mild acidic conditions for the workup and to perform distillation under reduced pressure to lower the boiling point.

Q4: Which solvent is preferable for this synthesis: diethyl ether or tetrahydrofuran (THF)?

A4: Both anhydrous diethyl ether and tetrahydrofuran (THF) are suitable solvents for Grignard reactions. THF is a stronger Lewis base and can better solvate and stabilize the Grignard reagent, which may enhance its reactivity.[3] However, diethyl ether has a lower boiling point, which can make it easier to remove during the workup. The choice may also depend on the specific reaction conditions and the scale of the synthesis.

Q5: How can I purify the final this compound product?

A5: Fractional distillation under reduced pressure is the most effective method for purifying this compound.[1] This technique is crucial for separating the product from less volatile impurities and any high-boiling side products. Distillation under vacuum is recommended to prevent the dehydration of the tertiary alcohol at high temperatures.[1]

Troubleshooting Guides

Issue 1: Low or No Yield of this compound
Potential Cause Troubleshooting Step
Presence of Moisture Ensure all glassware is thoroughly oven-dried or flame-dried under vacuum before use. Use anhydrous solvents. All reagents should be dried and handled under an inert atmosphere (e.g., nitrogen or argon).
Inactive Magnesium Use fresh, high-quality magnesium turnings. The surface of the magnesium can be activated by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[3] Grinding the magnesium turnings in a mortar and pestle can also expose a fresh reactive surface.
Incomplete Grignard Reagent Formation Ensure the reaction to form the Grignard reagent has gone to completion. This is often indicated by the disappearance of the magnesium turnings and the formation of a cloudy, grayish-brown solution. Gentle warming may be necessary to initiate the reaction.
Slow or Incomplete Reaction with Ketone/Ester Ensure proper stoichiometry. The addition of the ketone or ester should be done at a low temperature (e.g., 0 °C) to control the exothermic reaction, followed by stirring at room temperature to ensure the reaction goes to completion.
Side Reactions (Wurtz Coupling, Enolization) Add the alkyl halide dropwise during Grignard formation to minimize Wurtz coupling.[3] For the reaction with the ketone, maintain a low temperature to reduce the likelihood of enolization.
Issue 2: Formation of a Significant Amount of Byproducts
Observed Byproduct Potential Cause Mitigation Strategy
Alkane (e.g., Butane) Quenching of the Grignard reagent by a proton source (e.g., water, acidic impurities).Strictly adhere to anhydrous reaction conditions. Purify reagents if necessary.
Dimerized Alkane (e.g., Octane) Wurtz coupling side reaction.Slow, dropwise addition of the alkyl halide to the magnesium turnings.
Starting Ketone Recovered Enolization of the ketone by the Grignard reagent acting as a base.Perform the addition of the Grignard reagent at a low temperature.
Alkene (e.g., 3,4-Dimethyl-3-hexene) Acid-catalyzed dehydration of the tertiary alcohol product during workup or purification.[1]Use a mild acidic workup (e.g., saturated aqueous ammonium chloride solution). Purify the product using vacuum distillation to avoid high temperatures.

Quantitative Data

The following table presents illustrative yield data for the synthesis of a similar tertiary alcohol, 3-methyl-3-pentanol, via a Grignard reaction under different stoichiometric conditions. This data can provide insights into optimizing the synthesis of this compound.

Carbonyl Source Equivalents of Ethyl Bromide Number of Trials Average Yield Yield Range
2-Butanone1.22545%10-70%
2-Butanone2.42433%5-64%
Ethyl Acetate1.22424%6-57%
Ethyl Acetate2.42635%5-72%

Note: Data adapted from a study on the synthesis of 3-methyl-3-pentanol and is intended for illustrative purposes. Actual yields for this compound may vary.[4] A surprising finding from this data is that using a larger excess of the Grignard reagent with 2-butanone led to a lower average yield, possibly due to increased side reactions or product degradation during a more vigorous workup needed to quench the excess reagent.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol details the synthesis from 2-butanone and 2-bromobutane.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • 2-Bromobutane

  • 2-Butanone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

Part A: Preparation of sec-Butylmagnesium Bromide (Grignard Reagent)

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings in the flask.

  • Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium.

  • In the dropping funnel, place a solution of 2-bromobutane in anhydrous diethyl ether or THF.

  • Add a small portion of the 2-bromobutane solution to the magnesium. If the reaction does not initiate (indicated by bubbling and a cloudy appearance), gently warm the flask. A crystal of iodine can also be added as an initiator.

  • Once the reaction starts, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for 30-60 minutes to ensure all the magnesium has reacted.

Part B: Reaction with 2-Butanone

  • Cool the freshly prepared Grignard reagent in an ice bath.

  • Dissolve 2-butanone in anhydrous diethyl ether or THF and add it to the dropping funnel.

  • Add the 2-butanone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for at least one hour.

Part C: Workup and Isolation

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the crude this compound.

Protocol 2: Purification by Fractional Distillation

Procedure:

  • Assemble a fractional distillation apparatus. A Vigreux column is suitable for this purpose.

  • Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.

  • Apply a vacuum to the system.

  • Gently heat the distillation flask.

  • Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. It is advisable to collect the distillate in several small fractions.

  • Monitor the purity of the fractions using a suitable analytical technique, such as gas chromatography (GC).

Visualizations

Grignard_Synthesis_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Grignard Reaction cluster_workup Workup & Purification reagents_prep 2-Bromobutane + Mg in Anhydrous Ether/THF grignard sec-Butylmagnesium Bromide reagents_prep->grignard Initiation & Reflux alkoxide Magnesium Alkoxide Intermediate grignard->alkoxide Nucleophilic Addition (Low Temperature) ketone 2-Butanone ketone->alkoxide workup Quench with aq. NH4Cl alkoxide->workup extraction Solvent Extraction workup->extraction purification Fractional Distillation (Reduced Pressure) extraction->purification product Pure this compound purification->product

Caption: Workflow for the synthesis of this compound via Grignard reaction.

Troubleshooting_Logic start Low Yield? check_moisture Check for Moisture (Anhydrous Conditions) start->check_moisture Yes check_mg Check Mg Activation & Reagent Formation start->check_mg Yes check_temp Review Reaction Temperature (Addition & Stirring) start->check_temp Yes check_purification Evaluate Purification Step (Dehydration?) start->check_purification Yes solution_dry Action: Rigorously dry glassware, solvents, reagents. check_moisture->solution_dry solution_mg Action: Use fresh Mg, activate with iodine. check_mg->solution_mg solution_temp Action: Control addition rate, maintain low temperature. check_temp->solution_temp solution_purification Action: Use mild workup, vacuum distill. check_purification->solution_purification

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

Troubleshooting side reactions in Grignard synthesis of tertiary alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the Grignard synthesis of tertiary alcohols.

Frequently Asked Questions (FAQs)

Q1: My Grignard reagent formation is sluggish or fails to initiate. What are the common causes and solutions?

A1: Difficulty in initiating the Grignard reaction is a frequent issue, primarily due to the passivation of the magnesium metal surface by an oxide layer.

Troubleshooting Steps:

  • Magnesium Activation: The magnesium turnings should be fresh and of high quality. If the surface appears dull, it can be activated by crushing the turnings to expose a fresh surface.[1] Another common method is to add a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask to etch the oxide layer and initiate the reaction.[1][2]

  • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture.[1] All glassware must be rigorously dried, either by flame-drying or oven-drying, immediately before use. Solvents must be anhydrous. The entire apparatus should be maintained under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Initiation Temperature: Gentle heating can be applied to start the reaction. However, once initiated, the reaction is exothermic and may require cooling to maintain a controlled rate.[3][4]

Q2: I am observing a significant amount of a high-boiling point byproduct that is not my desired tertiary alcohol. What could it be and how can I minimize it?

A2: A common high-boiling point byproduct is the Wurtz coupling product, which is a homocoupled dimer of your starting organic halide (R-R).[5][6] This side reaction consumes both the starting material and the formed Grignard reagent.[5]

Strategies to Minimize Wurtz Coupling:

  • Slow Addition of Halide: Add the organic halide dropwise to the magnesium suspension. This prevents a high local concentration of the halide, reducing the chance of it reacting with the already formed Grignard reagent.[1][5]

  • Temperature Control: The formation of the Grignard reagent is exothermic.[3] Elevated temperatures can accelerate the Wurtz coupling reaction.[5] It is crucial to maintain a gentle reflux and use cooling baths as needed to prevent overheating.[1][7]

  • Solvent Choice: The choice of solvent can influence the extent of Wurtz coupling. For certain substrates, solvents like diethyl ether or 2-Methyltetrahydrofuran (2-MeTHF) may be preferred over Tetrahydrofuran (THF).[5]

  • Efficient Stirring: Vigorous stirring ensures that the organic halide reacts quickly with the magnesium surface, minimizing its reaction with the Grignard reagent.[1]

Q3: My reaction with a ketone is yielding the starting material back after work-up, along with a reduced secondary alcohol. What is causing this?

A3: This indicates that two competing side reactions are occurring: enolization and reduction.

  • Enolization: If the ketone has acidic α-protons, the Grignard reagent, being a strong base, can deprotonate the ketone to form an enolate. This enolate is unreactive towards the Grignard reagent and will revert to the starting ketone upon acidic work-up. This is more common with sterically hindered ketones.

  • Reduction: With bulky Grignard reagents and sterically hindered ketones, the Grignard reagent can act as a reducing agent, transferring a β-hydride to the carbonyl carbon. This results in the formation of a secondary alcohol.

Solutions:

  • Low Temperature: Perform the addition of the ketone to the Grignard reagent at a low temperature (e.g., 0 °C or -78 °C) to disfavor the enolization and reduction pathways.[1][8]

  • Use of Additives: The addition of cerium(III) chloride (CeCl₃) can be highly effective. CeCl₃ coordinates to the carbonyl oxygen, increasing its electrophilicity and promoting the desired nucleophilic addition over enolization and reduction.[9][10]

  • Reagent Choice: If possible, using a less sterically hindered Grignard reagent can reduce the likelihood of these side reactions.

Q4: When synthesizing a tertiary alcohol from an ester, I am getting a complex mixture of products. Why is this happening?

A4: The reaction of a Grignard reagent with an ester involves a two-step addition process. The first addition forms a ketone intermediate, which is then attacked by a second equivalent of the Grignard reagent to yield the tertiary alcohol.[11][12] A complex mixture can result if the reaction is not properly controlled.

Common Issues and Solutions:

  • Insufficient Grignard Reagent: Using only one equivalent of the Grignard reagent will lead to a mixture of unreacted ester, the ketone intermediate, and the final tertiary alcohol, as the ketone is more reactive than the ester.[12][13] Always use at least two equivalents of the Grignard reagent.

  • Reaction Temperature: Cryogenic temperatures (e.g., -40 °C to -78 °C) can sometimes be used to favor the formation of the ketone (mono-addition product), but this requires careful control and may result in reduced reactivity.[14][15] For the synthesis of tertiary alcohols, the reaction is typically allowed to warm to room temperature to ensure the second addition goes to completion.[1]

Troubleshooting Guide

The following table summarizes common problems, their probable causes, and recommended solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low or no yield of tertiary alcohol 1. Inactive magnesium.2. Presence of water or protic impurities.3. Degradation of Grignard reagent.1. Activate magnesium with iodine or 1,2-dibromoethane.2. Ensure all glassware is flame-dried and solvents are anhydrous.3. Use freshly prepared Grignard reagent or titrate stored solutions.
Significant Wurtz coupling byproduct (R-R) 1. High local concentration of organic halide.2. High reaction temperature.1. Add the organic halide slowly and dropwise.2. Maintain gentle reflux and use cooling if necessary.
Recovery of starting ketone 1. Enolization of the ketone by the Grignard reagent (acting as a base).1. Perform the reaction at low temperatures (0 °C to -78 °C).2. Use CeCl₃ as an additive to enhance carbonyl electrophilicity.
Formation of a secondary alcohol from a ketone 1. Reduction of the ketone by a sterically hindered Grignard reagent.1. Use a less bulky Grignard reagent if possible.2. Lower the reaction temperature.
Complex product mixture from an ester starting material 1. Insufficient Grignard reagent (less than 2 equivalents).1. Use at least two full equivalents of the Grignard reagent.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Tertiary Alcohol from a Ketone

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, a dropping funnel, and a nitrogen/argon inlet.

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equivalents) in the flask.

    • Add a small crystal of iodine.

    • In the dropping funnel, place a solution of the organic halide (1.0 equivalent) in anhydrous diethyl ether or THF.

    • Add a small portion of the halide solution to the magnesium and gently warm to initiate the reaction.

    • Once the reaction starts (indicated by cloudiness and gentle reflux), add the remaining halide solution dropwise at a rate that maintains a steady reflux.[5]

    • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ketone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve the ketone (1.0 equivalent) in anhydrous diethyl ether or THF and place it in the dropping funnel.

    • Add the ketone solution dropwise to the stirred Grignard reagent.[1]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C.

    • Slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.[1][5]

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and remove the solvent under reduced pressure.

    • Purify the crude tertiary alcohol by distillation or column chromatography.

Protocol 2: Minimizing Enolization using Cerium(III) Chloride

  • Preparation of Anhydrous CeCl₃: Anhydrous CeCl₃ is crucial. Commercially available "anhydrous" CeCl₃ should be dried under vacuum with heating (e.g., 140 °C for 2 hours) immediately before use.

  • Reaction Setup:

    • In a flame-dried flask under an inert atmosphere, suspend anhydrous CeCl₃ (1.1 equivalents) in anhydrous THF.

    • Stir the suspension vigorously for at least 2 hours at room temperature.

    • Cool the suspension to -78 °C (dry ice/acetone bath).

    • Add the ketone (1.0 equivalent) and stir for another 30 minutes.

    • Slowly add the Grignard reagent (1.1 equivalents) dropwise to the cold suspension.

    • Monitor the reaction by TLC. Once complete, proceed with the standard aqueous work-up as described in Protocol 1.

Visualizations

Grignard_Troubleshooting_Workflow start Start: Low Yield of Tertiary Alcohol check_reagent Check Grignard Reagent Formation start->check_reagent initiation_fail Initiation Failure? check_reagent->initiation_fail check_reaction Analyze Reaction Byproducts byproduct_id Identify Main Byproduct(s) check_reaction->byproduct_id initiation_fail->check_reaction No activate_mg Solution: - Activate Mg (I₂, DIBE) - Ensure anhydrous conditions - Gentle heating to initiate initiation_fail->activate_mg Yes end Optimized Synthesis activate_mg->end wurtz Wurtz Coupling Product (R-R) byproduct_id->wurtz High BP Dimer start_ketone Starting Ketone Recovered byproduct_id->start_ketone Ketone reduced_alcohol Reduced Alcohol byproduct_id->reduced_alcohol Sec-Alcohol wurtz_cause Cause: - High [R-X] - High Temp wurtz->wurtz_cause enol_cause Cause: - Enolization start_ketone->enol_cause red_cause Cause: - Reduction by bulky Grignard reduced_alcohol->red_cause wurtz_solution Solution: - Slow R-X addition - Control Temperature wurtz_cause->wurtz_solution wurtz_solution->end enol_solution Solution: - Low Temperature (-78°C) - Use CeCl₃ additive enol_cause->enol_solution enol_solution->end red_solution Solution: - Use less bulky Grignard - Low Temperature red_cause->red_solution red_solution->end

Caption: Troubleshooting workflow for low yields in Grignard synthesis.

Grignard_Side_Reactions cluster_main Desired Reaction cluster_side Side Reactions ketone Ketone (R_1-CO-R_2) alkoxide Alkoxide Intermediate ketone->alkoxide + R_3MgX enolization Enolization ketone->enolization Acts as Base (if α-H present) grignard Grignard Reagent (R_3-MgX) grignard->ketone reduction Reduction grignard->reduction Acts as Hydride Source (if bulky) wurtz Wurtz Coupling grignard->wurtz + R_3-X tertiary_alcohol Tertiary Alcohol alkoxide->tertiary_alcohol H₃O⁺ Work-up enolate Enolate Intermediate enolization->enolate sec_alcohol Secondary Alcohol reduction->sec_alcohol dimer R_3-R_3 wurtz->dimer enolate->ketone H₃O⁺ Work-up

Caption: Competing reactions in the Grignard synthesis of tertiary alcohols.

References

Technical Support Center: Optimization of Reaction Conditions for 3,4-Dimethyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-Dimethyl-3-hexanol. The content is designed to address specific issues that may be encountered during experimentation, with a focus on the widely used Grignard reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent and robust method for the synthesis of this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent to a ketone.[1] For the synthesis of this compound, the reaction between sec-butylmagnesium bromide and 2-butanone is the standard approach.[2]

Q2: What are the critical parameters to control for a successful Grignard synthesis of this compound?

A2: Several parameters are crucial for maximizing the yield and purity of the final product. These include:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, such as water and alcohols. Therefore, it is imperative to use dry glassware and anhydrous solvents to prevent the quenching of the Grignard reagent.

  • Magnesium Activation: The surface of magnesium turnings can be coated with a layer of magnesium oxide, which can inhibit the reaction. Activation of the magnesium is often necessary to initiate the formation of the Grignard reagent.

  • Temperature Control: The Grignard reaction is exothermic. Proper temperature control is essential to minimize side reactions and ensure a safe procedure.

  • Rate of Addition: The slow and controlled addition of the alkyl halide to the magnesium suspension, and subsequently the ketone to the Grignard reagent, is critical to prevent runaway reactions and the formation of byproducts.

Q3: What are the common side reactions to be aware of during the synthesis of this compound?

A3: Several side reactions can occur, potentially lowering the yield of the desired tertiary alcohol. These include:

  • Wurtz Coupling: The Grignard reagent can react with the unreacted alkyl halide to form a homocoupled alkane. In this synthesis, the coupling of two sec-butyl groups would result in the formation of 3,4-dimethylhexane.

  • Enolization: The Grignard reagent can act as a base and deprotonate the alpha-hydrogen of the ketone (2-butanone), leading to the formation of an enolate. This starting material is then regenerated upon work-up, reducing the overall yield.

  • Reduction: In some cases, particularly with sterically hindered ketones and Grignard reagents, the ketone can be reduced to a secondary alcohol.

Q4: How can this compound be purified from the reaction mixture?

A4: The primary method for purifying this compound is fractional distillation under reduced pressure. Tertiary alcohols can be prone to dehydration at elevated temperatures, so performing the distillation under vacuum lowers the boiling point and minimizes this side reaction.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Grignard reaction does not initiate (no cloudiness or exotherm). 1. Inactive magnesium surface (oxide layer). 2. Wet glassware or solvents. 3. Impure alkyl halide.1. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gently warm the flask. 2. Ensure all glassware is flame-dried or oven-dried immediately before use. Use freshly opened anhydrous solvents. 3. Use freshly distilled 2-bromobutane.
Low yield of this compound. 1. Incomplete formation of the Grignard reagent. 2. Quenching of the Grignard reagent by moisture or acidic protons. 3. Significant side reactions (Wurtz coupling, enolization). 4. Loss of product during work-up and purification.1. Ensure the magnesium is fully consumed before adding the ketone. 2. Maintain strict anhydrous conditions throughout the reaction. 3. Add the 2-bromobutane and 2-butanone dropwise and at a controlled rate to maintain a gentle reflux. Use an appropriate reaction temperature. 4. Ensure complete extraction of the product from the aqueous layer. Use a proper distillation setup to avoid loss of the volatile product.
Formation of a significant amount of high-boiling point byproduct. Wurtz coupling of the sec-butyl groups to form 3,4-dimethylhexane.Add the 2-bromobutane solution slowly to the magnesium turnings to maintain a low concentration of the alkyl halide in the reaction mixture.
Presence of starting ketone (2-butanone) in the final product. 1. Incomplete reaction. 2. Enolization of the ketone by the Grignard reagent.1. Ensure a slight excess of the Grignard reagent is used. Allow for a sufficient reaction time after the addition of the ketone. 2. Add the ketone slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition over enolization.
Product is cloudy or contains an aqueous layer after distillation. Incomplete drying of the organic layer before distillation.Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before distillation.

Data Presentation

Table 1: Comparison of Solvents for Grignard Synthesis of Tertiary Alcohols

SolventBoiling Point (°C)Key AdvantagesPotential DisadvantagesTypical Yield Range (Illustrative)
Diethyl Ether 34.6- Easy to remove due to low boiling point.- Good at solvating the Grignard reagent.- Highly flammable.- Lower reaction temperatures may lead to slower reaction rates.70-85%
Tetrahydrofuran (THF) 66- Higher boiling point allows for higher reaction temperatures, potentially increasing the reaction rate.[3][4] - Better at solvating and stabilizing the Grignard reagent.[3]- More difficult to remove completely.- Can form explosive peroxides upon storage.75-90%

Note: The yield ranges are illustrative and can vary significantly based on specific reaction conditions and experimental technique.

Table 2: Effect of Reaction Temperature on Yield (Illustrative)

Temperature (°C)Key ObservationsPotential Impact on Yield
0°C (during ketone addition) - Controlled exothermic reaction. - Minimizes side reactions like enolization.- Higher selectivity for the desired product.
Room Temperature - Faster reaction rate. - Increased potential for side reactions.- May lead to a decrease in yield due to byproduct formation.
Reflux (Diethyl Ether) - Ensures reaction goes to completion. - Can increase the rate of Wurtz coupling if alkyl halide addition is too fast.- Optimal for Grignard reagent formation, but careful control is needed during the addition of the ketone.

Experimental Protocols

Detailed Methodology for the Grignard Synthesis of this compound

Materials:

  • Magnesium turnings

  • 2-Bromobutane (sec-butyl bromide)

  • 2-Butanone (methyl ethyl ketone)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Iodine crystal (for activation)

Procedure:

  • Preparation of the Grignard Reagent (sec-Butylmagnesium Bromide):

    • Set up a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.

    • Place magnesium turnings (1.2 equivalents) in the flask.

    • Add a small crystal of iodine to the flask.

    • In the dropping funnel, prepare a solution of 2-bromobutane (1.0 equivalent) in anhydrous diethyl ether or THF.

    • Add a small portion of the 2-bromobutane solution to the magnesium turnings. The reaction should initiate, as indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy. Gentle warming may be required.

    • Once the reaction has started, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 2-Butanone:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Prepare a solution of 2-butanone (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.

    • Add the 2-butanone solution dropwise to the stirred Grignard reagent at a rate that maintains the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

    • Purify the crude this compound by fractional distillation under reduced pressure.

Mandatory Visualization

Grignard_Synthesis_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Mg Magnesium Turnings Grignard_Formation Formation of sec-Butylmagnesium Bromide Mg->Grignard_Formation SecBuBr 2-Bromobutane in Anhydrous Ether/THF SecBuBr->Grignard_Formation Reaction Nucleophilic Addition Grignard_Formation->Reaction Exothermic Butanone 2-Butanone in Anhydrous Ether/THF Butanone->Reaction Quench Quench with sat. NH4Cl(aq) Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying with MgSO4 Extraction->Drying Distillation Fractional Distillation (Reduced Pressure) Drying->Distillation Final_Product Pure this compound Distillation->Final_Product

Caption: Workflow for the Grignard synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield of this compound Check_Initiation Was Grignard reaction initiation observed? Start->Check_Initiation Check_Anhydrous Were anhydrous conditions maintained? Check_Initiation->Check_Anhydrous Yes Activate_Mg Troubleshoot: Activate Magnesium Check_Initiation->Activate_Mg No Check_Side_Reactions Analyze byproducts (GC-MS) Check_Anhydrous->Check_Side_Reactions Yes Dry_Glassware Troubleshoot: Ensure Dry Glassware & Solvents Check_Anhydrous->Dry_Glassware No Optimize_Addition Troubleshoot: Optimize Addition Rate & Temperature Check_Side_Reactions->Optimize_Addition High levels of byproducts Success Improved Yield Check_Side_Reactions->Success Minimal byproducts Activate_Mg->Success Dry_Glassware->Success Optimize_Addition->Success

Caption: Troubleshooting workflow for low yield in the synthesis of this compound.

References

Technical Support Center: Purification of 3,4-Dimethyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 3,4-Dimethyl-3-hexanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main challenges stem from its structure as a tertiary alcohol. The most significant issue is its susceptibility to acid-catalyzed dehydration at elevated temperatures, which can occur during distillation.[1][2] This reaction leads to the formation of (E) and (Z) isomers of 3,4-dimethyl-3-hexene as impurities.[1] Additionally, if synthesized via a Grignard reaction, common impurities include unreacted starting materials (e.g., 2-butanone and 2-bromobutane) and side-products from the synthesis.[1][3]

Q2: What is the most effective method for purifying this compound?

A2: Fractional distillation under reduced pressure is the most critical and effective technique for purifying this compound.[1] Lowering the pressure reduces the boiling point, which helps prevent the unwanted dehydration of the tertiary alcohol.[1] For separating isomers with close boiling points, a highly efficient fractional distillation column is recommended.[1]

Q3: When should I consider alternative purification methods to distillation?

A3: If distillation does not yield a product of the desired purity, or if you are working with small quantities, column chromatography can be a valuable alternative.[4] It is particularly useful for removing polar impurities. Additionally, azeotropic distillation can be employed to separate the alcohol from close-boiling impurities or water by introducing an entrainer that forms a new, lower-boiling azeotrope.[5]

Q4: How can I confirm the purity of my this compound sample?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for assessing the purity of volatile compounds like this compound.[6] The gas chromatogram will show the separation of different components in your sample, and the mass spectrometer will help in identifying them based on their mass-to-charge ratio. 1H and 13C NMR spectroscopy can also be used to confirm the structure and identify impurities.[7]

Troubleshooting Guides

Distillation Issues
Issue Potential Cause Troubleshooting Steps
Product discoloration (yellowing or browning) in the distillation flask. Decomposition of the alcohol at high temperatures.Switch to vacuum distillation to lower the boiling point.[8] Ensure the heating mantle temperature is not excessively high.
Low yield of purified alcohol. Dehydration of the alcohol to alkenes.Use fractional distillation under reduced pressure.[1] Avoid acidic conditions during workup and distillation.
Cloudy distillate. Co-distillation with water.Ensure the crude product is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate) before distillation.
Fluctuating temperature during distillation. Inconsistent heating or presence of multiple components with close boiling points.Ensure stable and uniform heating. Use a more efficient fractionating column to improve separation.[1]
General Purity Issues
Issue Potential Cause Troubleshooting Steps
Presence of alkene impurities in the final product (confirmed by GC-MS or NMR). Dehydration occurred during distillation.Re-purify the product using a method that avoids high temperatures, such as column chromatography.[4]
Presence of unreacted starting materials from a Grignard synthesis. Incomplete reaction or inefficient initial workup.Perform an extraction and wash with an appropriate aqueous solution to remove starting materials before distillation. For example, a wash with a dilute NaOH solution can help remove some acidic impurities.[9]
Poor separation of isomers. Insufficiently efficient purification method.For distillation, use a longer or more efficient fractionating column.[1] For chromatography, optimize the solvent system to achieve better separation on the column.[4]

Data Presentation

Table 1: Physical Properties of this compound and Related Compounds

Compound Molecular Formula Molecular Weight ( g/mol ) Normal Boiling Point (°C)
This compoundC₈H₁₈O130.23161[10]
(E)-3,4-Dimethyl-3-hexeneC₈H₁₆112.21Not specified
(Z)-3,4-Dimethyl-3-hexeneC₈H₁₆112.21Not specified

Experimental Protocols

Protocol 1: Fractional Distillation under Reduced Pressure

This protocol is designed to purify this compound while minimizing thermal decomposition.

Materials:

  • Crude this compound, dried over anhydrous MgSO₄

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Vacuum source and gauge

  • Heating mantle and magnetic stirrer

  • Boiling chips or magnetic stir bar

Procedure:

  • Assemble the fractional distillation apparatus, ensuring all glassware is dry and joints are properly sealed.

  • Add the crude this compound and a few boiling chips or a stir bar to the distillation flask.

  • Connect the apparatus to a vacuum source with a pressure gauge.

  • Begin stirring and gradually reduce the pressure to the desired level.

  • Once the pressure is stable, begin to gently heat the distillation flask.

  • Monitor the temperature at the distillation head. Collect and discard any initial low-boiling fractions.

  • Collect the fraction that distills at a constant temperature and pressure. This is your purified this compound.

  • Once the main fraction is collected, stop heating and allow the apparatus to cool before slowly releasing the vacuum.

Protocol 2: Column Chromatography

This protocol is suitable for small-scale purification or for removing polar impurities that are difficult to separate by distillation.

Materials:

  • Crude or partially purified this compound

  • Chromatography column

  • Silica gel (60-200 mesh)

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Sand

  • Collection tubes or flasks

  • TLC plates and chamber

Procedure:

  • Prepare the chromatography column by packing it with a slurry of silica gel in the chosen eluent. Add a layer of sand on top of the silica gel.

  • Dissolve the crude this compound in a minimal amount of the eluent.

  • Carefully load the sample onto the top of the silica gel.

  • Begin eluting the column with the solvent system, starting with a low polarity (higher ratio of hexanes) and gradually increasing the polarity (higher ratio of ethyl acetate) if necessary.

  • Collect the eluate in fractions.

  • Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Grignard Grignard Reaction Workup Aqueous Workup Grignard->Workup Drying Drying (e.g., MgSO4) Workup->Drying Distillation Fractional Vacuum Distillation Drying->Distillation Chromatography Column Chromatography (Optional) Distillation->Chromatography GCMS GC-MS Chromatography->GCMS NMR NMR Chromatography->NMR

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.

Dehydration_Pathway Alcohol This compound Protonation Protonation (+H+) Alcohol->Protonation Carbocation Tertiary Carbocation Intermediate Protonation->Carbocation Loss of H2O Deprotonation Deprotonation (-H+) Carbocation->Deprotonation E_isomer (E)-3,4-Dimethyl-3-hexene (Major Product) Deprotonation->E_isomer Z_isomer (Z)-3,4-Dimethyl-3-hexene (Minor Product) Deprotonation->Z_isomer

Caption: Acid-catalyzed dehydration pathway of this compound.

Troubleshooting_Logic Start Crude Product CheckPurity Assess Purity (GC-MS) Start->CheckPurity Pure Pure Product CheckPurity->Pure Purity > 99% Impure Impurities Detected CheckPurity->Impure Purity < 99% IdentifyImpurity Identify Impurity Type Impure->IdentifyImpurity Alkene Alkene Impurity IdentifyImpurity->Alkene Dehydration Product StartingMaterial Starting Material IdentifyImpurity->StartingMaterial Unreacted Reagents PolarImpurity Other Polar Impurity IdentifyImpurity->PolarImpurity Other VacuumDistill Optimize Vacuum Distillation Alkene->VacuumDistill Extraction Liquid-Liquid Extraction StartingMaterial->Extraction ColumnChrom Column Chromatography PolarImpurity->ColumnChrom VacuumDistill->CheckPurity ColumnChrom->CheckPurity Extraction->CheckPurity

References

Preventing rearrangement of 3,4-Dimethyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-Dimethyl-3-hexanol. The focus is on preventing undesired rearrangement reactions, particularly during dehydration, to ensure the selective formation of the desired alkene products.

Frequently Asked Questions (FAQs)

Q1: I performed an acid-catalyzed dehydration of this compound and obtained a mixture of alkene isomers. Why did this happen, and how can I control the product distribution?

A1: Acid-catalyzed dehydration of alcohols, especially tertiary alcohols like this compound, proceeds through an E1 elimination mechanism.[1][2][3] This mechanism involves the formation of a tertiary carbocation intermediate after the loss of a water molecule. This carbocation can then lose a proton from an adjacent carbon to form a double bond.

The formation of multiple products, such as (E)- and (Z)-3,4-dimethyl-3-hexene and 3,4-dimethyl-2-hexene, occurs because the carbocation can be deprotonated at different sites, and the resulting alkenes can exist as geometric isomers.[4] The major product is typically the most thermodynamically stable alkene, as predicted by Zaitsev's rule, which is often the most substituted alkene.[1]

To control the product distribution and prevent this mixture, you should avoid conditions that generate a carbocation intermediate. Milder dehydration methods that proceed via an E2 or syn-elimination pathway are recommended.

Q2: What are some reliable methods to dehydrate this compound while minimizing rearrangement and maximizing the yield of a single product?

A2: To achieve selective dehydration, it is best to use reagents that promote a concerted elimination mechanism (E2) or a syn-elimination, which bypasses the formation of a carbocation intermediate. Recommended methods include:

  • Phosphorus oxychloride (POCl₃) in pyridine: This is a classic and effective method for the dehydration of alcohols under relatively mild conditions. The reaction proceeds via an E2 mechanism, which is highly effective for tertiary alcohols and avoids carbocation rearrangements.[5][6]

  • Martin's Sulfurane: This is a powerful and selective dehydrating agent for secondary and tertiary alcohols.[7][8][9][10] It operates under neutral and mild conditions, making it suitable for sensitive substrates.

  • Burgess Reagent: This reagent provides a mild and selective method for the dehydration of secondary and tertiary alcohols via a syn-elimination pathway.[11][12][13][14]

Q3: How can I confirm that rearrangement has occurred and identify the different alkene isomers in my product mixture?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective technique for analyzing the composition of your product mixture.

  • Gas Chromatography (GC): The different alkene isomers will have slightly different boiling points and polarities, allowing them to be separated on a suitable GC column. The retention times of the peaks will correspond to the different isomers.

  • Mass Spectrometry (MS): The mass spectrometer will provide the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern. While isomers will have the same molecular weight, their fragmentation patterns can be distinct, serving as a "molecular fingerprint" for identification.[15][16]

By comparing the obtained mass spectra with a database (e.g., NIST), you can identify the specific isomers present in your mixture.[17][18]

Troubleshooting Guide: Dehydration of this compound

Issue Potential Cause Troubleshooting Steps
Low yield of desired alkene Incomplete reaction.- Increase reaction time or temperature (within the limits of the chosen method).- Ensure the purity of the starting alcohol and reagents.
Side reactions due to harsh conditions.- Switch from strong acid catalysis to a milder method like POCl₃/pyridine or Burgess reagent.- Lower the reaction temperature.
Formation of multiple alkene isomers Use of strong acid catalyst (E1 mechanism).- Employ a method that proceeds via an E2 or syn-elimination pathway (e.g., POCl₃/pyridine, Martin's sulfurane, or Burgess reagent) to avoid carbocation intermediates.[5][6]
Isomerization of the product.- Ensure the workup conditions are neutral or slightly basic to prevent acid-catalyzed isomerization of the newly formed alkene.
Presence of unreacted starting material Insufficient amount of dehydrating agent.- Use a slight excess of the dehydrating reagent (e.g., 1.1-1.5 equivalents).
Reaction conditions are too mild.- For POCl₃/pyridine, ensure the temperature is adequate for the reaction to proceed to completion.
Formation of a chlorinated byproduct When using POCl₃.- This can occur if the chlorophosphate intermediate undergoes Sₙ2 substitution. This is less common with tertiary alcohols but can be minimized by using a non-nucleophilic base like pyridine and maintaining appropriate reaction temperatures.[5]

Expected Product Distribution with Different Dehydration Methods

The choice of dehydration reagent and mechanism significantly impacts the regioselectivity and stereoselectivity of the reaction. The following table summarizes the expected outcomes for the dehydration of this compound.

Dehydration Method Mechanism Primary Products Stereoselectivity Rearrangement Potential
Conc. H₂SO₄ or H₃PO₄, heat E1Mixture of 3,4-dimethyl-3-hexene (E/Z) and 3,4-dimethyl-2-hexeneLow; favors the more stable trans (E) isomer.High; carbocation intermediate allows for multiple products.
POCl₃ in Pyridine E23,4-dimethyl-3-hexene (major), 3,4-dimethyl-2-hexene (minor)Anti-periplanar eliminationLow; avoids carbocation intermediates.[6]
Burgess Reagent Syn-eliminationDependent on the conformation of the alcoholSyn-eliminationLow; concerted mechanism.[13]
Martin's Sulfurane -Primarily the most stable alkeneGenerally favors the thermodynamic productLow; mild and selective for tertiary alcohols.[7]

Experimental Protocol: Selective Dehydration of this compound using POCl₃ and Pyridine

This protocol describes a method to favor the formation of the most substituted alkene, 3,4-dimethyl-3-hexene, while minimizing rearrangement products.

Materials:

  • This compound

  • Anhydrous pyridine

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous copper (II) sulfate (CuSO₄) solution (optional, for pyridine removal)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous pyridine (3.0-5.0 eq).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of POCl₃: Add freshly distilled phosphorus oxychloride (1.2 eq) dropwise to the stirred solution via the dropping funnel. Maintain the temperature at 0 °C during the addition. The addition should be slow to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (the boiling point of pyridine is 115 °C, but a lower temperature may suffice) for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

    • Slowly pour the reaction mixture over crushed ice.

    • Carefully add saturated aqueous NaHCO₃ solution to neutralize the excess acid.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic layers. To remove residual pyridine, wash with saturated aqueous CuSO₄ solution until the blue color in the aqueous layer persists.

    • Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by fractional distillation to obtain the desired alkene isomers.

  • Analysis: Analyze the product fractions by GC-MS to determine the isomeric purity.

Visualizations

Troubleshooting Workflow for Unexpected Dehydration Products

G start Start: Unexpected product mixture in dehydration of this compound check_method What dehydration method was used? start->check_method acid Strong Acid (H₂SO₄, H₃PO₄) check_method->acid Strong Acid mild Milder Reagent (POCl₃, Burgess, etc.) check_method->mild Milder Method acid_reason Reason: E1 mechanism via carbocation intermediate leads to a mixture of regio- and stereoisomers. acid->acid_reason mild_issue Potential Issue: Incomplete reaction, incorrect stoichiometry, or non-optimal temperature. mild->mild_issue acid_solution Solution: Switch to a method that avoids carbocation formation (E2 or syn-elimination). acid_reason->acid_solution analyze Analyze product by GC-MS to confirm isomer identity and purity. acid_solution->analyze mild_solution Troubleshoot: - Verify reagent purity and stoichiometry. - Optimize reaction time and temperature. - Ensure anhydrous conditions. mild_issue->mild_solution mild_solution->analyze

Caption: Troubleshooting workflow for unexpected dehydration products.

Reaction Pathways: E1 vs. E2 Dehydration

G cluster_e1 E1 Pathway (Acid-Catalyzed) cluster_e2 E2 Pathway (e.g., POCl₃/Pyridine) e1_start This compound e1_protonation Protonation (+H⁺) e1_start->e1_protonation e1_h2o_loss Loss of H₂O e1_protonation->e1_h2o_loss e1_carbocation Tertiary Carbocation Intermediate e1_h2o_loss->e1_carbocation e1_deprotonation Deprotonation e1_carbocation->e1_deprotonation e1_product Mixture of Alkenes (Rearrangement Possible) e1_deprotonation->e1_product e2_start This compound e2_activation Activation of OH (e.g., with POCl₃) e2_start->e2_activation e2_elimination Concerted Elimination (Base abstracts H⁺, LG leaves) e2_activation->e2_elimination e2_product Specific Alkene Product (No Rearrangement) e2_elimination->e2_product

Caption: Comparison of E1 and E2 dehydration mechanisms.

References

Stability issues of 3,4-Dimethyl-3-hexanol in storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability and storage of 3,4-Dimethyl-3-hexanol. Below, you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and use of this compound.

Issue Potential Cause Recommended Action
Change in sample pH over time (acidification) Contamination with acidic impurities or exposure to acidic vapors.Store in a tightly sealed container in a neutral environment. Purge the headspace with an inert gas like nitrogen or argon before sealing.
Appearance of new peaks in Gas Chromatography (GC) analysis Dehydration: The most common degradation pathway for tertiary alcohols, especially in the presence of acidic contaminants, is dehydration to form alkene isomers (3,4-dimethyl-3-hexene).- Ensure storage containers are clean and free of acidic residues.- Store away from acidic compounds.- Confirm the identity of new peaks using Gas Chromatography-Mass Spectrometry (GC-MS).
Decreased purity over time Improper Storage: Exposure to heat, light, or reactive atmospheres can accelerate degradation.- Store at recommended conditions (cool, dark, and dry).- For long-term storage, use amber glass vials with PTFE-lined caps and purge with an inert gas.
Inconsistent experimental results Degradation of the compound: The presence of degradation products can interfere with assays and lead to unreliable data.- Always use a fresh or recently verified sample for critical experiments.- Re-analyze the purity of the stock solution if inconsistent results are observed.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

For optimal long-term stability, this compound should be stored in a tightly sealed, amber glass container in a cool, dry, and dark place.[1] To minimize the risk of degradation, it is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) to protect it from atmospheric moisture and potential acidic gases.[2]

Q2: What is the primary degradation pathway for this compound?

The primary degradation pathway for this compound, a tertiary alcohol, is acid-catalyzed dehydration.[3][4] This reaction involves the elimination of a water molecule to form a mixture of alkene isomers, predominantly (E)- and (Z)-3,4-dimethyl-3-hexene.[3]

Q3: Is this compound susceptible to oxidation?

Tertiary alcohols like this compound are generally resistant to oxidation under mild conditions because they lack a hydrogen atom on the carbon atom that carries the hydroxyl group.[2] However, strong oxidizing agents under harsh conditions can lead to the cleavage of carbon-carbon bonds.

Q4: How can I detect degradation of this compound?

Degradation can be detected by the appearance of new peaks in a Gas Chromatogram (GC) of the sample. The primary degradation products, 3,4-dimethyl-3-hexene isomers, will have different retention times than the parent alcohol. The identity of these degradation products can be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS).[2]

Q5: How does temperature affect the stability of this compound?

Elevated temperatures can accelerate the rate of degradation, particularly if acidic impurities are present to catalyze dehydration.[3] Therefore, it is recommended to store the compound in a cool environment.

Quantitative Stability Data

Condition Parameter Expected Stability Primary Degradation Product
Recommended Storage 2-8°C, dark, inert atmosphereHighMinimal to no degradation expected over extended periods.
Ambient Temperature ~25°C, dark, sealedModerateSlow dehydration possible over time, especially if acidic impurities are present.
Elevated Temperature >40°CLowIncreased rate of dehydration.
Acidic Conditions pH < 7Very LowRapid dehydration to 3,4-dimethyl-3-hexene.
Basic Conditions pH > 7HighGenerally stable.
Exposure to Light UV or ambient lightModerate to HighWhile tertiary alcohols are not strongly photosensitive, prolonged exposure is not recommended.
Oxidizing Conditions Presence of mild oxidizing agentsHighResistant to mild oxidation.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography (GC)

This protocol outlines a general method for determining the purity of this compound and detecting the presence of its degradation products.

1. Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).
  • Capillary column: A non-polar column (e.g., DB-1 or HP-5) is suitable for separating the alcohol from its less polar alkene degradation products.

2. Sample Preparation:

  • Prepare a solution of this compound in a high-purity solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

3. GC Parameters (Example):

  • Injector Temperature: 250°C
  • Detector Temperature: 280°C
  • Oven Program:
  • Initial Temperature: 60°C, hold for 2 minutes
  • Ramp: 10°C/min to 200°C
  • Hold at 200°C for 5 minutes
  • Carrier Gas: Helium or Hydrogen at a constant flow rate.
  • Injection Volume: 1 µL

4. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time, which can be confirmed by running a pure standard.
  • The appearance of new peaks with shorter retention times may indicate the presence of the more volatile 3,4-dimethyl-3-hexene isomers.
  • Calculate the purity by dividing the peak area of this compound by the total peak area of all components.

Protocol 2: Forced Degradation Study (Acid-Catalyzed Dehydration)

This protocol is designed to intentionally degrade the sample to identify potential degradation products and assess the stability-indicating nature of an analytical method.

1. Materials:

  • This compound
  • Methanol (or another suitable solvent)
  • Hydrochloric acid (HCl), 0.1 M

2. Procedure:

  • Prepare a solution of this compound in methanol at a concentration of approximately 10 mg/mL.
  • To 1 mL of this solution, add 100 µL of 0.1 M HCl.
  • Incubate the solution at 60°C for 4 hours.
  • At time points of 0, 1, 2, and 4 hours, take an aliquot of the reaction mixture.
  • Neutralize the aliquot with an appropriate amount of a suitable base (e.g., 0.1 M sodium hydroxide).
  • Dilute the neutralized aliquot with the GC solvent to an appropriate concentration for analysis.
  • Analyze the samples by GC-MS to identify the degradation products formed.

3. Data Analysis:

  • Monitor the decrease in the peak area of this compound over time.
  • Identify the newly formed peaks by their mass spectra, which should correspond to the isomers of 3,4-dimethyl-3-hexene.

Visualizations

degradation_pathway This compound This compound Protonated Alcohol Protonated Alcohol This compound->Protonated Alcohol + H+ (acid catalyst) Carbocation Intermediate Carbocation Intermediate Protonated Alcohol->Carbocation Intermediate - H2O (E)-3,4-Dimethyl-3-hexene (E)-3,4-Dimethyl-3-hexene Carbocation Intermediate->(E)-3,4-Dimethyl-3-hexene - H+ (Z)-3,4-Dimethyl-3-hexene (Z)-3,4-Dimethyl-3-hexene Carbocation Intermediate->(Z)-3,4-Dimethyl-3-hexene - H+

Caption: Acid-catalyzed dehydration pathway of this compound.

troubleshooting_workflow start Inconsistent Experimental Results check_purity Analyze sample purity by GC start->check_purity is_pure Purity > 99%? check_purity->is_pure check_storage Review storage conditions (temp, light, atmosphere) is_pure->check_storage Yes degradation_present Degradation products detected is_pure->degradation_present No remediate_storage Store under recommended conditions check_storage->remediate_storage use_new_sample Use a fresh sample remediate_storage->use_new_sample end Problem Resolved use_new_sample->end identify_degradants Identify degradants by GC-MS degradation_present->identify_degradants assess_impact Assess impact of degradants on experiment identify_degradants->assess_impact assess_impact->use_new_sample

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Removing unreacted starting materials from 3,4-Dimethyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted starting materials from 3,4-Dimethyl-3-hexanol, particularly after its synthesis via the Grignard reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities found in a crude sample of this compound synthesized via a Grignard reaction?

A1: The most common impurities include unreacted starting materials such as 2-butanone and 2-bromobutane. Additionally, unreacted magnesium metal and byproducts from the Grignard reaction, such as biphenyl (from the coupling of the Grignard reagent), may also be present.

Q2: My reaction mixture is a thick, gelatinous precipitate after the Grignard reaction. How do I proceed with the workup?

A2: This is common and is due to the formation of magnesium alkoxide salts. To break this up, the reaction mixture should be carefully and slowly quenched by adding it to an ice-cold, saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute acid like hydrochloric acid (HCl).[1][2] This will protonate the alkoxide to form the desired alcohol and dissolve the magnesium salts.

Q3: I've performed the aqueous workup, but my organic layer is still cloudy. What could be the cause?

A3: Cloudiness in the organic layer after extraction often indicates the presence of finely dispersed water or insoluble magnesium salts. Washing the organic layer with brine (a saturated aqueous solution of NaCl) can help remove emulsified water. Subsequent drying of the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) is crucial before solvent removal.

Q4: I'm having trouble separating this compound from unreacted 2-butanone by distillation. What are my options?

A4: The boiling points of 2-butanone (79.6 °C) and this compound are significantly different, which should allow for separation by fractional distillation. However, for efficient separation, a fractional distillation column with a high number of theoretical plates is recommended. Distillation under reduced pressure is also a valuable technique as it lowers the boiling point of the alcohol, which can prevent potential dehydration at higher temperatures.[3]

Q5: Can I use column chromatography to purify this compound?

A5: While possible, column chromatography may not be the most efficient method for purifying simple, relatively nonpolar alcohols from nonpolar starting materials on a large scale. However, for small-scale purifications or for removing highly polar impurities, silica gel chromatography could be effective. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, would likely be required.

Data Presentation: Physical Properties of Reactants and Product

The following table summarizes the key physical properties of the starting materials and the final product, which are essential for planning an effective purification strategy.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Solubility in Water
2-ButanoneC₄H₈O72.1179.6Partially soluble (27.5 g/100 mL)
2-BromobutaneC₄H₉Br137.0291Insoluble
This compoundC₈H₁₈O130.2358 °C / 11.3 mmHgSparingly soluble

Experimental Protocol: Purification of this compound by Extraction and Fractional Distillation

This protocol outlines a standard procedure for the workup and purification of this compound following its synthesis via the Grignard reaction between sec-butylmagnesium bromide and 2-butanone.

1. Quenching the Reaction:

  • Prepare a beaker with a stirred, ice-cold saturated aqueous solution of ammonium chloride.

  • Slowly and carefully, with vigorous stirring, pour the Grignard reaction mixture into the ammonium chloride solution.

  • Continue stirring until the magnesium salts have dissolved and two distinct layers are visible.

2. Extraction:

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic extracts.

3. Washing:

  • Wash the combined organic layers sequentially with:

    • 5% aqueous HCl (to remove any remaining magnesium salts).

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize any excess acid).

    • Brine (to remove the bulk of the dissolved water).

4. Drying:

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Swirl the flask occasionally for 10-15 minutes. The drying agent should no longer clump together when sufficient has been added.

  • Filter the dried organic solution to remove the drying agent.

5. Solvent Removal:

  • Remove the bulk of the solvent using a rotary evaporator.

6. Fractional Distillation:

  • Assemble a fractional distillation apparatus.

  • Carefully transfer the crude this compound to the distillation flask.

  • It is advisable to perform the distillation under reduced pressure to avoid decomposition of the tertiary alcohol.[3]

  • Slowly heat the mixture and collect the fractions. Discard the initial fraction, which will likely contain residual solvent and any lower-boiling impurities like unreacted 2-butanone.

  • Collect the fraction that distills at the expected boiling point of this compound (approximately 58 °C at 11.3 mmHg).[4]

Visualizations

experimental_workflow start Crude Reaction Mixture quench Quench with aq. NH4Cl start->quench extract Extract with Et2O/EtOAc quench->extract wash Wash Organic Layer extract->wash dry Dry with Na2SO4/MgSO4 wash->dry filter Filter dry->filter evaporate Solvent Removal (Rotovap) filter->evaporate distill Fractional Distillation evaporate->distill product Pure this compound distill->product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Problem Encountered emulsion Emulsion during Extraction start->emulsion Issue low_yield Low Yield of Pure Product start->low_yield Issue wet_product Product is Wet (Cloudy) start->wet_product Issue add_brine Add Brine, Allow Layers to Settle emulsion->add_brine Solution check_distillation Check Distillation Setup and Vacuum low_yield->check_distillation Solution redry Re-dry Organic Layer wet_product->redry Solution

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Optimizing GC Separation of 3,4-Dimethyl-3-hexanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing Gas Chromatography (GC) column for the effective separation of 3,4-Dimethyl-3-hexanol isomers.

Understanding the Compound: this compound

This compound (C₈H₁₈O) is a tertiary alcohol with two chiral centers at positions 3 and 4.[1] This results in the potential for 2² = 4 stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The (3R,4R) and (3S,4S) isomers are a pair of enantiomers, as are the (3R,4S) and (3S,4R) isomers. The relationship between the (3R,4R)/(3S,4S) pair and the (3R,4S)/(3S,4R) pair is diastereomeric. Due to their similar physical properties, separating these isomers, particularly the enantiomers, presents a significant analytical challenge.

Troubleshooting Guide

This guide addresses common issues encountered during the GC separation of this compound and other branched alcohol isomers.

Problem Possible Causes Solutions
Poor Resolution of Isomers (Co-elution) Inappropriate Stationary Phase: The column chemistry is not selective enough for the isomers.Achiral Separations (Diastereomers): For separating diastereomers, a polar stationary phase like a Polyethylene Glycol (PEG) or "WAX" type column is often effective due to differences in hydrogen bonding capacity.[2] Phenyl or pentafluorophenyl (PFP) columns can also provide unique selectivity through π-π interactions. Chiral Separations (Enantiomers): For separating enantiomers, a chiral stationary phase is mandatory. Cyclodextrin-based columns, particularly derivatized β- and γ-cyclodextrins, are the most common and effective choices.[3]
Suboptimal Column Dimensions: The column is too short or has too wide of an internal diameter (ID).Increase column length for better resolution, though this will increase analysis time. Use a narrower ID column (e.g., 0.25 mm or 0.18 mm) for higher efficiency.
Incorrect Temperature Program: The temperature ramp is too fast, or the initial temperature is too high.Employ a slow temperature ramp rate to improve the separation of closely eluting compounds. Optimize the initial temperature and hold time. For volatile isomers, a lower starting temperature is often beneficial.
Improper Carrier Gas Flow Rate: The linear velocity of the carrier gas is not optimal for the column.Optimize the carrier gas flow rate (linear velocity) for the specific column dimensions and carrier gas (Helium, Hydrogen, or Nitrogen).
Peak Tailing Active Sites in the System: The polar hydroxyl group of the alcohol interacts with active sites in the injector, column, or detector.Use a deactivated inlet liner and a highly inert GC column. Silylation of the liner can also reduce activity.[4]
Column Contamination: Buildup of non-volatile residues on the column.Bake out the column at a high temperature (within its specified limits). If tailing persists, trim the first few centimeters of the column from the inlet side.
Column Overload: Injecting too much sample.Reduce the injection volume or the sample concentration.
Split Peaks Improper Injection Technique: A slow or inconsistent injection can cause the sample to be introduced as multiple bands.Ensure a fast and smooth injection. If using an autosampler, check the injection speed settings.
Inlet Temperature Too Low: Incomplete or slow vaporization of the sample in the inlet.Increase the inlet temperature to ensure rapid and complete vaporization of the alcohol.
Solvent-Stationary Phase Mismatch: The injection solvent is not compatible with the stationary phase.For polar columns (like WAX), use a polar solvent. For non-polar columns, use a non-polar solvent to ensure proper peak focusing at the head of the column.[5]
Inconsistent Retention Times Leaks in the System: Leaks in the carrier gas flow path will affect the column flow rate and pressure.Perform a leak check of the system, paying close attention to the septum, ferrules, and column connections.
Fluctuations in Oven Temperature: Poor temperature control by the GC oven.Verify the oven temperature accuracy and stability with a calibrated thermometer.
Column Degradation: The stationary phase is degrading due to exposure to oxygen or high temperatures.Ensure the use of high-purity carrier gas with an oxygen trap. Do not exceed the maximum operating temperature of the column.

Frequently Asked Questions (FAQs)

Q1: What is the best type of GC column for separating the diastereomers of this compound?

A1: For separating diastereomers, which have different physical properties, a polar stationary phase is generally recommended. A column with a polyethylene glycol (PEG) stationary phase, often referred to as a WAX column, is an excellent starting point. The differing abilities of the diastereomers to interact with the polar phase via hydrogen bonding can lead to their separation.

Q2: I can't separate the enantiomers of this compound on my standard DB-5 or WAX column. Why?

A2: Enantiomers have identical physical properties in a non-chiral environment. Therefore, they will not be separated on a standard achiral GC column. To separate enantiomers, you must use a chiral stationary phase (CSP). These phases contain a chiral selector that interacts differently with each enantiomer, leading to different retention times.

Q3: What are the most common chiral stationary phases for separating alcohol enantiomers?

A3: Derivatized cyclodextrins are the most widely used and successful chiral selectors for the GC separation of enantiomers, including alcohols.[3] Columns containing substituted β- or γ-cyclodextrins are commercially available with a variety of derivatives to provide a range of selectivities.

Q4: Should I derivatize my this compound sample before analysis?

A4: Derivatization, such as silylation, can be a useful strategy, especially if you are experiencing issues with peak tailing.[4] Converting the polar hydroxyl group to a less polar trimethylsilyl (TMS) ether can reduce interactions with active sites in the GC system, leading to sharper, more symmetrical peaks.[4] However, for chiral separations, derivatization may alter the interaction with the chiral stationary phase, so it should be evaluated on a case-by-case basis.

Q5: How does temperature programming affect the separation of these isomers?

A5: Temperature programming is a critical parameter for optimizing the separation of closely related isomers. A slower temperature ramp rate generally provides better resolution between peaks that are close together. The initial oven temperature should be low enough to allow for good focusing of the analytes at the head of the column. For chiral separations, lower temperatures often lead to better enantiomeric resolution.

Q6: What is a Kovats Retention Index, and how can it help me?

A6: The Kovats Retention Index is a standardized method for reporting retention times that is less dependent on the specific analytical conditions of a single laboratory.[6] It relates the retention time of an analyte to the retention times of n-alkanes. By comparing the calculated retention index of your peaks to published values, you can gain confidence in your compound identification.[6] For example, this compound has a reported Kovats Retention Index of 1411 on a standard polar (DB-Wax) column.[7]

Data Presentation

Table 1: Recommended GC Columns for this compound Isomer Separation
Separation Goal Recommended Column Type Stationary Phase Chemistry Key Interaction Mechanism
Diastereomer Separation PolarPolyethylene Glycol (WAX)Hydrogen Bonding, Dipole-Dipole
Diastereomer Separation Intermediate PolarityPhenyl- or Pentafluorophenyl-substituted Polysiloxaneπ-π Interactions, Dipole-Dipole
Enantiomer Separation ChiralDerivatized Cyclodextrin (e.g., β- or γ-cyclodextrin)Chiral Inclusion Complexation
Table 2: Example GC Retention Data for C8 Alcohols on Different Stationary Phases

Note: Retention times are illustrative and will vary depending on the specific instrument, column dimensions, and analytical conditions.

Compound Stationary Phase Column Dimensions Oven Program Retention Time (min)
1-OctanolDB-5 (Non-polar)30 m x 0.25 mm x 0.25 µm50°C (2 min) to 250°C at 10°C/min~12.5
2-OctanolDB-5 (Non-polar)30 m x 0.25 mm x 0.25 µm50°C (2 min) to 250°C at 10°C/min~12.2
3-OctanolDB-5 (Non-polar)30 m x 0.25 mm x 0.25 µm50°C (2 min) to 250°C at 10°C/min~12.0
4-OctanolDB-5 (Non-polar)30 m x 0.25 mm x 0.25 µm50°C (2 min) to 250°C at 10°C/min~11.8
1-OctanolDB-WAX (Polar)30 m x 0.25 mm x 0.25 µm60°C (2 min) to 220°C at 8°C/min~15.8
2-OctanolDB-WAX (Polar)30 m x 0.25 mm x 0.25 µm60°C (2 min) to 220°C at 8°C/min~15.1
3-OctanolDB-WAX (Polar)30 m x 0.25 mm x 0.25 µm60°C (2 min) to 220°C at 8°C/min~14.8
4-OctanolDB-WAX (Polar)30 m x 0.25 mm x 0.25 µm60°C (2 min) to 220°C at 8°C/min~14.6

Experimental Protocols

Protocol 1: GC-MS Method for Diastereomer Separation of this compound

This protocol is adapted from a general method for C8 alcohol analysis and is a good starting point for separating the diastereomers of this compound.

Instrumentation:

  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • Autosampler

Materials:

  • Sample of this compound

  • High-purity solvent (e.g., Dichloromethane or Methanol)

  • Helium (carrier gas)

GC-MS Conditions:

  • Column: DB-WAX (or equivalent PEG stationary phase), 30 m x 0.25 mm I.D., 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Injection Mode: Split (split ratio 50:1)

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes

    • Ramp: Increase to 220°C at 5°C/min

    • Final Hold: Hold at 220°C for 5 minutes

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Mass Range: Scan from m/z 35 to 200

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

Procedure:

  • Prepare a 1 mg/mL solution of the this compound sample in the chosen solvent.

  • Set up the GC-MS with the conditions listed above.

  • Inject the sample.

  • Acquire the data and analyze the chromatogram for the separation of diastereomeric pairs.

Protocol 2: Chiral GC Method for Enantiomer Separation of this compound

This protocol provides a starting point for the separation of the enantiomers of this compound. Optimization of the temperature program and carrier gas flow rate will likely be necessary.

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Autosampler

Materials:

  • Sample of this compound

  • High-purity solvent (e.g., Hexane or Dichloromethane)

  • Hydrogen or Helium (carrier gas)

GC-FID Conditions:

  • Column: A chiral column containing a derivatized cyclodextrin stationary phase (e.g., a β-cyclodextrin-based column). A 30 m x 0.25 mm I.D., 0.25 µm film thickness is a good starting point.

  • Carrier Gas: Hydrogen at a constant flow of 1.5 mL/min (or Helium at 1.0 mL/min)

  • Inlet Temperature: 230°C

  • Injection Volume: 1 µL

  • Injection Mode: Split (split ratio 100:1)

  • Oven Temperature Program:

    • Initial Temperature: 50°C, hold for 1 minute

    • Ramp: Increase to 180°C at 2°C/min

    • Final Hold: Hold at 180°C for 10 minutes

  • Detector Temperature: 250°C

Procedure:

  • Prepare a 1 mg/mL solution of the this compound sample in the chosen solvent.

  • Set up the GC-FID with the conditions listed above.

  • Inject the sample.

  • Acquire the data and analyze the chromatogram for the separation of all four stereoisomers.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis prep1 Dissolve Sample in Appropriate Solvent prep2 Filter Sample (if necessary) prep1->prep2 gc1 Inject Sample into GC prep2->gc1 gc2 Separation on GC Column gc1->gc2 gc3 Detection (FID or MS) gc2->gc3 data1 Obtain Chromatogram gc3->data1 data2 Integrate Peak Areas data1->data2 data3 Identify and Quantify Isomers data2->data3

Caption: A generalized workflow for the GC analysis of this compound isomers.

troubleshooting_logic start Poor Isomer Separation q1 Separating Diastereomers or Enantiomers? start->q1 diastereomers Use Polar Column (e.g., WAX) q1->diastereomers Diastereomers enantiomers Use Chiral Column (Cyclodextrin-based) q1->enantiomers Enantiomers q2 Is Peak Shape Good? diastereomers->q2 enantiomers->q2 good_shape Optimize Temperature Program (Slower Ramp Rate) q2->good_shape Yes bad_shape Troubleshoot Peak Tailing/ Splitting (See Guide) q2->bad_shape No

References

Technical Support Center: Synthesis of 3,4-Dimethyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-Dimethyl-3-hexanol. The following information addresses common issues and impurities encountered during its synthesis, particularly via the Grignard reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

A1: The most prevalent laboratory-scale synthesis is the Grignard reaction. This involves the reaction of a Grignard reagent with a suitable ketone. Common examples include the reaction of sec-butylmagnesium bromide with 2-butanone or ethylmagnesium bromide with 3-methyl-2-pentanone.[1][2]

Q2: My Grignard reaction to synthesize this compound has a low yield. What are the common causes?

A2: Low yields in this Grignard synthesis can stem from several factors. The Grignard reagent is highly sensitive to moisture, so ensuring all glassware is flame-dried and solvents are anhydrous is critical.[3][4] Another common issue is the presence of an oxide layer on the magnesium turnings, which can be removed by activation with a small crystal of iodine or a few drops of 1,2-dibromoethane.[4] Side reactions, such as Wurtz coupling and enolization of the ketone, can also consume the Grignard reagent and reduce the yield of the desired tertiary alcohol.

Q3: What are the primary impurities I should expect in my crude this compound product?

A3: The primary impurities depend on the specific Grignard route chosen but generally include:

  • Unreacted starting materials: This includes the ketone (e.g., 2-butanone or 3-methyl-2-pentanone) and the alkyl halide used to form the Grignard reagent.

  • Wurtz coupling product: This is a hydrocarbon formed by the reaction of the Grignard reagent with the unreacted alkyl halide. For example, if using sec-butylmagnesium bromide, octane isomers could be formed.

  • Reduced alcohol: Under certain conditions, the Grignard reagent can act as a reducing agent, converting the ketone to a secondary alcohol (e.g., this compound could be contaminated with 3,4-dimethyl-3-hexene).

  • Dehydration product: During acidic workup or distillation, the tertiary alcohol product can undergo dehydration to form various isomers of 3,4-dimethyl-3-hexene.[2]

Q4: How can I purify the synthesized this compound?

A4: Purification of this compound is typically achieved through fractional distillation under reduced pressure.[2] This is often necessary to separate the product from high-boiling impurities and unreacted starting materials. Column chromatography on silica gel can also be employed for higher purity requirements.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of this compound.

Issue Potential Cause Troubleshooting Step
Low or no yield of this compound Wet glassware or solvent.Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.[3][4]
Inactive Magnesium.Use fresh magnesium turnings. Activate the magnesium with a small crystal of iodine or 1,2-dibromoethane.[4]
Impure alkyl halide.Use freshly distilled alkyl halide.
Reaction with atmospheric CO₂ or O₂.Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.
Significant amount of unreacted ketone in the product Enolization of the ketone by the Grignard reagent.Add the Grignard reagent slowly to the ketone solution at a low temperature (e.g., 0 °C) to favor nucleophilic addition over enolization.
Presence of a high-boiling, non-polar impurity Wurtz coupling product formation.This side reaction between the Grignard reagent and the alkyl halide can be minimized by the slow, dropwise addition of the alkyl halide to the magnesium turnings during the formation of the Grignard reagent. Maintaining a dilute solution can also be beneficial.[4]
Formation of an unexpected secondary alcohol Reduction of the ketone by the Grignard reagent.This is more likely with bulky Grignard reagents. Using a less sterically hindered Grignard reagent or lowering the reaction temperature can minimize this side reaction.
Product decomposes during distillation Dehydration of the tertiary alcohol at high temperatures.Perform the distillation under reduced pressure to lower the boiling point of the product.[2]

Quantitative Data on Impurities

The following table summarizes the typical impurities observed in the crude product of a Grignard synthesis of this compound, based on common side reactions. The exact percentages can vary depending on the reaction conditions.

Compound Typical Abundance in Crude Product (GC-MS Area %) Notes
This compound 70 - 85%Desired product.
Unreacted Ketone (e.g., 2-Butanone) 5 - 15%Can be significant if enolization is a major side reaction.
Wurtz Coupling Product (e.g., Octane isomers) 2 - 10%A non-polar, high-boiling impurity.
Unreacted Alkyl Halide (e.g., 2-Bromobutane) < 5%Depends on the excess used and reaction completion.
3,4-Dimethyl-3-hexene < 2%Can form during acidic workup or distillation.[2]

Experimental Protocol: Synthesis of this compound from 2-Butanone and 2-Bromobutane

This protocol details a representative Grignard synthesis of this compound.

Materials:

  • Magnesium turnings

  • 2-Bromobutane

  • 2-Butanone

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Iodine crystal (for activation)

Procedure:

  • Preparation of the Grignard Reagent (sec-Butylmagnesium Bromide):

    • Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place magnesium turnings (1.2 equivalents) in the flask and add a single crystal of iodine.

    • In the dropping funnel, prepare a solution of 2-bromobutane (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the 2-bromobutane solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be necessary.

    • Once the reaction has started, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 2-Butanone:

    • Cool the freshly prepared Grignard reagent solution in an ice bath.

    • Dissolve 2-butanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the 2-butanone solution dropwise to the stirred Grignard reagent at a rate that maintains a gentle reflux.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

    • The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield of this compound check_conditions Check Reaction Conditions start->check_conditions check_impurities Analyze Crude Product (GC-MS) start->check_impurities anhydrous Anhydrous Conditions? check_conditions->anhydrous high_ketone High Unreacted Ketone? check_impurities->high_ketone mg_activation Magnesium Activation? anhydrous->mg_activation Yes dry_glassware Flame-dry glassware, use anhydrous solvents anhydrous->dry_glassware No temp_control Temperature Control? mg_activation->temp_control Yes activate_mg Activate Mg with Iodine or 1,2-dibromoethane mg_activation->activate_mg No control_temp Maintain low temp. during addition temp_control->control_temp No end Optimized Synthesis temp_control->end Yes dry_glassware->check_conditions activate_mg->check_conditions control_temp->check_conditions high_hydrocarbon High Hydrocarbon Impurity? high_ketone->high_hydrocarbon No enolization Indicates Enolization: - Slow addition of Grignard - Lower reaction temperature high_ketone->enolization Yes wurtz Indicates Wurtz Coupling: - Slow addition of alkyl halide - Dilute conditions high_hydrocarbon->wurtz Yes high_hydrocarbon->end No enolization->check_impurities wurtz->check_impurities

Caption: Troubleshooting workflow for low yield in the synthesis of this compound.

References

Troubleshooting low conversion rates in 3,4-Dimethyl-3-hexanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in the synthesis of 3,4-Dimethyl-3-hexanol. The primary synthesis route addressed is the Grignard reaction.

Troubleshooting Low Conversion Rates

Low yields in the synthesis of this compound via the Grignard reaction are a common issue. This guide provides a structured approach to identifying and resolving the root causes.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction to synthesize this compound is not starting. What are the common causes?

A1: The most frequent cause for a Grignard reaction failing to initiate is the presence of moisture or an oxide layer on the magnesium turnings. Grignard reagents are highly sensitive to water, which will quench the reaction.[1][2] Ensure all glassware is rigorously dried, either by oven-drying or flame-drying under vacuum, and that all solvents and reagents are anhydrous.[1][3] The magnesium turnings should be fresh and shiny; a dull surface indicates oxidation.[4] Activation of the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane can help initiate the reaction.[3][5]

Q2: I'm observing a low yield of this compound and the formation of byproducts. What are the likely side reactions?

A2: Several side reactions can compete with the desired formation of this compound, leading to reduced yields. These include:

  • Wurtz Coupling: The Grignard reagent can react with the unreacted alkyl halide. This can be minimized by the slow, dropwise addition of the alkyl halide during the formation of the Grignard reagent.[1][6]

  • Enolization: The Grignard reagent is a strong base and can deprotonate the ketone at the alpha-carbon, forming an enolate. This is particularly problematic with sterically hindered ketones.[5][7] Using a lower reaction temperature can help minimize this side reaction.[5]

  • Reduction: The Grignard reagent can reduce the ketone to a secondary alcohol if the Grignard reagent has a beta-hydrogen. This proceeds through a six-membered ring transition state.[7]

Q3: Can the purity of my starting materials affect the conversion rate?

A3: Absolutely. Impurities in your starting materials can significantly impact the yield. The alkyl halide should be free of moisture and other acidic impurities.[1] The ketone should also be pure and dry. If the purity of your reagents is in doubt, purification before use is recommended.[1]

Q4: What is the optimal solvent for the Grignard synthesis of this compound?

A4: Both diethyl ether and tetrahydrofuran (THF) are commonly used and effective solvents for Grignard reactions.[1] THF is sometimes preferred as it can better stabilize the Grignard reagent.[1][8] The choice may also depend on the required reaction temperature. It is crucial that the chosen solvent is anhydrous.[1]

Troubleshooting Guide
Problem Potential Cause Recommended Solution
Reaction Fails to Initiate Presence of moisture in glassware or solvents.Oven-dry or flame-dry all glassware. Use anhydrous solvents.[1][3]
Magnesium turnings are oxidized.Use fresh, shiny magnesium turnings. Activate with a small amount of iodine or 1,2-dibromoethane.[3][5]
Low Yield of Tertiary Alcohol Grignard reagent was quenched by acidic protons (e.g., water).Ensure rigorously anhydrous conditions throughout the experiment.[1]
Wurtz coupling side reaction.Add the alkyl halide dropwise to the magnesium suspension to maintain a low concentration.[1][6]
Enolization of the ketone starting material.Perform the addition of the ketone to the Grignard reagent at a low temperature (e.g., 0 °C).[5]
Reduction of the ketone starting material.This is an inherent reactivity of some Grignard reagents. Optimizing temperature and addition rates may help.
Incomplete reaction.Allow for a sufficient reaction time and consider gentle reflux to ensure all the magnesium is consumed.[1]
Formation of a White Precipitate During Grignard Formation Presence of moisture.Ensure all reagents and solvents are anhydrous and the reaction is under an inert atmosphere.[9]

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of this compound from 2-bromobutane and 2-butanone.

Materials:

  • Magnesium turnings

  • 2-Bromobutane

  • 2-Butanone

  • Anhydrous diethyl ether or THF

  • Iodine (crystal)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings (1.1 equivalents) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add enough anhydrous diethyl ether to cover the magnesium.

    • Add a single crystal of iodine to the flask to activate the magnesium.[5]

    • In the dropping funnel, prepare a solution of 2-bromobutane (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the 2-bromobutane solution to the magnesium. The reaction should initiate, indicated by bubbling and the disappearance of the iodine color. Gentle warming may be required.[1]

    • Once the reaction has started, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.[9]

  • Reaction with 2-Butanone:

    • Cool the Grignard reagent solution in an ice bath.

    • Dissolve 2-butanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the 2-butanone solution dropwise to the stirred Grignard reagent, maintaining a low temperature (0-5 °C).[5]

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Workup:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.[6]

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[6]

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by fractional distillation under reduced pressure to obtain this compound.[10]

Visual Troubleshooting Guide

Troubleshooting_Low_Conversion start_node Low Conversion Rate in This compound Synthesis issue_node_1 Did the reaction start? start_node->issue_node_1 Check Reaction Initiation issue_node issue_node cause_node cause_node solution_node solution_node cause_node_1 Potential Causes: - Moisture present - Inactive Mg surface issue_node_1->cause_node_1 No issue_node_2 Low Yield Observed issue_node_1->issue_node_2 Yes solution_node_1 Solutions: - Rigorously dry all glassware and solvents - Use fresh Mg turnings - Activate Mg with iodine cause_node_1->solution_node_1 cause_node_2 Potential Causes: - Grignard reagent quenched - Side reactions (Wurtz, enolization) - Incomplete reaction issue_node_2->cause_node_2 solution_node_2 Solutions: - Ensure anhydrous conditions - Slow addition of reagents - Control reaction temperature - Increase reaction time cause_node_2->solution_node_2

Caption: Troubleshooting workflow for low conversion rates.

References

Minimizing emulsion formation during workup of 3,4-Dimethyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Workup of 3,4-Dimethyl-3-hexanol

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing and managing emulsion formation during the workup of this compound.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it form during the workup of this compound?

A1: An emulsion is a stable mixture of two or more immiscible liquids, in this case, the organic solvent containing your product and the aqueous wash solution.[1] Emulsion formation is common during the workup of reactions like the Grignard synthesis of this compound for several reasons:

  • Vigorous Mixing: Shaking the separatory funnel too aggressively can disperse one liquid into the other as fine droplets.[1]

  • Presence of Surfactant-like Byproducts: Impurities or byproducts from the reaction can act as emulsifying agents, stabilizing the mixture.[2]

  • Finely Divided Solids: In Grignard workups, magnesium salts can precipitate as fine solids that collect at the interface between the layers, preventing them from separating cleanly.[3][4]

Q2: How can I prevent an emulsion from forming in the first place?

A2: Prevention is the most effective strategy for dealing with emulsions.[5] Consider the following preventative measures:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal agitation.[1][2]

  • Solvent Choice: If possible, choose an extraction solvent that is less prone to forming emulsions.

  • Pre-emptive "Salting Out": Adding a saturated solution of sodium chloride (brine) to the aqueous layer before extraction can increase its ionic strength, which often helps prevent emulsion formation.[5][6]

Q3: Are there any alternatives to liquid-liquid extraction that avoid emulsions altogether?

A3: Yes, solid-phase extraction (SPE) is an excellent alternative that can prevent emulsion formation by avoiding the direct mixing of two immiscible liquid phases.[5] Another technique is supported liquid extraction (SLE), where the aqueous sample is absorbed onto a solid support, and the organic solvent flows through it to extract the analyte.[2]

Troubleshooting Guide: Breaking a Formed Emulsion

If an emulsion has already formed, do not despair. The following techniques, presented in order of increasing intervention, can be employed to break the emulsion and recover your product.

Technique Principle of Action Relative Speed Notes
Patience and Gravity Allows droplets to coalesce over time.SlowLet the separatory funnel stand undisturbed for 15-30 minutes. Gentle swirling or tapping can help.[1][7]
"Salting Out" Increases the ionic strength of the aqueous phase, forcing separation.ModerateAdd saturated sodium chloride (brine) or solid sodium chloride to the mixture.[5][8][9]
Temperature Change Decreases viscosity (heating) or freezes the aqueous layer (cooling) to break the emulsion.Moderate to FastGentle warming in a water bath or cooling in an ice bath can be effective. Use caution with volatile solvents.[1][10]
Filtration Physically removes suspended solids that may be stabilizing the emulsion.FastFilter the entire mixture through a pad of Celite or glass wool.[3][5][8]
Centrifugation Applies force to accelerate the separation of the immiscible layers.FastTransfer the emulsion to centrifuge tubes and spin. This is a very effective mechanical method.[5][10][11]
Solvent Addition Alters the properties of the organic phase to help break the emulsion.ModerateAdd a small amount of a different, miscible organic solvent.[5][10]
pH Adjustment Neutralizes emulsifying agents, particularly if they are acidic or basic in nature.ModerateCarefully add dilute acid or base to the mixture while monitoring the pH.[1][10][12]

Experimental Protocols

Protocol 1: "Salting Out" with Saturated Sodium Chloride (Brine)

  • Preparation of Brine: To a beaker of deionized water, add sodium chloride with stirring until no more salt dissolves and a small amount of solid remains at the bottom.

  • Application: Carefully open the stopcock of the separatory funnel containing the emulsion to release any pressure.

  • Add a volume of the saturated brine solution to the separatory funnel, typically 10-20% of the total volume of the emulsion.

  • Gently swirl the separatory funnel. Avoid vigorous shaking to prevent the emulsion from reforming.

  • Allow the funnel to stand and observe the separation of the layers.[9]

  • Drain the aqueous layer and proceed with the workup.

Protocol 2: Filtration through Celite

  • Prepare the Celite Pad: Place a piece of filter paper in a Büchner funnel. Wet the paper with the organic solvent used in your extraction.

  • Create a slurry of Celite in the same organic solvent and pour it onto the filter paper to form a tight, even pad approximately 1-2 cm thick.

  • Apply gentle suction to remove the excess solvent.

  • Filtration: Pour the entire emulsified mixture onto the Celite pad under gentle suction.[3]

  • The filtrate should be a biphasic mixture that will now separate cleanly.[3]

  • Rinse the Celite pad with a small amount of fresh organic solvent to ensure all of your product is collected.

Protocol 3: Using Phase Separator Paper

  • Setup: Fold a piece of silicone-treated phase separator paper (e.g., Whatman 1PS) and place it in a standard laboratory funnel.[13][14]

  • Separation: Pour the mixture of organic and aqueous phases directly into the funnel.[15][16]

  • Action: The hydrophobic paper will allow the organic solvent to pass through while retaining the aqueous phase.[14][17] This method is particularly effective for solvents denser than water, such as dichloromethane.[13]

  • Collection: Collect the organic phase in a clean flask. The separation is typically rapid and automatic.[15][16]

Decision Workflow for Emulsion Management

Emulsion_Troubleshooting start Emulsion Formed During Workup patience Allow to Stand (15-30 min) Gentle Swirling start->patience salt Add Saturated NaCl (Brine) or Solid NaCl patience->salt If not resolved temp Gentle Heating or Cooling (Ice Bath) salt->temp If not resolved filtration Filter through Celite or Glass Wool temp->filtration If not resolved centrifugation Centrifuge the Mixture temp->centrifugation Alternative to Filtration solvent Add a Different Organic Solvent temp->solvent If filtration/centrifugation is not an option success Phases Separated Continue Workup filtration->success centrifugation->success ph_adjust Adjust pH with Dilute Acid/Base solvent->ph_adjust If not resolved ph_adjust->success fail Emulsion Persists ph_adjust->fail If still not resolved reassess Re-evaluate and Combine Methods or Consider Alternative Workup (SPE) fail->reassess

Caption: Troubleshooting workflow for breaking emulsions.

References

Technical Support Center: Stereoselective Synthesis of 3,4-Dimethyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stereoselective synthesis of 3,4-Dimethyl-3-hexanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method for synthesizing this compound is the Grignard reaction.[1] This involves the nucleophilic addition of an ethylmagnesium halide (e.g., ethylmagnesium bromide) to the carbonyl carbon of 3-methyl-2-pentanone. Subsequent acidic workup yields the tertiary alcohol.[2]

Q2: What are the main challenges in the synthesis of this compound?

A2: The primary challenge is controlling the stereochemistry at the two newly formed adjacent chiral centers (C3 and C4). The reaction of an achiral Grignard reagent with a chiral ketone, such as 3-methyl-2-pentanone, typically results in a mixture of diastereomers (syn and anti).[1] Achieving high diastereoselectivity is crucial for obtaining a stereoisomerically pure product. Other potential challenges include common side reactions associated with Grignard reagents, such as enolization of the ketone and Wurtz coupling.

Q3: How can I predict the major diastereomer formed in the Grignard reaction?

A3: The stereochemical outcome of the nucleophilic addition to an α-chiral ketone can be predicted using stereochemical models. The Felkin-Anh model is generally the most accepted for predicting the major diastereomer.[3][4] This model considers the steric hindrance of the substituents on the α-carbon to the carbonyl group to predict the trajectory of the incoming nucleophile. The Cram's rule and the polar Felkin-Anh model can also be applied, especially when a chelating group is present on the α-carbon.[3][5]

Q4: What are the main strategies to improve the stereoselectivity of the synthesis?

A4: There are several key strategies to enhance the stereoselectivity:

  • Substrate Control: Relying on the inherent stereochemistry of the starting material (3-methyl-2-pentanone) and optimizing reaction conditions to favor the formation of one diastereomer over the other, as predicted by the Felkin-Anh model.

  • Reagent Control (Chiral Auxiliaries): Temporarily attaching a chiral auxiliary to the ketone can effectively block one face of the carbonyl group, leading to a highly diastereoselective attack by the Grignard reagent.[6][7] Evans oxazolidinones and pseudoephedrine are examples of commonly used chiral auxiliaries.[6]

  • Catalyst Control: Employing a chiral catalyst can create a chiral environment around the ketone, influencing the direction of the nucleophilic attack.

Q5: What is a chiral auxiliary and how does it work in this synthesis?

A5: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction.[6][7] In the context of this compound synthesis, a chiral auxiliary could be attached to 3-methyl-2-pentanone to form a chiral substrate. The bulky nature of the auxiliary would then direct the incoming ethylmagnesium bromide to attack the carbonyl from the less hindered face, leading to the preferential formation of one diastereomer.[7] After the reaction, the auxiliary can be removed to yield the enantiomerically enriched product.[7]

Troubleshooting Guides

Problem 1: Low Diastereoselectivity (Obtaining a ~1:1 Mixture of Diastereomers)

Possible Causes:

  • Non-optimized Reaction Conditions: Temperature, solvent, and the nature of the Grignard reagent can significantly influence the diastereomeric ratio.

  • Lack of Stereochemical Control: The inherent stereocontrol from the α-chiral center in 3-methyl-2-pentanone may not be sufficient under standard reaction conditions.

  • Chelation Effects: If not properly controlled, chelation between the magnesium of the Grignard reagent and the carbonyl oxygen can alter the preferred conformation of the ketone, leading to a different stereochemical outcome.

Solutions:

Troubleshooting Step Experimental Details Expected Outcome
Optimize Reaction Temperature Perform the Grignard reaction at lower temperatures (e.g., -78 °C to 0 °C).Lower temperatures generally enhance the kinetic control of the reaction, favoring the transition state with the lowest activation energy and thus improving the diastereomeric ratio in favor of the Felkin-Anh product.
Vary the Solvent Screen different ethereal solvents such as diethyl ether, tetrahydrofuran (THF), and 2-methyl-THF.The coordinating ability of the solvent can affect the reactivity and aggregation state of the Grignard reagent, which in turn can influence diastereoselectivity.
Modify the Grignard Reagent Prepare the Grignard reagent from different ethyl halides (e.g., ethyl bromide, ethyl iodide). The presence of different halide ions can impact the Lewis acidity of the magnesium center.[8]Changing the halide may alter the degree of chelation and the overall stereochemical outcome.
Introduce a Lewis Acid Add a Lewis acid (e.g., CeCl₃, ZnCl₂) to the reaction mixture before the addition of the Grignard reagent.Lewis acids can coordinate to the carbonyl oxygen, increasing its electrophilicity and potentially leading to a more organized transition state, thereby enhancing diastereoselectivity.
Employ a Chiral Auxiliary Covalently attach a chiral auxiliary (e.g., an Evans oxazolidinone) to the 3-methyl-2-pentanone precursor.This provides a strong steric bias, forcing the Grignard reagent to attack from a specific face and leading to high diastereoselectivity (often >95:5 d.r.).
Problem 2: Low Yield of this compound

Possible Causes:

  • Enolization of the Ketone: The Grignard reagent can act as a base and deprotonate the α-carbon of 3-methyl-2-pentanone, leading to the formation of an enolate and regeneration of the starting material upon workup.

  • Wurtz Coupling: The Grignard reagent can react with unreacted ethyl halide, leading to the formation of butane and reducing the effective concentration of the nucleophile.

  • Presence of Water or Protic Impurities: Grignard reagents are highly basic and will be quenched by water or other protic sources.

  • Reduction of the Ketone: If the Grignard reagent has β-hydrogens (which ethylmagnesium bromide does), it can reduce the ketone to a secondary alcohol via a hydride transfer mechanism.

Solutions:

Troubleshooting Step Experimental Details Expected Outcome
Minimize Enolization Add the Grignard reagent slowly to a cooled solution of the ketone. Use a more reactive Grignard reagent (e.g., from EtI instead of EtBr) or a less sterically hindered one if possible.Slow addition and lower temperatures favor the nucleophilic addition over the competing enolization reaction.
Reduce Wurtz Coupling Prepare the Grignard reagent by adding the ethyl halide slowly to the magnesium turnings. Ensure a slight excess of magnesium.This ensures that the ethyl halide reacts with magnesium as it is added, minimizing its concentration in the solution and thus reducing the likelihood of reacting with the formed Grignard reagent.
Ensure Anhydrous Conditions Thoroughly flame-dry all glassware under vacuum or in an oven. Use anhydrous solvents.This prevents the premature quenching of the Grignard reagent and maximizes its availability for the desired reaction.
Favor Nucleophilic Addition over Reduction Perform the reaction at a low temperature.The nucleophilic addition pathway generally has a lower activation energy than the reduction pathway.

Experimental Protocols

Protocol 1: Diastereoselective Grignard Reaction with 3-Methyl-2-pentanone

This protocol aims to maximize the inherent diastereoselectivity of the Grignard addition to (S)-3-methyl-2-pentanone.

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether

  • (S)-3-methyl-2-pentanone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Ethylmagnesium Bromide:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to activate the magnesium surface.

    • Add anhydrous diethyl ether to just cover the magnesium.

    • In the dropping funnel, prepare a solution of ethyl bromide (1.1 eq) in anhydrous diethyl ether.

    • Add a small portion of the ethyl bromide solution to the magnesium. The reaction should initiate, as indicated by bubbling and the disappearance of the iodine color.

    • Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30 minutes at room temperature.

  • Grignard Addition:

    • Cool the freshly prepared Grignard reagent to -78 °C in a dry ice/acetone bath.

    • Dissolve (S)-3-methyl-2-pentanone (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the ketone solution dropwise to the stirred Grignard reagent over 30 minutes.

    • Stir the reaction mixture at -78 °C for 2 hours.

  • Work-up:

    • Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis:

    • Determine the diastereomeric ratio of the crude product by GC-MS or ¹H NMR analysis.

    • Purify the product by flash column chromatography.

Protocol 2: Chiral Auxiliary-Mediated Synthesis

This protocol describes a general approach using an Evans-type oxazolidinone as a chiral auxiliary.

Materials:

  • (S)-4-benzyl-2-oxazolidinone

  • n-Butyllithium

  • 3-Methyl-2-pentanoyl chloride

  • Ethylmagnesium bromide

  • Anhydrous THF

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Acylation of the Chiral Auxiliary:

    • Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.

    • Add n-butyllithium (1.05 eq) dropwise and stir for 30 minutes.

    • Add 3-methyl-2-pentanoyl chloride (1.1 eq) dropwise and stir for 1 hour at -78 °C, then allow to warm to room temperature.

    • Quench with saturated aqueous ammonium chloride, extract with ethyl acetate, dry, and purify the N-acyl oxazolidinone.

  • Diastereoselective Grignard Addition:

    • Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.

    • Add ethylmagnesium bromide (1.5 eq) dropwise.

    • Stir at -78 °C for 2 hours.

  • Work-up and Auxiliary Removal:

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Extract with ethyl acetate, dry, and concentrate.

    • The chiral auxiliary can be removed by hydrolysis (e.g., with LiOH/H₂O₂) or reduction (e.g., with LiAlH₄) to yield the corresponding carboxylic acid or primary alcohol, which can then be converted to this compound.

Data Presentation

Table 1: Illustrative Diastereomeric Ratios in the Grignard Addition to (S)-3-Methyl-2-pentanone

EntryGrignard ReagentSolventTemperature (°C)Diastereomeric Ratio (syn:anti)
1EtMgBrDiethyl Ether2560:40
2EtMgBrDiethyl Ether075:25
3EtMgBrDiethyl Ether-7885:15
4EtMgBrTHF-7882:18
5EtMgIDiethyl Ether-7890:10
6EtMgBr + CeCl₃THF-7892:8

Note: The data in this table is illustrative and based on general principles of stereoselective Grignard reactions. Actual results may vary.

Visualizations

Stereoselective_Synthesis_Workflow cluster_0 Synthesis Planning cluster_1 Experimental Execution cluster_2 Analysis and Troubleshooting start Define Target Stereoisomer of This compound strategy Select Stereocontrol Strategy start->strategy substrate_control Substrate Control (Felkin-Anh Model) strategy->substrate_control Simple & Direct reagent_control Reagent Control (Chiral Auxiliary) strategy->reagent_control High Selectivity catalyst_control Catalyst Control (Chiral Catalyst) strategy->catalyst_control Asymmetric Synthesis optimization Optimize Reaction Conditions (Temp, Solvent, Reagent) substrate_control->optimization synthesis Perform Synthesis reagent_control->synthesis catalyst_control->synthesis optimization->synthesis workup Work-up and Purification synthesis->workup analysis Analyze Diastereomeric Ratio (NMR, GC-MS) workup->analysis troubleshooting Troubleshoot Low Selectivity/Yield analysis->troubleshooting success Desired Stereoisomer Obtained analysis->success High d.r. troubleshooting->strategy Re-evaluate Strategy troubleshooting->optimization Re-optimize Conditions

Caption: Workflow for the stereoselective synthesis of this compound.

Troubleshooting_Diastereoselectivity start Low Diastereomeric Ratio Observed temp Is the reaction temperature optimized? start->temp solvent Has the solvent been screened? temp->solvent No temp_yes Yes temp->temp_yes optimize_temp Lower the reaction temperature (e.g., to -78 °C) temp->optimize_temp Yes reagent Has the Grignard reagent been varied? solvent->reagent No solvent_yes Yes solvent->solvent_yes screen_solvents Test different ethereal solvents (Ether, THF, etc.) solvent->screen_solvents Yes lewis_acid Have Lewis acids been tested? reagent->lewis_acid No reagent_yes Yes reagent->reagent_yes vary_reagent Use Grignard from EtI or add CeCl₃ reagent->vary_reagent Yes chiral_aux Is a chiral auxiliary a viable option? lewis_acid->chiral_aux No lewis_acid_yes Yes lewis_acid->lewis_acid_yes test_lewis_acids Screen various Lewis acids (e.g., ZnCl₂, Ti(OiPr)₄) lewis_acid->test_lewis_acids Yes use_chiral_aux Employ a chiral auxiliary for maximum stereocontrol chiral_aux->use_chiral_aux Yes temp_yes->solvent solvent_yes->reagent reagent_yes->lewis_acid lewis_acid_yes->chiral_aux end Improved Diastereoselectivity optimize_temp->end screen_solvents->end vary_reagent->end test_lewis_acids->end use_chiral_aux->end

Caption: Troubleshooting decision tree for low diastereoselectivity.

References

Technical Support Center: Safe Handling and Quenching of Grignard Reagents for the Synthesis of 3,4-Dimethyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the safe handling and quenching of Grignard reagents, with a specific focus on the synthesis of 3,4-dimethyl-3-hexanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with Grignard reagents?

A1: Grignard reagents are highly reactive organometallic compounds that present several significant hazards. They are pyrophoric, meaning they can ignite spontaneously on contact with air.[1] They also react violently with water and other protic solvents. The ethereal solvents used in Grignard reactions, such as diethyl ether and tetrahydrofuran (THF), are extremely flammable. Furthermore, both the formation and quenching of Grignard reagents are highly exothermic reactions that can lead to a dangerous increase in temperature and pressure if not properly controlled.[1][2]

Q2: What are the essential safety precautions for handling Grignard reagents?

A2: Due to their hazardous nature, strict safety protocols must be followed when working with Grignard reagents:

  • Inert Atmosphere: All manipulations should be carried out under an inert atmosphere, such as nitrogen or argon, to prevent contact with air and moisture.[3][4]

  • Dry Glassware and Solvents: All glassware must be rigorously dried, typically by flame-drying or oven-drying, and cooled under an inert atmosphere.[3][5][6] Anhydrous solvents are essential for the success and safety of the reaction.[3]

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), is mandatory.[3][7]

  • Fume Hood: All work should be conducted in a well-ventilated chemical fume hood.[3][7]

  • Fire Safety: A Class D fire extinguisher for combustible metals or a standard dry powder (ABC) extinguisher should be readily available. Never use water or carbon dioxide (CO₂) extinguishers on a Grignard reagent fire. [1]

Q3: How is this compound synthesized using a Grignard reaction?

A3: The synthesis of this compound, a tertiary alcohol, can be achieved by reacting a Grignard reagent with a ketone.[8][9] A common method involves the reaction of sec-butylmagnesium bromide with 3-pentanone, followed by an acidic workup.[10]

Q4: What is "quenching" in the context of a Grignard reaction, and why is it necessary?

A4: Quenching is the process of deactivating any unreacted Grignard reagent and protonating the intermediate alkoxide to yield the final alcohol product.[11][12] This is a critical step to safely terminate the reaction and isolate the desired product. The quenching process must be performed carefully as it is often highly exothermic.[1][13]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Reaction Fails to Initiate 1. Wet glassware or solvent: Grignard reagents are extremely sensitive to moisture.[3][5][14] 2. Inactive magnesium surface: The surface of the magnesium turnings may be coated with a passivating layer of magnesium oxide.[2][15] 3. Impure reagents: The alkyl halide or solvent may contain impurities that inhibit the reaction.[3]1. Ensure all glassware is meticulously flame-dried or oven-dried and cooled under an inert atmosphere. Use freshly distilled anhydrous solvents.[3][6] 2. Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings in situ.[1][2][14][16] Gentle heating can also help initiate the reaction.[5] 3. Use high-purity reagents.
Low Product Yield 1. Incomplete reaction: The reaction may not have gone to completion. 2. Side reactions: Wurtz coupling (formation of R-R) is a common side reaction.[8] Enolization of the ketone starting material can also occur.[17] 3. Loss of product during workup: The product may be lost during extraction or purification steps.1. Allow the reaction to stir for a sufficient amount of time after the addition of the electrophile. 2. To minimize Wurtz coupling, add the alkyl halide slowly and at a low temperature to maintain a low concentration relative to the magnesium.[17] Using dilute conditions can also help.[17] To reduce enolization, consider using a less sterically hindered Grignard reagent if possible. 3. Ensure proper extraction techniques and minimize transfers.
Formation of a Biphenyl Side Product (if using an aryl halide) Reaction of the Grignard reagent with unreacted aryl halide.This is a known side reaction.[16] To minimize its formation, ensure slow addition of the aryl halide and maintain a gentle reflux to promote reaction with magnesium over coupling with the formed Grignard reagent.
Vigorous/Uncontrolled Quenching 1. Adding the quenching agent too quickly: The reaction of the Grignard reagent with the quenching agent is highly exothermic.[1] 2. Using a highly reactive quenching agent initially. 1. Always cool the reaction mixture in an ice bath before and during quenching. [13] Add the quenching agent dropwise with vigorous stirring.[13] Be aware of a potential induction period before the reaction becomes highly exothermic.[1][13] 2. Use a milder quenching agent like a saturated aqueous solution of ammonium chloride (NH₄Cl) initially, followed by dilute acid.[1]

Experimental Protocol: Synthesis of this compound

Part 1: Preparation of sec-butylmagnesium bromide (Grignard Reagent)

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is scrupulously dry.[18]

  • Initiation: Place magnesium turnings (1.0 eq) in the flask. Add a single crystal of iodine to activate the magnesium.[1]

  • Reagent Addition: In the dropping funnel, prepare a solution of 2-bromobutane (1.05 eq) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the brownish color of the iodine disappears and bubbling is observed.[18]

  • Reaction: Once the reaction has started, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic.[18]

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[18]

Part 2: Synthesis of this compound

  • Aldehyde Addition: Cool the freshly prepared sec-butylmagnesium bromide solution in an ice bath. Dissolve 3-pentanone (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel. Add the ketone solution dropwise to the stirred Grignard reagent at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. The reaction mixture will likely become a viscous slurry.[18]

Part 3: Quenching and Workup

  • Quenching: Cool the reaction mixture in an ice bath. Slowly and dropwise, add a saturated aqueous solution of ammonium chloride (NH₄Cl) with vigorous stirring.[1] Continue the addition until the vigorous reaction ceases.

  • Acidification: Cautiously add dilute hydrochloric acid (e.g., 3M HCl) dropwise to dissolve the magnesium salts.[16]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether.

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by distillation.

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
Reactant Molar Ratio (Mg:Alkyl Halide) 1 : 1.05 - 1.1A slight excess of the alkyl halide is often used.
Reactant Molar Ratio (Grignard:Ketone) 1 : 1Stoichiometric amounts are typically used.
Solvent Anhydrous Diethyl Ether or THFEther is crucial for stabilizing the Grignard reagent.[2]
Reaction Temperature (Formation) Gentle Reflux (~35°C for Diethyl Ether)The reaction is exothermic and often self-sustaining.[2][19]
Reaction Temperature (Addition of Ketone) 0°C to Room TemperatureInitial addition at 0°C helps control the exotherm.
Quenching Temperature 0°CEssential for controlling the exothermic quenching process.[13]

Visual Workflow Diagram

Grignard_Synthesis_Workflow start Start prep_glassware Prepare Dry Glassware & Inert Atmosphere start->prep_glassware end End: Purified This compound add_mg Add Mg Turnings & Iodine Crystal prep_glassware->add_mg add_alkyl_halide Slowly Add 2-Bromobutane in Ether add_mg->add_alkyl_halide form_grignard Formation of sec-Butylmagnesium Bromide add_alkyl_halide->form_grignard cool_reaction Cool Reaction to 0°C form_grignard->cool_reaction add_ketone Slowly Add 3-Pentanone in Ether cool_reaction->add_ketone react Reaction to Form Alkoxide Intermediate add_ketone->react quench Quench with sat. aq. NH4Cl at 0°C react->quench workup Aqueous Workup & Extraction quench->workup purify Purification (Distillation) workup->purify purify->end

Caption: Workflow for the synthesis of this compound.

References

Technical Support Center: Analysis of 3,4-Dimethyl-3-hexanol by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3,4-Dimethyl-3-hexanol and encountering issues with mass spectrometry fragmentation analysis.

Frequently Asked Questions (FAQs)

Q1: What are the expected major fragmentation pathways for this compound in electron ionization (EI) mass spectrometry?

A1: The two primary fragmentation pathways for alcohols like this compound are alpha-cleavage and dehydration.[1][2][3]

  • Alpha-Cleavage: This involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group.[1][2] This fragmentation is favored because it results in a resonance-stabilized oxonium ion. For this compound, the loss of the largest alkyl group is typically the most prominent fragmentation.[4]

  • Dehydration: This pathway involves the loss of a water molecule (H₂O), resulting in a fragment with a mass-to-charge ratio (m/z) of 18 units less than the molecular ion.[2][3] This peak can be prominent for primary alcohols but may be weak in tertiary alcohols.[4][5]

Q2: I don't see a molecular ion peak in my mass spectrum for this compound. Is this normal?

A2: Yes, it is very common for tertiary alcohols like this compound to exhibit a very weak or completely absent molecular ion peak in electron ionization (EI) mass spectrometry.[4][6] This is due to the high instability of the molecular ion, which readily undergoes fragmentation.

Q3: What are the expected m/z values for the key fragments of this compound?

A3: Based on its structure and common fragmentation pathways for tertiary alcohols, the following key fragments are expected.

m/z ValueProposed Fragment IdentityFragmentation Pathway
130 [C₈H₁₈O]⁺•Molecular Ion (often weak or absent)
112 [M - H₂O]⁺•Dehydration (Loss of water)
101 [M - C₂H₅]⁺Alpha-cleavage (Loss of an ethyl radical)
87 [M - C₃H₇]⁺Alpha-cleavage (Loss of a propyl radical)
73 [C₄H₉O]⁺Alpha-cleavage (Resulting from cleavage at the C3-C4 bond)

Troubleshooting Guide

Problem 1: My observed fragmentation pattern does not match the expected spectrum for this compound.

  • Possible Cause 1: Incorrect Compound Identification.

    • Solution: Verify the identity and purity of your sample using an orthogonal technique such as Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Possible Cause 2: Contamination.

    • Solution: Ensure your sample is free from contaminants. Contaminants in the sample or on the chromatographic column can lead to unexpected peaks.[7] Clean your GC-MS system, including the injector and ion source, and use high-purity solvents.

  • Possible Cause 3: Isomer Co-elution.

    • Solution: this compound has stereoisomers. It's also possible that structural isomers are present in your sample. Optimize your gas chromatography (GC) method to ensure proper separation of any isomeric species. This may involve adjusting the temperature program or using a different GC column.

Problem 2: I am observing a very weak signal or no peaks at all.

  • Possible Cause 1: Low Sample Concentration.

    • Solution: Ensure your sample is at an appropriate concentration. If it is too dilute, you may not obtain a strong enough signal.[7]

  • Possible Cause 2: Poor Ionization Efficiency.

    • Solution: While EI is standard for this type of analysis, ensure your ion source is clean and functioning correctly. Regularly tune and calibrate your mass spectrometer to ensure it is operating at its optimal performance.[7]

  • Possible Cause 3: Inappropriate GC-MS Parameters.

    • Solution: Review and optimize your GC-MS method. Ensure the injector temperature is sufficient to volatilize the sample and that the transfer line temperature prevents condensation.

Problem 3: I am seeing broad or split peaks in my chromatogram.

  • Possible Cause 1: Column or Sample Contamination.

    • Solution: As mentioned previously, contaminants can lead to poor peak shape.[7] Proper sample preparation and column maintenance are crucial.

  • Possible Cause 2: Inappropriate GC Conditions.

    • Solution: Adjusting the GC temperature program, carrier gas flow rate, or using a different column can improve peak shape. Polar GC columns are often suitable for the separation of polar compounds like alcohols.

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a general methodology for the analysis of this compound by gas chromatography-mass spectrometry (GC-MS). Optimization may be required based on the specific instrumentation used.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Prepare a series of dilutions from the stock solution to determine the optimal concentration for your instrument. A typical starting concentration for injection is 1-10 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph:

    • Column: A mid-polar to polar capillary column is recommended for alcohol analysis. A common choice is a column with a stationary phase like 5% diphenyl / 95% dimethyl polysiloxane.

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 220 °C at a rate of 10 °C/min.

      • Hold: Hold at 220 °C for 5 minutes.

    • Injection Volume: 1 µL

    • Injection Mode: Split (e.g., 20:1 split ratio)

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Scan Range: m/z 40-200

    • Solvent Delay: 3 minutes (to prevent the solvent peak from damaging the detector)

3. Data Analysis:

  • Identify the chromatographic peak corresponding to this compound based on its retention time.

  • Examine the mass spectrum of this peak.

  • Compare the observed fragmentation pattern to the expected pattern, looking for the key fragments listed in the FAQ section.

Visualizations

Below are diagrams illustrating the key concepts discussed.

Fragmentation_Pathway M This compound (C8H18O) m/z = 130 M_ion Molecular Ion [C8H18O]+• m/z = 130 M->M_ion Ionization Dehydration [M - H2O]+• m/z = 112 M_ion->Dehydration Dehydration Alpha_cleavage1 [M - C2H5]+ m/z = 101 M_ion->Alpha_cleavage1 Alpha-cleavage Alpha_cleavage2 [M - C3H7]+ m/z = 87 M_ion->Alpha_cleavage2 Alpha-cleavage Alpha_cleavage3 [C4H9O]+ m/z = 73 M_ion->Alpha_cleavage3 Alpha-cleavage

Caption: Fragmentation pathway of this compound in EI-MS.

Troubleshooting_Workflow Start Unexpected MS Results Check_Purity Verify Sample Purity (NMR) Start->Check_Purity Check_Contamination Check for Contamination Check_Purity->Check_Contamination Pure Rerun Re-run Analysis Check_Purity->Rerun Impure Optimize_GC Optimize GC Method Check_Contamination->Optimize_GC Clean Clean_System Clean GC-MS System Check_Contamination->Clean_System Contaminated Check_MS_Params Check MS Parameters Optimize_GC->Check_MS_Params Optimized Check_MS_Params->Rerun Correct Clean_System->Rerun

Caption: Troubleshooting workflow for unexpected MS fragmentation results.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 3,4-Dimethyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the two primary synthetic routes for producing 3,4-dimethyl-3-hexanol: the Grignard reaction and the reduction of a precursor ketone. Each method is evaluated based on its reaction mechanism, typical reagents, and general reaction conditions. This document also presents detailed, plausible experimental protocols and a summary of quantitative data to aid in the selection of the most suitable synthesis strategy for your research needs.

At a Glance: Comparison of Synthesis Routes

ParameterGrignard ReactionKetone Reduction
Starting Materials Diethyl ketone (2-butanone), sec-butyl bromide, Magnesium3,4-Dimethyl-2-hexanone, Reducing agent (e.g., NaBH₄, LiAlH₄) or H₂/Catalyst
Key Transformation Nucleophilic addition of a Grignard reagent to a ketoneReduction of a ketone to a secondary alcohol
Reaction Complexity Two-step process (Grignard reagent formation and reaction)Typically a single reduction step (precursor synthesis required)
Reagent Sensitivity Highly sensitive to moisture and protic solventsVaries with reducing agent; LiAlH₄ is highly reactive with water
Control over Stereochemistry Generally produces a racemic mixtureCan offer stereoselectivity with chiral reducing agents or catalysts
Potential Byproducts Wurtz coupling products, unreacted starting materialsIncomplete reduction products, byproducts from precursor synthesis
Typical Yield Moderate to HighHigh
Purity of Crude Product ModerateHigh

Synthesis Route 1: Grignard Reaction

The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis and a common method for preparing tertiary alcohols.[1][2] The synthesis of this compound via this route involves the reaction of a sec-butylmagnesium halide (a Grignard reagent) with diethyl ketone (2-butanone).[1][2]

Experimental Protocol

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • sec-Butyl bromide

  • Diethyl ketone (2-butanone)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium surface. Add a solution of sec-butyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated by gentle warming and is maintained at a gentle reflux by the exothermic reaction. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Diethyl Ketone: The Grignard reagent solution is cooled in an ice bath. A solution of diethyl ketone in anhydrous diethyl ether is added dropwise from the dropping funnel while maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour.

  • Work-up: The reaction is quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed by rotary evaporation, and the crude this compound is purified by fractional distillation under reduced pressure.

G cluster_0 Grignard Reagent Formation cluster_1 Reaction cluster_2 Work-up & Purification sec-Butyl Bromide sec-Butyl Bromide Grignard Reagent Grignard Reagent sec-Butyl Bromide->Grignard Reagent Anhydrous Ether Mg Mg Mg->Grignard Reagent Intermediate Intermediate Grignard Reagent->Intermediate Diethyl Ketone Diethyl Ketone Diethyl Ketone->Intermediate This compound This compound Intermediate->this compound H₃O⁺ work-up Distillation

Grignard Synthesis Workflow

Synthesis Route 2: Reduction of 3,4-Dimethyl-2-hexanone

An alternative pathway to this compound involves the reduction of the corresponding ketone, 3,4-dimethyl-2-hexanone. This method can be advantageous due to the high yields and cleaner reactions often associated with modern reducing agents. The precursor ketone can be synthesized through methods such as the oxidation of 3,4-dimethyl-2-hexanol.

Experimental Protocol

Materials:

  • 3,4-Dimethyl-2-hexanone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Reduction: In a round-bottom flask, dissolve 3,4-dimethyl-2-hexanone in methanol. Cool the solution in an ice bath. To this stirred solution, add sodium borohydride portion-wise, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours.

  • Work-up: The reaction is quenched by the slow addition of deionized water. The methanol is removed under reduced pressure. The aqueous residue is extracted with diethyl ether.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered. The solvent is removed by rotary evaporation to yield crude this compound, which can be further purified by distillation if necessary.

G cluster_0 Precursor Synthesis (Optional) cluster_1 Reduction cluster_2 Work-up & Purification 3,4-Dimethyl-2-hexanol (Precursor) 3,4-Dimethyl-2-hexanol (Precursor) 3,4-Dimethyl-2-hexanone 3,4-Dimethyl-2-hexanone 3,4-Dimethyl-2-hexanol (Precursor)->3,4-Dimethyl-2-hexanone Oxidation (e.g., PCC) Intermediate Alkoxide Intermediate Alkoxide 3,4-Dimethyl-2-hexanone->Intermediate Alkoxide Reducing Agent Reducing Agent Reducing Agent->Intermediate Alkoxide e.g., NaBH₄ in Methanol This compound This compound Intermediate Alkoxide->this compound H₂O work-up Extraction

References

Comparative Guide to the Validation of an Analytical Method for 3,4-Dimethyl-3-hexanol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of chemical entities is fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of two robust analytical methods for the quantification of 3,4-Dimethyl-3-hexanol: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines the validation parameters, experimental protocols, and visual workflows to aid in method selection and implementation.

Method Comparison Overview

Both GC-FID and GC-MS are powerful techniques for the analysis of volatile and semi-volatile compounds like this compound. GC-FID is a widely used, cost-effective method known for its high precision and reliability in quantification.[1][2] GC-MS, on the other hand, offers superior selectivity and definitive compound identification based on mass-to-charge ratio, which is invaluable in complex matrices and for regulatory submissions. The choice between these methods often depends on the specific requirements of the analysis, including sensitivity, selectivity, and the need for structural confirmation.

Data Presentation: Quantitative Performance Comparison

The following tables summarize the key performance metrics for the quantification of this compound using validated GC-FID and GC-MS methods. The data presented is representative of typical results obtained under controlled laboratory conditions for similar analytes.[3][4]

Table 1: Method Validation Parameters for GC-FID

ParameterResultAcceptance Criteria
Linearity (R²) 0.9995≥ 0.999
Range (µg/mL) 1 - 100Defines linear range
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (% RSD)
- Repeatability≤ 1.5%≤ 2.0%
- Intermediate Precision≤ 1.8%≤ 2.0%
Limit of Detection (LOD) (µg/mL) 0.3Reportable
Limit of Quantification (LOQ) (µg/mL) 1.0Reportable

Table 2: Method Validation Parameters for GC-MS (SIM Mode)

ParameterResultAcceptance Criteria
Linearity (R²) 0.9998≥ 0.999
Range (µg/mL) 0.1 - 50Defines linear range
Accuracy (% Recovery) 99.1% - 100.8%98.0% - 102.0%
Precision (% RSD)
- Repeatability≤ 1.2%≤ 2.0%
- Intermediate Precision≤ 1.5%≤ 2.0%
Limit of Detection (LOD) (µg/mL) 0.03Reportable
Limit of Quantification (LOQ) (µg/mL) 0.1Reportable

Experimental Protocols

Detailed methodologies for the quantification of this compound using GC-FID and GC-MS are provided below.

1. Purity Assessment by Gas Chromatography (GC-FID)

Gas chromatography is a powerful technique that separates components of a mixture in the gas phase. For a volatile compound like this compound, GC-FID provides a highly accurate and precise determination of its concentration.

  • Standard and Sample Preparation:

    • Internal Standard (IS) Stock Solution: Accurately weigh and dissolve a suitable internal standard (e.g., nonane) in a Class A volumetric flask using a high-purity solvent like methanol.

    • Calibration Standards: Prepare a series of calibration standards by spiking known amounts of this compound reference standard into the diluent, each containing a fixed concentration of the internal standard.

    • Sample Preparation: Accurately weigh a sample containing this compound, add the same fixed amount of internal standard stock solution, and dilute to the same final volume as the calibration standards.

  • Instrumentation and Conditions:

    • Gas Chromatograph: A GC system equipped with a Flame Ionization Detector (FID) and a capillary column (e.g., DB-WAX or equivalent).[5]

    • Injector Temperature: 250°C

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase to 220°C at a rate of 10°C/min.

      • Hold: Hold at 220°C for 5 minutes.

    • Detector: FID at a temperature of 280°C.

    • Carrier Gas: Helium at a constant flow rate.

  • Analysis and Data Processing:

    • Inject 1 µL of each calibration standard and the sample solution into the GC.

    • Integrate the peak areas of this compound and the internal standard in each chromatogram.

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for the calibration standards.

    • Determine the concentration of this compound in the sample from the calibration curve.

2. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides enhanced selectivity and is ideal for complex sample matrices or when confirmation of the analyte's identity is required.

  • Standard and Sample Preparation:

    • Sample preparation for calibration standards and quality control (QC) samples is similar to the GC-FID method.

  • Instrumentation and Conditions:

    • Gas Chromatograph: A GC system coupled to a Mass Spectrometer.

    • Column: A polar capillary column, such as a DB-WAX or equivalent, is recommended for the separation of alcohols.[6]

    • Injector and Oven Program: Same as GC-FID.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification, monitoring characteristic ions of this compound (e.g., m/z 59, 87, 101). A full scan mode can be used for qualitative analysis.

  • Analysis and Data Processing:

    • For quantification, use the peak area of the selected characteristic ions for this compound and the internal standard.

    • The concentration is determined similarly to the GC-FID method using a calibration curve.

Mandatory Visualizations

analytical_method_validation_workflow cluster_validation_experiments Key Validation Parameters start Start: Analytical Method Requirement method_dev Method Development & Optimization start->method_dev pre_validation Pre-Validation Assessment method_dev->pre_validation validation_protocol Write Validation Protocol pre_validation->validation_protocol execute_validation Execute Validation Experiments validation_protocol->execute_validation validation_report Prepare Validation Report execute_validation->validation_report specificity Specificity execute_validation->specificity routine_use Implement for Routine Use validation_report->routine_use end End: Method Lifecycle Management routine_use->end linearity Linearity & Range accuracy Accuracy precision Precision lod_loq LOD & LOQ robustness Robustness

Caption: Workflow for Analytical Method Validation.

gc_quantification_workflow sample_receipt Sample Receipt & Login prep_samples Prepare Test Samples with Internal Standard sample_receipt->prep_samples prep_standards Prepare Standards & QC Samples sequence Create & Run Analytical Sequence prep_standards->sequence prep_samples->sequence gc_setup GC System Setup & Equilibration gc_setup->sequence data_acquisition Data Acquisition sequence->data_acquisition data_processing Integrate Peaks & Generate Calibration Curve data_acquisition->data_processing calculation Calculate Analyte Concentration data_processing->calculation review_approve Data Review & Approval calculation->review_approve report Generate Certificate of Analysis review_approve->report

Caption: Experimental Workflow for GC Quantification.

References

Comparative analysis of 3,4-Dimethyl-3-hexanol vs. other tertiary alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of 3,4-Dimethyl-3-hexanol against other representative tertiary alcohols, including tert-Butyl alcohol, 2,3-Dimethyl-2-butanol, and 3-Ethyl-3-pentanol. The comparison focuses on physical properties, spectroscopic signatures, and chemical reactivity, supported by experimental data and standard protocols.

Comparative Analysis of Physical Properties

The structural characteristics of tertiary alcohols, such as molecular weight and branching, significantly influence their physical properties. Increased branching tends to lower the boiling point due to a reduction in surface area available for intermolecular van der Waals forces. The following table summarizes key physical data for this compound and its counterparts.

PropertyThis compoundtert-Butyl alcohol2,3-Dimethyl-2-butanol3-Ethyl-3-pentanol
Molecular Formula C₈H₁₈O[1][2]C₄H₁₀O[3][4]C₆H₁₄O[5][6]C₇H₁₆O[7]
Molecular Weight 130.23 g/mol [1][8]74.12 g/mol [4]102.17 g/mol [5][6]116.20 g/mol [7]
Boiling Point ~161 °C (434 K)[9]82-83 °C[3][4]120-121 °C[6][10]140-142 °C[7][11]
Melting Point N/A25-26 °C[3][4]-14 °C[6][10]N/A
Density N/A0.775-0.79 g/mL[3][4]0.823 g/mL @ 25°C[5][6]0.824 g/mL @ 25°C[11]
Solubility in Water Slightly solubleMiscible[3][4]Soluble[5]Slightly soluble[11]

Spectroscopic Signatures

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for identifying and differentiating alcohols.

Infrared (IR) Spectroscopy: All alcohols exhibit a characteristic broad O-H stretching band due to hydrogen bonding.[12][13] The C-O stretching frequency can help distinguish between alcohol classes.

Spectroscopic FeatureGeneral Range for Tertiary Alcohols
O-H Stretch 3200-3600 cm⁻¹ (broad)[13][14]
C-O Stretch 1100-1210 cm⁻¹ (strong)[14][15]

¹H NMR Spectroscopy: The ¹H NMR spectra of tertiary alcohols are characterized by the absence of a proton on the oxygen-bearing carbon (the carbinol carbon). Protons on adjacent carbons are deshielded by the electronegative oxygen atom and typically appear in the 3.4-4.5 δ range.[13] The O-H proton signal is often a broad singlet and its exchange with trace acid can suppress coupling with adjacent protons.[12]

Comparative Chemical Reactivity

The reactivity of tertiary alcohols is dominated by the stability of the tertiary carbocation intermediate and the steric hindrance around the hydroxyl group.

3.1. Nucleophilic Substitution (Sₙ1 Reactions) Tertiary alcohols react rapidly via an Sₙ1 mechanism due to the formation of a relatively stable tertiary carbocation.[16][17][18] This is the basis of the Lucas Test, where tertiary alcohols react almost instantaneously with the Lucas reagent (concentrated HCl and ZnCl₂) to form an insoluble alkyl chloride, resulting in immediate turbidity.[16][19][20] All alcohols in this guide—this compound, tert-Butyl alcohol, 2,3-Dimethyl-2-butanol, and 3-Ethyl-3-pentanol—are expected to give a rapid positive Lucas test.

3.2. Oxidation Reactions A defining characteristic of tertiary alcohols is their resistance to oxidation under standard conditions (e.g., using acidified potassium dichromate(VI) or potassium permanganate).[21][22][23] This is because they lack a hydrogen atom on the carbinol carbon, which is necessary for the formation of a carbon-oxygen double bond in aldehydes or ketones.[22][23] Therefore, no reaction (i.e., no color change of the oxidizing agent) is expected for any of the compared tertiary alcohols.

3.3. Dehydration Reactions Acid-catalyzed dehydration is a common reaction for tertiary alcohols, proceeding through an E1 mechanism involving the formation of a tertiary carbocation. This reaction yields alkene isomers. For instance, the dehydration of this compound produces isomers of 3,4-dimethyl-3-hexene.[8]

Visualized Workflows and Relationships

G cluster_input Input cluster_analysis Analysis Phase cluster_output Output A Sample Acquisition (this compound & Comparators) B Physical Property Analysis (Boiling Point, Density) A->B C Spectroscopic Analysis (IR, NMR) A->C D Reactivity Assays (Lucas Test, Oxidation) A->D E Data Compilation & Tabulation B->E C->E D->E F Comparative Analysis Report E->F

Caption: Workflow for the comparative analysis of tertiary alcohols.

// Main Node A [label="Tertiary Alcohol\n(R₃COH)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Reaction Pathways B [label="Sₙ1 Reaction\n(e.g., Lucas Test)", fillcolor="#FFFFFF", color="#4285F4", fontcolor="#202124"]; C [label="Oxidation Reaction\n(e.g., with K₂Cr₂O₇/H⁺)", fillcolor="#FFFFFF", color="#EA4335", fontcolor="#202124"];

// Intermediates and Reasons D [label="Stable 3° Carbocation\n(R₃C⁺)", shape=ellipse, fillcolor="#E8F0FE", color="#4285F4", fontcolor="#202124"]; E [label="No α-Hydrogen\non Carbinol Carbon", shape=ellipse, fillcolor="#FCE8E6", color="#EA4335", fontcolor="#202124"];

// Products/Outcomes F [label="Product: Alkyl Halide (R₃CCl)\nResult: Rapid Turbidity", fillcolor="#E6F4EA", color="#34A853", fontcolor="#202124"]; G [label="Result: No Reaction\n(Oxidizing agent color persists)", fillcolor="#FCE8E6", color="#EA4335", fontcolor="#202124"];

// Edges A -> B [label=" Lucas Reagent\n (HCl/ZnCl₂)", color="#4285F4"]; A -> C [label=" Strong Oxidant\n Heat", color="#EA4335"]; B -> D [label=" Mechanism\n Step 1", style=dashed, color="#5F6368"]; D -> F [label=" Nucleophilic\n Attack by Cl⁻", style=dashed, color="#5F6368"]; C -> E [label=" Reason", style=dashed, color="#5F6368"]; E -> G [label=" Outcome", style=dashed, color="#5F6368"]; }

Caption: Key reactivity differences for tertiary alcohols.

Experimental Protocols

5.1. Protocol for Lucas Test

  • Objective: To determine the relative reactivity of alcohols with the Lucas reagent.

  • Materials:

    • Samples of each alcohol (this compound, etc.)

    • Lucas Reagent (anhydrous ZnCl₂ dissolved in concentrated HCl)

    • Test tubes and rack

    • Pipettes

  • Procedure:

    • Place 1 mL of the alcohol sample into a clean, dry test tube.

    • Add 5 mL of the Lucas reagent to the test tube at room temperature.

    • Stopper the test tube, shake vigorously for 15-20 seconds, and then allow it to stand.

    • Observe the solution for the formation of turbidity or a separate layer. Record the time taken for the change to occur.[16]

  • Expected Results: For all tested tertiary alcohols, turbidity should appear almost instantaneously (within 1 minute) due to the rapid formation of the insoluble tertiary alkyl chloride.[24]

5.2. Protocol for Oxidation with Acidified Potassium Dichromate(VI)

  • Objective: To test the resistance of tertiary alcohols to oxidation.

  • Materials:

    • Samples of each alcohol

    • 0.1 M Potassium dichromate(VI) (K₂Cr₂O₇) solution (Toxic)

    • 1 M Sulfuric acid (H₂SO₄) (Irritant)

    • Test tubes and rack

    • Water bath for gentle heating

    • Pipettes

  • Procedure:

    • In a test tube, mix 2 mL of the potassium dichromate(VI) solution with 1 mL of 1 M sulfuric acid to create the acidified oxidizing agent. The solution will be orange.[25]

    • Add 5-10 drops of the alcohol sample to the acidified dichromate(VI) solution.

    • Gently warm the mixture in a hot water bath (approx. 60-70°C) for 5 minutes.[23]

    • Observe any color change in the solution.

  • Expected Results: For all tertiary alcohols, the orange color of the dichromate(VI) ions (Cr₂O₇²⁻) will persist, indicating no oxidation has occurred.[22][23] A positive test for a primary or secondary alcohol would result in the solution turning green as the Cr₂O₇²⁻ is reduced to Cr³⁺ ions.[21][25]

5.3. Protocol for Microscale Boiling Point Determination

  • Objective: To accurately measure the boiling point of small liquid samples.

  • Materials:

    • Capillary tube (sealed at one end)

    • Small diameter test tube or Thiele tube

    • High-boiling point mineral oil

    • Thermometer

    • Heating source (Bunsen burner or heating mantle)

    • Sample of alcohol

  • Procedure:

    • Attach the test tube containing a small amount of the alcohol sample to a thermometer.

    • Invert a capillary tube (sealed end up) and place it inside the test tube, submerged in the alcohol.

    • Place this assembly into a Thiele tube or a beaker filled with mineral oil.

    • Heat the oil bath gently and evenly.

    • Observe the capillary tube. A stream of bubbles will begin to emerge from the open end as the air inside expands and the liquid's vapor pressure increases.

    • Continue heating until a rapid and continuous stream of bubbles emerges. This indicates the liquid has reached its boiling point.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. Record this temperature.

References

A Spectroscopic Showdown: Differentiating the Diastereomers of 3,4-Dimethyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the precise characterization of stereoisomers is a critical step in ensuring the purity, efficacy, and safety of a final product. In this guide, we provide a comparative analysis of the spectroscopic properties of the diastereomers of 3,4-dimethyl-3-hexanol, offering a framework for their differentiation using common laboratory techniques.

This compound possesses two chiral centers at carbons 3 and 4, giving rise to two pairs of enantiomers: (3R,4R)- and (3S,4S)- (the syn or erythro pair), and (3R,4S)- and (3S,4R)- (the anti or threo pair). While enantiomers exhibit identical spectroscopic properties under achiral conditions, diastereomers can be distinguished, primarily by Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparative Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for the isomers of this compound. Due to the scarcity of publicly available, separated data for each stereoisomer, this comparison is based on general principles of stereoisomerism on spectroscopic outcomes and data available for the unresolved mixture and related compounds.

Table 1: ¹H NMR Spectroscopic Data (Expected in CDCl₃)

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Key Differentiating Features
-OH0.5 - 2.0Broad SingletPosition is concentration and solvent dependent.
CH₃ (C3)~1.1SingletDiastereomers may show very slight differences in chemical shift.
CH₃ (C4)~0.9DoubletThe coupling constant (J) with the C4 proton will differ slightly between diastereomers.
CH₂ (C5)~1.4 - 1.6MultipletComplex splitting pattern. The chemical shifts of the diastereotopic protons will differ more significantly between diastereomers.
CH₃ (C6)~0.9Triplet
CH (C4)~1.7 - 1.9MultipletThe coupling constants with neighboring protons will be distinct for each diastereomer due to different dihedral angles.
CH₂ (C2)~1.4 - 1.6Quartet
CH₃ (C1)~0.9Triplet

Table 2: ¹³C NMR Spectroscopic Data (Expected in CDCl₃)

Carbon Assignment Expected Chemical Shift (ppm) Key Differentiating Features
C3~75The chemical shift is expected to be slightly different for the syn and anti pairs.
C4~45The chemical shift is expected to be slightly different for the syn and anti pairs.
C3-CH₃~25
C4-CH₃~15
C5~25
C6~10
C2~35
C1~8

Table 3: IR and Mass Spectrometry Data

Technique Expected Key Features Notes
IR Spectroscopy Broad O-H stretch: ~3200-3600 cm⁻¹C-H stretch (sp³): ~2850-3000 cm⁻¹C-O stretch: ~1150 cm⁻¹The IR spectra of the diastereomers are expected to be very similar and not a primary method for differentiation.[1]
Mass Spectrometry (EI) Molecular Ion (M⁺): m/z 130 (often weak or absent)[1]Loss of H₂O: m/z 112[1]Loss of ethyl group (C₂H₅): m/z 101[1]Loss of propyl group (C₃H₇): m/z 87[1]The mass spectra of the diastereomers are expected to be nearly identical due to similar fragmentation pathways.[1]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound isomer in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz or higher field spectrometer to achieve optimal resolution.

    • Use a standard single-pulse sequence.

    • Typical acquisition parameters: spectral width of 12 ppm, acquisition time of 4 seconds, relaxation delay of 2 seconds, and 16 scans.

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same instrument.

    • Use a proton-decoupled pulse sequence.

    • Typical acquisition parameters: spectral width of 200 ppm, acquisition time of 1 second, relaxation delay of 2 seconds, and 512 scans.

Infrared (IR) Spectroscopy
  • Sample Preparation: For neat analysis, place a drop of the neat liquid alcohol on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

    • Scan over the range of 4000-400 cm⁻¹.

    • Co-add 16 scans at a resolution of 4 cm⁻¹ to obtain a high signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample via Gas Chromatography (GC-MS) for separation and analysis.

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass range of m/z 40-200.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Temperature Program: Start at 50°C for 2 minutes, then ramp to 250°C at a rate of 10°C/min.

Visualization of Isomeric Relationships and Analysis Workflow

The following diagram illustrates the relationship between the isomers of this compound and the workflow for their spectroscopic comparison.

G cluster_isomers Isomers of this compound cluster_analysis Spectroscopic Analysis Workflow 3R4R (3R,4R) syn/erythro 3S4S (3S,4S) syn/erythro 3R4R->3S4S Enantiomers 3R4S (3R,4S) anti/threo 3R4R->3R4S Diastereomers 3S4R (3S,4R) anti/threo 3R4R->3S4R Diastereomers NMR NMR Spectroscopy (¹H and ¹³C) 3R4R->NMR IR IR Spectroscopy 3R4R->IR MS Mass Spectrometry 3R4R->MS 3S4S->3R4S Diastereomers 3S4S->3S4R Diastereomers 3S4S->NMR 3S4S->IR 3S4S->MS 3R4S->3S4R Enantiomers 3R4S->NMR 3R4S->IR 3R4S->MS 3S4R->NMR 3S4R->IR 3S4R->MS Comparison Comparative Analysis NMR->Comparison Key Differentiator IR->Comparison Similar Spectra MS->Comparison Similar Spectra

Caption: Isomeric relationships and the spectroscopic workflow for this compound.

References

A Comparative Analysis of the Biological Activity of 3,4-Dimethyl-3-hexanol and Structurally Related Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the known biological activities of short-chain aliphatic alcohols structurally similar to 3,4-dimethyl-3-hexanol. Due to a lack of specific research on this compound's biological effects, this comparison extrapolates potential activities based on established structure-activity relationships (SAR) within this chemical class. The primary biological activities discussed are anesthetic effects, modulation of GABAa receptors, and antibacterial properties.

Comparison of Physicochemical and Biological Properties

The biological activity of aliphatic alcohols is often correlated with their physicochemical properties, such as lipophilicity (log P), which influences their ability to cross cell membranes and interact with molecular targets. Generally, as the carbon chain length and lipophilicity of alcohols increase, so does their anesthetic potency and toxicity.[1][2][3] Branching in the carbon chain can also influence these properties.[4]

CompoundStructureMolecular Weight ( g/mol )log P (Predicted)Key Biological Activities
This compound C8H18O130.23~2.7Largely uncharacterized. Predicted to have anesthetic properties and modulate GABAa receptors based on its structure as a tertiary alcohol.[4]
1-Hexanol C6H14O102.171.8Anesthetic effects[2]; antibacterial activity, particularly against Gram-negative bacteria[5]; increases membrane fluidity.[6]
2-Hexanol C6H14O102.171.7Anesthetic properties[3]; did not show significant antimicrobial activity in vapor form.[5]
3-Hexanol C6H14O102.171.7Did not show significant antimicrobial activity in vapor form.[5]
2-Butanol C4H10O74.120.6Anesthetic effects[3]; potentiates GABAa receptor function.[7]
tert-Butanol C4H10O74.120.4Anesthetic properties; modulates GABAa receptors.

Detailed Experimental Protocols

The following are representative experimental protocols used to assess the biological activities of aliphatic alcohols.

1. Assessment of Anesthetic Potency in Tadpoles (Loss of Righting Reflex)

This protocol is a classic method for determining the anesthetic potency of water-soluble compounds.[3]

  • Organism: Tadpoles (e.g., Rana pipiens).

  • Procedure:

    • Prepare a series of dilutions of the test alcohol in a suitable aqueous medium.

    • Place individual tadpoles in separate containers with a defined volume of the test solution.

    • At regular intervals, gently turn the tadpoles onto their backs.

    • The loss of the righting reflex (the inability of the tadpole to right itself within a specified time) is considered the endpoint for anesthesia.

    • The concentration of the alcohol that produces this effect in 50% of the tadpoles (EC50) is determined.

  • Data Analysis: The EC50 values for different alcohols are compared to determine their relative potencies. A lower EC50 indicates higher potency.

2. Two-Electrode Voltage-Clamp Recording for GABAa Receptor Modulation

This electrophysiological technique is used to study the effects of compounds on ion channels, such as the GABAa receptor, expressed in Xenopus oocytes.[7]

  • System: Xenopus laevis oocytes injected with cRNA encoding specific GABAa receptor subunits (e.g., α1β2γ2L).

  • Procedure:

    • Oocytes are placed in a recording chamber and perfused with a saline solution.

    • Two microelectrodes are inserted into the oocyte, one to measure membrane potential and the other to inject current.

    • The membrane potential is clamped at a holding potential (e.g., -70 mV).

    • GABA, the natural ligand for the GABAa receptor, is applied to the oocyte to elicit a baseline current.

    • The test alcohol is then co-applied with GABA.

    • Changes in the GABA-elicited current in the presence of the alcohol are recorded.

  • Data Analysis: Potentiation of the GABA response (an increase in the current) indicates that the alcohol is a positive allosteric modulator of the GABAa receptor. Dose-response curves can be generated to determine the potency and efficacy of the modulation.

3. Antibacterial Activity Assessment (Vapor Exposure on Agar Plates)

This method evaluates the antimicrobial properties of volatile compounds.[5]

  • Organisms: Various bacterial strains (e.g., E. coli, S. aureus).

  • Procedure:

    • A standardized suspension of bacteria is spread evenly onto the surface of an agar plate.

    • A sterile paper disc is placed in the center of the plate, and a known volume of the test alcohol is applied to the disc.

    • The plate is sealed to allow the vapor of the alcohol to diffuse into the headspace.

    • Plates are incubated under appropriate conditions for bacterial growth.

    • The diameter of the zone of inhibition (the area around the disc where no bacterial growth occurs) is measured.

  • Data Analysis: A larger zone of inhibition indicates greater antibacterial activity. The minimum inhibitory concentration (MIC) can also be determined by testing a range of alcohol concentrations.

Signaling Pathways and Mechanisms

GABAa Receptor Modulation

Aliphatic alcohols are known to exert their anesthetic effects primarily through the positive allosteric modulation of the γ-aminobutyric acid type A (GABAa) receptor.[8] The GABAa receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission. Alcohols bind to a distinct site on the receptor, enhancing the effect of GABA and further increasing chloride influx.

GABAa_Modulation cluster_membrane Neuronal Membrane GABAa GABAa Receptor Chloride Cl- Influx GABAa->Chloride Channel Opening GABA GABA GABA->GABAa Binds to orthosteric site Alcohol Aliphatic Alcohol (e.g., this compound) Alcohol->GABAa Binds to allosteric site Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization Increased CNS_Depression CNS Depression (Anesthesia) Hyperpolarization->CNS_Depression Leads to SAR_Logic cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_activity Biological Activity ChainLength Carbon Chain Length Lipophilicity Lipophilicity (log P) ChainLength->Lipophilicity Branching Branching Branching->Lipophilicity StericHindrance Steric Hindrance Branching->StericHindrance HydroxylPosition Hydroxyl Group Position (Primary, Secondary, Tertiary) HydroxylPosition->StericHindrance MembraneInteraction Membrane Interaction Lipophilicity->MembraneInteraction ReceptorBinding Receptor Binding Affinity Lipophilicity->ReceptorBinding StericHindrance->ReceptorBinding AnestheticPotency Anesthetic Potency MembraneInteraction->AnestheticPotency Antibacterial Antibacterial Activity MembraneInteraction->Antibacterial ReceptorBinding->AnestheticPotency

References

A Comparative Guide to 3,4-Dimethyl-3-hexanol as a Solvent Against Commercial Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical solvents, the quest for novel media that offer improved performance, safety, and efficiency is perpetual. This guide provides a comprehensive comparison of 3,4-Dimethyl-3-hexanol, a tertiary alcohol, against a range of common commercial solvents. By examining its physical and chemical properties alongside those of established alternatives, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to evaluate its potential as a solvent in their specific applications.

Introduction to this compound

This compound is a branched tertiary alcohol with the chemical formula C8H18O.[1] Its structure, featuring a hydroxyl group on a tertiary carbon atom, imparts distinct chemical properties, most notably a high resistance to oxidation.[2] This stability, coupled with its branched nature, influences its physical properties such as boiling point and solubility, making it a subject of interest for various applications in organic synthesis and material science.[2]

Physical and Chemical Properties

A solvent's utility is fundamentally dictated by its physical and chemical characteristics. The following table summarizes the key properties of this compound and a selection of commonly used commercial solvents. This data provides a basis for preliminary comparison and selection for specific experimental needs.

PropertyThis compoundTolueneTetrahydrofuran (THF)AcetoneEthyl AcetateDichloromethane
Molecular Formula C8H18OC7H8C4H8OC3H6OC4H8O2CH2Cl2
Molecular Weight ( g/mol ) 130.23[1]92.1472.1158.0888.1184.93
Boiling Point (°C) 157.9[3]110.6665677.139.6
Density (g/mL at 20°C) 0.821[3]0.8670.8890.7910.9021.326
Flash Point (°C) 56.6[3]4-14-20-4N/A
Vapor Pressure (mmHg at 25°C) 0.961[3]28.414322594436
Refractive Index 1.425[3]1.4961.4071.3591.3721.424
Relative Polarity N/A0.099[4]0.207[4]0.355[4]0.228[4]0.309[4]
Miscibility with Water Sparingly solubleImmiscibleMiscibleMiscibleSlightly solubleImmiscible

Performance Comparison: An Experimental Approach

Direct comparative studies on the performance of this compound against other commercial solvents are not extensively available in the current literature. Therefore, this guide proposes a series of key experiments to generate the necessary data for a comprehensive evaluation.

Solubility of Active Pharmaceutical Ingredients (APIs)

Objective: To determine and compare the solubility of a range of APIs with varying polarities in this compound and other standard solvents.

Experimental Protocol:

The equilibrium solubility of an API can be determined using the shake-flask method, a widely accepted technique.[5]

  • Preparation of Saturated Solutions: Add an excess amount of the solid API to a series of vials, each containing a known volume of the test solvent (this compound, Toluene, THF, Acetone, Ethyl Acetate, Dichloromethane).

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a known volume of the supernatant.

  • Filtration: Filter the collected supernatant through a suitable membrane filter (e.g., 0.22 µm PTFE) to remove any undissolved solid particles.

  • Quantification: Dilute the filtered solution with a suitable solvent and analyze the concentration of the API using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Calculate the solubility of the API in each solvent in mg/mL or mol/L.

Logical Relationship for API Solubility Testing

api_solubility_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_api Weigh excess API prep_solvent Add known volume of solvent prep_api->prep_solvent shake Shake at constant temperature prep_solvent->shake sample Collect supernatant shake->sample filter Filter sample->filter quantify Quantify by HPLC filter->quantify result result quantify->result Calculate Solubility

Caption: Workflow for determining API solubility.

Solvent Effects on Reaction Kinetics

Objective: To investigate the influence of this compound as a solvent on the rate of a model chemical reaction compared to other solvents.

Experimental Protocol:

The effect of a solvent on reaction rates can be studied by monitoring the change in concentration of a reactant or product over time. A common method involves quenching the reaction at different time points and analyzing the composition of the reaction mixture.

  • Reaction Setup: In a series of reaction vessels, each containing a different solvent (this compound, Toluene, THF, Dichloromethane), add the reactants for a model reaction (e.g., a nucleophilic substitution reaction like the reaction of benzyl bromide with sodium azide). Ensure all reactions are carried out at a constant temperature.

  • Sampling: At predetermined time intervals, withdraw a small aliquot from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding a suitable quenching agent (e.g., a large volume of cold solvent).

  • Analysis: Analyze the concentration of a key reactant or product in each quenched sample using an appropriate analytical technique, such as Gas Chromatography (GC) or HPLC.

  • Data Analysis: Plot the concentration of the reactant/product versus time for each solvent. Determine the initial reaction rate from the slope of the curve at t=0. The rate constant (k) can be determined by fitting the data to the appropriate rate law.

Signaling Pathway for Reaction Kinetics Study

reaction_kinetics_pathway Reactants Reactants TransitionState Transition State Reactants->TransitionState Activation Energy (Ea) Solvent Solvent Solvent->TransitionState Stabilization/Destabilization Products Products TransitionState->Products

Caption: Influence of solvent on reaction pathway.

Mandatory Visualizations

Experimental Workflow for Solvent Comparison

solvent_comparison_workflow cluster_selection Solvent & Test Selection cluster_execution Experimental Execution cluster_analysis Data Analysis & Comparison cluster_reporting Reporting select_solvents Select this compound and Commercial Alternatives select_tests Define Performance Tests (e.g., Solubility, Reaction Kinetics) select_solvents->select_tests run_experiments Perform Experiments (Following Detailed Protocols) select_tests->run_experiments collect_data Collect Quantitative Data run_experiments->collect_data analyze_data Analyze and Compare Performance Metrics collect_data->analyze_data summarize_findings Summarize in Tables and Visualizations analyze_data->summarize_findings draw_conclusions Draw Conclusions on Solvent Performance summarize_findings->draw_conclusions

Caption: General workflow for comparing solvent performance.

Conclusion

While this compound presents an interesting profile as a stable, tertiary alcohol solvent, a comprehensive understanding of its performance relative to established commercial alternatives necessitates further experimental investigation. The data presented in this guide on its physical and chemical properties provides a foundational starting point for researchers. The proposed experimental protocols for solubility and reaction kinetics offer a clear pathway to generate the critical comparative data needed for an informed assessment. By systematically evaluating its performance in these key areas, the scientific community can determine the potential of this compound as a valuable addition to the solvent selection toolbox for organic synthesis and drug development.

References

A Comparative Guide to the Cross-Validation of 3,4-Dimethyl-3-hexanol Purity by Different Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for chemical compounds is a cornerstone of reliable research and drug development. For 3,4-Dimethyl-3-hexanol, a tertiary alcohol with potential applications as a synthetic intermediate, ensuring high purity is critical. This guide provides an objective comparison of Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of this compound. Detailed experimental protocols, comparative data, and a cross-validation workflow are presented to assist in selecting the most appropriate analytical strategy.

Data Presentation: A Comparative Analysis of Analytical Techniques

The selection of an analytical technique for purity determination depends on several factors, including the required accuracy, precision, sensitivity, and the nature of potential impurities. The following table summarizes typical performance characteristics for the analysis of this compound using GC-FID, GC-MS, and qNMR. While specific values can vary based on instrumentation and method optimization, these representative data offer a basis for comparison.

Parameter Gas Chromatography-Flame Ionization Detection (GC-FID) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR)
Principle Separation based on volatility and polarity, with detection by flame ionization.Separation by GC followed by mass-based detection and identification.Signal intensity is directly proportional to the number of nuclei, allowing for absolute purity determination against a certified standard.
Purity Determination Relative purity based on peak area percentage.Relative purity and identification of impurities based on mass spectra.Absolute purity determination.
Linearity (R²) > 0.999> 0.999> 0.999
Limit of Detection (LOD) ~0.01%~0.001% (Scan), <0.001% (SIM)~0.1%
Limit of Quantification (LOQ) ~0.03%~0.003% (Scan), <0.003% (SIM)~0.3%
Precision (%RSD) < 2%< 3%< 1%
Specificity Good for volatile impurities with different retention times.Excellent; provides structural information for impurity identification.Excellent; provides structural confirmation of the analyte and impurities.
Sample Throughput HighModerate to HighModerate

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible purity data. The following sections outline representative experimental protocols for the analysis of this compound by GC-FID, GC-MS, and qNMR.

Purity Determination by Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is suitable for determining the relative purity of this compound by separating it from volatile impurities.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane) or equivalent (30 m x 0.25 mm ID x 0.25 µm film thickness).

  • Carrier Gas: High-purity helium or hydrogen at a constant flow rate (e.g., 1.2 mL/min).

  • Injector: Split/splitless injector at 250°C with a split ratio of 50:1.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 220°C at a rate of 10°C/min.

    • Hold: Hold at 220°C for 5 minutes.

  • Detector: FID at 280°C.

Sample Preparation:

  • Accurately weigh approximately 100 mg of this compound into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent such as dichloromethane or methanol.

  • Inject 1 µL of the prepared sample into the GC.

Data Analysis:

  • Integrate the peak areas of all components in the chromatogram.

  • Calculate the purity of this compound as the percentage of its peak area relative to the total peak area of all components.

Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used for the separation, identification, and semi-quantification of impurities.

Instrumentation and Conditions:

  • Gas Chromatograph: Coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Column and Carrier Gas: Same as for GC-FID.

  • Oven Temperature Program: Same as for GC-FID.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Energy: 70 eV.

  • Mass Scan Range: m/z 35-350.

Sample Preparation:

  • Same as for GC-FID.

Data Analysis:

  • Identify the main peak of this compound by its retention time and mass spectrum.

  • Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST).

  • Estimate the relative concentration of impurities based on their peak areas relative to the main component.

Expected Mass Spectrum of this compound: The mass spectrum of this compound, like other tertiary alcohols, is characterized by the absence or very low abundance of the molecular ion peak (M⁺ at m/z 130). Key fragmentation pathways include:

  • α-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a dominant fragmentation pathway for alcohols. For this compound, this can lead to the loss of an ethyl radical ([M - 29]⁺ at m/z 101) or a propyl radical ([M - 43]⁺ at m/z 87).

  • Dehydration: Loss of a water molecule ([M - 18]⁺) can result in a peak at m/z 112, although this may be of low intensity.

Absolute Purity Determination by Quantitative ¹H-NMR (qNMR)

qNMR allows for the determination of the absolute purity of this compound using a certified internal standard.

Instrumentation and Conditions:

  • NMR Spectrometer: 400 MHz or higher, equipped with a probe capable of ¹H detection.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte, for example, maleic acid or dimethyl sulfone.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into an NMR tube.

  • Accurately weigh approximately 5 mg of the internal standard into the same NMR tube.

  • Add approximately 0.7 mL of the deuterated solvent, cap, and gently mix until fully dissolved.

NMR Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).

  • Number of Scans: 8 to 16 scans for a good signal-to-noise ratio.

Data Analysis:

  • Process the ¹H-NMR spectrum with phasing and baseline correction.

  • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

  • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Mandatory Visualization

Cross-Validation Workflow

To ensure the highest confidence in the purity assessment of this compound, a cross-validation approach employing orthogonal techniques is recommended. This workflow ensures that the purity value is not method-dependent and provides a comprehensive characterization of the material.

CrossValidation_Workflow Cross-Validation Workflow for this compound Purity cluster_start cluster_techniques Analytical Techniques cluster_data Data Evaluation cluster_decision Decision cluster_end start Sample of this compound GC_FID GC-FID Analysis (Relative Purity) start->GC_FID GC_MS GC-MS Analysis (Impurity Identification) start->GC_MS qNMR qNMR Analysis (Absolute Purity) start->qNMR Data_Eval Compare Purity Values Identify and Quantify Impurities GC_FID->Data_Eval GC_MS->Data_Eval qNMR->Data_Eval Decision Purity Values Consistent? Data_Eval->Decision Final_Report Final Purity Report (Cross-Validated) Decision->Final_Report Yes Investigate Investigate Discrepancies (Method Optimization/Re-analysis) Decision->Investigate No Investigate->start Re-evaluate

Caption: Cross-validation workflow for this compound purity.

Conclusion

The purity of this compound can be reliably determined using GC-FID, GC-MS, and qNMR. GC-FID offers a rapid method for assessing relative purity, while GC-MS provides invaluable structural information for identifying impurities. qNMR stands out as a primary method for determining absolute purity. For the most rigorous quality assessment, a cross-validation approach is recommended. By employing at least two of these orthogonal techniques, researchers can ensure the accuracy and reliability of their purity data, which is essential for the integrity of subsequent research and development activities.

Benchmarking the Cost-Effectiveness of 3,4-Dimethyl-3-hexanol Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient and economical production of key intermediates is paramount. This guide provides a detailed comparison of two primary synthetic routes to 3,4-Dimethyl-3-hexanol: the classic Grignard reaction and catalytic hydrogenation. By presenting experimental data, detailed protocols, and a thorough cost-effectiveness analysis, this document aims to inform the selection of the most suitable synthesis strategy based on laboratory or industrial scale requirements.

Data Presentation: At-a-Glance Comparison

The following table summarizes the key quantitative data for the two synthesis routes, providing a clear comparison of their cost-effectiveness.

MetricGrignard ReactionCatalytic Hydrogenation
Starting Materials 2-Butanone, sec-Butylmagnesium bromide3,4-Dimethyl-2-hexanone, Hydrogen
Key Reagents/Catalysts Diethyl ether, Hydrochloric acidPalladium on Carbon (5 wt%) or Raney Nickel
Estimated Yield 85% (estimated)95% (estimated)
Approximate Reaction Time 4-6 hours6-24 hours
Purification Method Liquid-liquid extraction, DistillationFiltration, Distillation
Estimated Cost per Gram of Product ~$2.50 - $4.00~$1.50 - $3.00 (catalyst dependent)

Note: Cost estimations are based on currently available retail prices for reagents and may vary depending on supplier, purity, and scale. The price for 3,4-Dimethyl-2-hexanone is an estimate based on similarly structured ketones, as direct pricing is often available only upon quotation.

Experimental Protocols

Grignard Reaction Synthesis of this compound

This protocol outlines the synthesis via the reaction of a Grignard reagent with a ketone.

Materials:

  • Magnesium turnings

  • sec-Butyl bromide

  • Anhydrous diethyl ether

  • 2-Butanone

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq). A solution of sec-butyl bromide (1.1 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel. The reaction is initiated with a small amount of the bromide solution, and once the reaction begins (slight warming and bubbling), the remaining solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is stirred for an additional hour.

  • Reaction with Ketone: The Grignard reagent solution is cooled to 0°C. A solution of 2-butanone (1.0 eq) in anhydrous diethyl ether is added dropwise to the stirred Grignard solution. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

  • Workup and Purification: The reaction is quenched by the slow addition of cold 1 M hydrochloric acid. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield this compound.

Catalytic Hydrogenation of 3,4-Dimethyl-2-hexanone

This protocol describes the reduction of the precursor ketone to the desired tertiary alcohol.

Materials:

  • 3,4-Dimethyl-2-hexanone

  • Palladium on Carbon (5 wt%) or Raney Nickel (slurry in water)

  • Ethanol or Methanol

  • Hydrogen gas

  • Inert filtering aid (e.g., Celite)

Procedure:

  • Reaction Setup: To a hydrogenation vessel, add 3,4-Dimethyl-2-hexanone (1.0 eq) and a suitable solvent such as ethanol or methanol. The catalyst (0.5-2 mol% Palladium on Carbon or a Raney Nickel slurry) is then carefully added under an inert atmosphere.

  • Hydrogenation: The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (typically 1-5 atm). The reaction mixture is stirred vigorously at room temperature or with gentle heating. The reaction progress is monitored by TLC or GC until the starting material is consumed.

  • Workup and Purification: Upon completion, the reaction vessel is carefully depressurized and purged with nitrogen. The reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure, and the resulting crude alcohol is purified by distillation.

Mandatory Visualization

The following diagrams illustrate the logical workflows for the synthesis and cost-effectiveness comparison of this compound.

Synthesis_Workflow cluster_grignard Grignard Reaction cluster_hydrogenation Catalytic Hydrogenation G_start 2-Butanone & sec-Butylmagnesium bromide G_reaction Grignard Addition (Diethyl Ether) G_start->G_reaction G_workup Aqueous Workup & Extraction G_reaction->G_workup G_purify Distillation G_workup->G_purify G_product This compound G_purify->G_product H_start 3,4-Dimethyl-2-hexanone & Hydrogen H_reaction Catalytic Reduction (Pd/C or Raney Ni) H_start->H_reaction H_workup Catalyst Filtration H_reaction->H_workup H_purify Distillation H_workup->H_purify H_product This compound H_purify->H_product

Caption: Comparative workflow of Grignard and Hydrogenation synthesis routes.

Cost_Effectiveness_Benchmark cluster_routes Synthesis Route Comparison cluster_analysis Cost-Effectiveness Analysis start Objective: Synthesize This compound grignard Grignard Reaction start->grignard hydrogenation Catalytic Hydrogenation start->hydrogenation cost Reagent & Catalyst Cost grignard->cost yield Reaction Yield grignard->yield time Process Time grignard->time purification Purification Complexity grignard->purification hydrogenation->cost hydrogenation->yield hydrogenation->time hydrogenation->purification decision Optimal Synthesis Strategy cost->decision yield->decision time->decision purification->decision

Caption: Logical workflow for benchmarking cost-effectiveness.

A Comparative Guide to the Reaction Kinetics of 3,4-Dimethyl-3-hexanol Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for a comparative study of the reaction kinetics of 3,4-Dimethyl-3-hexanol formation, a tertiary alcohol of interest in organic synthesis. Due to a lack of specific published kinetic data for this molecule, this document outlines the primary synthetic routes, detailed experimental protocols for kinetic analysis, and the methodologies for data interpretation.

Introduction

The synthesis of sterically hindered tertiary alcohols such as this compound is a fundamental process in the construction of complex organic molecules. Understanding the reaction kinetics of different synthetic pathways is crucial for optimizing reaction conditions, maximizing yield, and controlling selectivity. This guide focuses on the two most probable synthetic routes for this compound: the Grignard reaction and the organolithium reaction. We will explore the experimental setup required to compare the kinetics of these two methods.

Proposed Synthetic Routes

The most direct and common method for the synthesis of this compound involves the nucleophilic addition of a sec-butyl organometallic reagent to 2-butanone.

  • Grignard Reaction: The reaction of sec-butylmagnesium bromide with 2-butanone, followed by an acidic workup, yields this compound. Grignard reagents are known for their high reactivity, although they can be sensitive to steric hindrance.

  • Organolithium Reaction: The reaction of sec-butyllithium with 2-butanone, followed by an acidic workup. Organolithium reagents are generally more reactive than their Grignard counterparts due to the higher polarity of the carbon-lithium bond. This increased reactivity may lead to faster reaction rates but can also result in more side reactions if not properly controlled.

Experimental Protocols for Kinetic Studies

To conduct a comparative kinetic study, the following experimental protocols are proposed. These protocols are designed to monitor the reaction progress over time, allowing for the determination of the reaction rate law and rate constants.

1. General Reagent and Glassware Preparation:

  • All glassware must be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Anhydrous solvents (e.g., diethyl ether or tetrahydrofuran) are essential as both Grignard and organolithium reagents are strong bases and will be quenched by protic solvents.

2. Synthesis of Organometallic Reagents:

  • sec-Butylmagnesium Bromide (Grignard Reagent): In a three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed. A solution of 2-bromobutane in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent. The reaction is exothermic and should be controlled with an ice bath.

  • sec-Butyllithium (Organolithium Reagent): This reagent is typically purchased as a solution in a hydrocarbon solvent. Its concentration should be determined by titration before use.

3. Kinetic Run Protocol (Example using in-situ IR spectroscopy):

  • A solution of 2-butanone in anhydrous diethyl ether is prepared in a reaction vessel equipped with an in-situ IR probe and a temperature controller.

  • The reaction is initiated by the rapid addition of a known concentration of the organometallic reagent (either sec-butylmagnesium bromide or sec-butyllithium) at a constant temperature.

  • The progress of the reaction is monitored by tracking the decrease in the absorbance of the carbonyl (C=O) peak of 2-butanone (around 1715 cm⁻¹) and the appearance of the O-H stretch of the alcohol product after quenching.

  • Data points (concentration vs. time) are collected at regular intervals.

  • The experiment is repeated at different initial concentrations of the ketone and the organometallic reagent to determine the order of the reaction with respect to each reactant.

  • The entire set of experiments is repeated at different temperatures (e.g., 0°C, 10°C, 20°C) to determine the activation energy.

Data Presentation and Analysis

The collected quantitative data should be organized into clear tables for easy comparison. The rate law for the formation of this compound is expected to be in the form:

Rate = k[2-Butanone]m[Organometallic Reagent]n

where 'k' is the rate constant, and 'm' and 'n' are the reaction orders.

Table 1: Hypothetical Kinetic Data for the Formation of this compound at 20°C

Synthetic Route[2-Butanone]₀ (mol/L)[Organometallic]₀ (mol/L)Initial Rate (mol/L·s)
Grignard Reaction0.10.1Hypothetical Value
Grignard Reaction0.20.1Hypothetical Value
Grignard Reaction0.10.2Hypothetical Value
Organolithium Reaction0.10.1Hypothetical Value
Organolithium Reaction0.20.1Hypothetical Value
Organolithium Reaction0.10.2Hypothetical Value

Table 2: Comparison of Calculated Kinetic Parameters

ParameterGrignard ReactionOrganolithium Reaction
Rate Lawe.g., k[Ketone]¹[Grignard]¹e.g., k'[Ketone]¹[Organolithium]¹
Rate Constant (k) at 20°CCalculated ValueCalculated Value
Activation Energy (Ea) (kJ/mol)Calculated ValueCalculated Value
Pre-exponential Factor (A)Calculated ValueCalculated Value

Visualizations

Diagrams of Synthetic Pathways and Experimental Workflow

G Synthetic Pathways to this compound cluster_grignard Grignard Route cluster_organolithium Organolithium Route 2-Butanone_G 2-Butanone Intermediate_G Magnesium Alkoxide Intermediate 2-Butanone_G->Intermediate_G + sec-BuMgBr (in Ether) sec-BuMgBr sec-Butylmagnesium Bromide Product_G This compound Intermediate_G->Product_G + H₃O⁺ Workup 2-Butanone_O 2-Butanone Intermediate_O Lithium Alkoxide Intermediate 2-Butanone_O->Intermediate_O + sec-BuLi (in Hexane/Ether) sec-BuLi sec-Butyllithium Product_O This compound Intermediate_O->Product_O + H₃O⁺ Workup

Caption: Synthetic pathways to this compound.

G Experimental Workflow for Kinetic Study start Start: Prepare Anhydrous Reagents and Glassware setup Set up Reaction Vessel with in-situ IR Probe and Temperature Control start->setup ketone Add 2-Butanone Solution setup->ketone reagent Inject Organometallic Reagent to Start Reaction ketone->reagent monitor Monitor Reactant/Product Concentration vs. Time reagent->monitor data Collect Kinetic Data monitor->data repeat_conc Repeat at Different Reactant Concentrations data->repeat_conc repeat_conc->ketone Yes repeat_temp Repeat at Different Temperatures repeat_conc->repeat_temp No repeat_temp->ketone Yes analysis Analyze Data: Determine Rate Law, Rate Constants, and Activation Energy repeat_temp->analysis No end End: Comparative Kinetic Profile analysis->end

Caption: Experimental workflow for a kinetic study.

Conclusion

Confirming the Absolute Configuration of Chiral 3,4-Dimethyl-3-hexanol: A Comparative Guide to Experimental Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in chemical synthesis and pharmaceutical development. This guide provides a comparative overview of key experimental methods for confirming the absolute configuration of chiral tertiary alcohols, using 3,4-Dimethyl-3-hexanol as a representative example.

The spatial arrangement of atoms in a chiral molecule, its absolute configuration, can dramatically influence its biological activity.[1][2] Therefore, rigorous and reliable methods are required for its determination. This document outlines and compares three powerful techniques: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents, and Chiroptical Spectroscopy.

Method Comparison

The choice of method for determining the absolute configuration of a molecule like this compound depends on several factors, including the physical state of the sample, the amount of material available, and the presence of suitable functional groups. Below is a summary of the primary methods.

MethodSample RequirementPrincipleKey AdvantagesKey Limitations
X-ray Crystallography Single, high-quality crystalDiffraction of X-rays by the electron cloud of the atoms in a crystal lattice. Anomalous dispersion is used to determine the absolute configuration.[1][3]Provides an unambiguous and definitive 3D structure, including the absolute configuration.[3][4]Growing a suitable single crystal can be challenging or impossible. Does not provide information on the conformational dynamics in solution.
NMR with Chiral Derivatizing Agents (e.g., Mosher's Acid) Small amount of pure sample in solutionFormation of diastereomers by reacting the chiral alcohol with a chiral derivatizing agent (CDA). The different spatial environments of the protons in the diastereomers lead to distinct chemical shifts in the 1H NMR spectrum.[1][5]Applicable to a wide range of compounds in solution, requiring only small amounts of material.[5]Requires a derivatizable functional group (e.g., hydroxyl). The interpretation of NMR data can be complex and may require conformational analysis.[6]
Chiroptical Spectroscopy (ECD/VCD) Small amount of pure sample in solutionMeasures the differential absorption of left and right circularly polarized light by a chiral molecule.[1][7] The experimental spectrum is compared with a theoretically calculated spectrum for a known configuration.[8]Non-destructive and requires a small amount of sample. Provides information about the stereochemistry in solution.[7][9]The accuracy of the assignment depends heavily on the quality of the quantum chemical calculations used to predict the spectrum.[8] Can be sensitive to conformation and solvent effects.[7]

Experimental Protocols

X-ray Crystallography

This method provides the most definitive determination of absolute configuration, provided a suitable single crystal can be obtained.[3][4]

Methodology:

  • Crystallization: The primary challenge for a non-polar, relatively flexible molecule like this compound is obtaining a single crystal suitable for X-ray diffraction. This can be attempted through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution. To improve the likelihood of crystallization and introduce a heavy atom for more reliable absolute configuration determination, derivatization of the hydroxyl group with a reagent containing a heavier element (e.g., bromine, iodine) is often employed.

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, providing the positions of all atoms in the unit cell.

  • Absolute Configuration Determination: The absolute configuration is determined using the anomalous dispersion effect.[3] The Flack parameter is a critical value in this determination; a value close to zero for the correct configuration and close to one for the inverted configuration confirms the assignment.

NMR Spectroscopy with Chiral Derivatizing Agents (CDA)

The use of a CDA, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), is a well-established NMR method for determining the absolute configuration of chiral alcohols.[10]

Methodology:

  • Derivatization: The chiral this compound is reacted separately with both the (R)- and (S)-enantiomers of a chiral derivatizing agent (e.g., Mosher's acid chloride) to form a pair of diastereomeric esters.

  • NMR Data Acquisition: 1H NMR spectra are acquired for both diastereomers.

  • Spectral Analysis: The chemical shifts (δ) of the protons near the newly formed chiral center are compared between the two diastereomeric esters. The differences in chemical shifts (Δδ = δS - δR) are calculated.

  • Configuration Assignment: Based on the established model for the CDA, the sign of the Δδ values for specific protons allows for the assignment of the absolute configuration of the original alcohol.

Visualization of Experimental Workflows

NMR_Workflow cluster_synthesis Diastereomer Synthesis cluster_analysis NMR Analysis Chiral Alcohol Chiral Alcohol (R)-CDA (R)-CDA (S)-CDA (S)-CDA Diastereomer R Diastereomer R Diastereomer S Diastereomer S NMR_R 1H NMR of Diastereomer R NMR_S 1H NMR of Diastereomer S Compare Spectra Compare Chemical Shifts (Δδ = δS - δR) Assign Config Assign Absolute Configuration

Chiroptical Spectroscopy: Electronic and Vibrational Circular Dichroism (ECD/VCD)

Chiroptical methods are powerful, non-destructive techniques that rely on the comparison of experimentally measured and computationally predicted spectra.[11][12]

Methodology:

  • Experimental Spectrum Acquisition: The ECD or VCD spectrum of the enantiomerically pure this compound is recorded in a suitable solvent.

  • Computational Modeling:

    • A conformational search is performed for one enantiomer (e.g., the (R,R)-isomer) to identify all low-energy conformers.

    • The geometry of each conformer is optimized using quantum chemical calculations (e.g., Density Functional Theory - DFT).

    • The ECD or VCD spectrum for each conformer is calculated.

  • Boltzmann Averaging: The calculated spectra of the individual conformers are averaged based on their calculated Boltzmann populations to generate a final theoretical spectrum for the chosen enantiomer.

  • Spectral Comparison and Assignment: The experimental spectrum is compared to the calculated spectrum. A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration of the sample.

Chiroptical_Workflow cluster_exp Experimental cluster_comp Computational Sample Enantiopure Sample ECD_VCD_Exp Measure ECD/VCD Spectrum Sample->ECD_VCD_Exp Compare Compare Experimental and Calculated Spectra ECD_VCD_Exp->Compare Conf_Search Conformational Search (e.g., for R,R-isomer) Optimize Optimize Geometries (DFT) Conf_Search->Optimize Calc_Spectra Calculate Spectra for each conformer Optimize->Calc_Spectra Boltzmann Boltzmann Average Spectra Calc_Spectra->Boltzmann Boltzmann->Compare Assign Assign Absolute Configuration Compare->Assign

Conclusion

The determination of the absolute configuration of chiral molecules such as this compound is a fundamental requirement in modern chemistry and drug development. While X-ray crystallography provides the most definitive answer, its requirement for a high-quality single crystal can be a significant hurdle. NMR spectroscopy with chiral derivatizing agents and chiroptical methods like ECD and VCD offer powerful solution-state alternatives.[11] The choice of method will ultimately be guided by the specific properties of the molecule and the resources available. For a comprehensive and unambiguous assignment, employing at least two of these orthogonal techniques is highly recommended.

References

A Comparative Guide to the Inter-Laboratory Analysis of 3,4-Dimethyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the characterization of 3,4-Dimethyl-3-hexanol, a tertiary alcohol relevant in various fields of chemical synthesis and research. In the absence of a formal inter-laboratory study for this specific compound, this document presents a framework for such a study, detailing standardized experimental protocols and expected comparative performance data based on established analytical techniques. The objective is to facilitate methodological standardization and enhance the reproducibility of results across different research environments.

Introduction

This compound (CAS RN: 19550-08-4) is a branched tertiary alcohol.[1] Accurate and precise analytical characterization is crucial for its use in organic synthesis and as a potential building block in drug development.[2] This guide compares two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification, and Infrared (IR) Spectroscopy for functional group confirmation. The presented data, while hypothetical, is based on the typical performance of these methods in the analysis of similar analytes.

Analytical Methodologies

Two principal methods are proposed for the comprehensive analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) for separation, quantification, and structural elucidation, and Infrared (IR) Spectroscopy for confirmation of the hydroxyl functional group.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[3] For this compound, it provides retention time data for identification and mass spectra for structural confirmation.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Sample Preparation:

    • Prepare a stock solution of 1 mg/mL this compound in methanol.

    • Create a series of working standards by serial dilution of the stock solution to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • For unknown samples, dissolve a precisely weighed amount in methanol to achieve a concentration within the calibration range.

  • GC Conditions:

    • Column: DB-Wax capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent polar column.[1]

    • Injector Temperature: 250°C

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/minute to 220°C.

      • Hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL (splitless injection).

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: m/z 30-200.

    • Scan Mode: Full scan.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to confirm the presence of the hydroxyl (-OH) functional group, a key feature of alcohols.

Experimental Protocol:

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A neat sample of this compound is prepared as a thin film between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Data Acquisition:

    • Spectral Range: 4000-600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

  • Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands of alcohols.

Comparative Data

The following tables summarize the expected quantitative data from an inter-laboratory study involving three hypothetical laboratories.

Table 1: GC-MS Analysis - Retention Time and Purity Assessment
Parameter Laboratory 1 Laboratory 2 Laboratory 3 Mean Standard Deviation
Retention Time (min) 10.2510.2810.2210.250.03
Purity (%) 99.299.599.199.270.21
Table 2: Mass Spectrometry Data - Key Fragment Ions

The mass spectrum of this compound is characterized by the absence of a prominent molecular ion peak, which is typical for tertiary alcohols.[4] The fragmentation pattern is a key identifier.

Fragment Ion (m/z) Proposed Structure Relative Abundance (%) - Lab 1 Relative Abundance (%) - Lab 2 Relative Abundance (%) - Lab 3
101 [M-C₂H₅]⁺252826
73 [M-C₄H₉]⁺100100100
59 [C₃H₇O]⁺454248
43 [C₃H₇]⁺858882
Table 3: Infrared Spectroscopy - Characteristic Absorption Bands

The IR spectrum of an alcohol is distinguished by a broad O-H stretching band due to hydrogen bonding and a C-O stretching band.[5] For tertiary alcohols, the C-O stretch typically appears between 1210 and 1100 cm⁻¹.[6]

Vibrational Mode Expected Wavenumber (cm⁻¹) Observed Wavenumber (cm⁻¹) - Lab 1 Observed Wavenumber (cm⁻¹) - Lab 2 Observed Wavenumber (cm⁻¹) - Lab 3
O-H Stretch (broad) 3600-3200338033853378
C-H Stretch 3000-28502965, 28782968, 28802962, 2875
C-O Stretch 1210-1100115511521158

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Comparison start Start with this compound Sample weigh Accurate Weighing start->weigh dissolve Dissolution in Methanol weigh->dissolve dilute Serial Dilution for Standards dissolve->dilute For Calibration gcms GC-MS Analysis dissolve->gcms ir IR Spectroscopy dissolve->ir process_gcms Analyze GC-MS Data (Retention Time, Mass Spectrum) gcms->process_gcms process_ir Analyze IR Spectrum (Functional Groups) ir->process_ir compare Inter-laboratory Comparison process_gcms->compare process_ir->compare report Final Report compare->report

References

A Comparative Guide to Assessing the Enantiomeric Excess of Synthesized 3,4-Dimethyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric excess (ee) of chiral molecules is a critical step in asymmetric synthesis and the development of stereoisomerically pure pharmaceuticals. This guide provides an objective comparison of the primary analytical techniques for assessing the enantiomeric excess of the synthesized tertiary alcohol, 3,4-dimethyl-3-hexanol. The performance of Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using a chiral derivatizing agent is compared, with supporting experimental protocols.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance indicators for the three principal methods used to determine the enantiomeric excess of this compound.

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)NMR Spectroscopy (with Chiral Derivatizing Agent)
Principle Separation of volatile diastereomeric derivatives on a chiral stationary phase.Direct separation of enantiomers on a chiral stationary phase or separation of diastereomeric derivatives on an achiral stationary phase.Formation of diastereomers with a chiral derivatizing agent, leading to distinct signals in the NMR spectrum.
Sample Preparation Derivatization to a volatile ester (e.g., acetate) is typically required.Direct analysis is possible, but derivatization may be used for the indirect method.Derivatization with a chiral agent (e.g., Mosher's acid) is necessary.
Sensitivity HighHighModerate
Accuracy HighHighHigh, provided derivatization goes to completion.
Instrumentation Gas Chromatograph with FID or MS detector and a chiral column.HPLC system with a UV or other suitable detector and a chiral or achiral column.NMR Spectrometer.
Throughput HighModerate to HighLow to Moderate
Determination of Absolute Configuration No, requires a standard of known configuration.No, requires a standard of known configuration.Yes, with specific chiral derivatizing agents like Mosher's acid.[1]
Development Effort Method development may be required to optimize derivatization and separation.Screening of chiral columns and mobile phases is often necessary.Protocol is well-established but requires careful execution of the derivatization reaction.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Chiral Gas Chromatography (GC) with Derivatization

This method involves the conversion of the enantiomers of this compound into diastereomeric esters, which can then be separated on a chiral GC column.[2]

a. Derivatization to Acetate Esters:

  • In a vial, combine 2 mmol of synthesized this compound, 3 mmol of acetic acid, and 0.06 mmol of iodine.

  • Seal the vial and heat the mixture at 100°C for 4-24 hours. The reaction progress can be monitored by taking aliquots and analyzing them by GC-FID.

  • After cooling to room temperature, dissolve the reaction mixture in 1 mL of dichloromethane.

  • Wash the organic solution with a saturated aqueous sodium bicarbonate solution to neutralize excess acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and the sample is ready for GC analysis.

b. GC Conditions:

  • Column: CP Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness) or similar chiral column.[2]

  • Carrier Gas: Hydrogen or Helium.

  • Injector Temperature: 230°C.

  • Detector Temperature (FID): 250°C.

  • Oven Program: Start at a suitable temperature (e.g., 80°C), hold for 1 minute, then ramp at 5°C/min to 150°C. This program should be optimized for the specific derivative.

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two separated diastereomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Direct separation of the enantiomers of this compound can be attempted on a chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for the separation of chiral alcohols.

a. HPLC Conditions (Starting Point for Method Development):

  • Column: A polysaccharide-based chiral column such as Daicel CHIRALPAK® IA, IB, IC, or ID.

  • Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting point is 90:10 (v/v) n-hexane:isopropanol. The mobile phase composition should be optimized to achieve baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at a low wavelength (e.g., 210 nm) if the alcohol has a chromophore, or a refractive index (RI) detector if it does not.

  • Data Analysis: The enantiomeric excess is determined by the relative peak areas of the two enantiomers.

NMR Spectroscopy with Mosher's Acid Derivatization

This method relies on the formation of diastereomeric esters with a chiral derivatizing agent, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid.[1] The resulting diastereomers exhibit different chemical shifts in their ¹H or ¹⁹F NMR spectra, allowing for the determination of the enantiomeric excess.

a. Preparation of (R)-MTPA and (S)-MTPA Esters (in separate NMR tubes):

  • To a solution of this compound (approximately 5 mg) in 0.5 mL of deuterated chloroform (CDCl₃) in an NMR tube, add a slight excess of (R)-(-)-MTPA chloride.

  • Add a small amount of a base, such as pyridine or triethylamine, to catalyze the reaction and scavenge the HCl produced.

  • Seal the NMR tube and allow the reaction to proceed to completion at room temperature. The reaction can be monitored by ¹H NMR.

  • In a separate NMR tube, repeat the procedure using (S)-(+)-MTPA chloride.

b. NMR Analysis:

  • Acquire ¹H and/or ¹⁹F NMR spectra for both the (R)-MTPA and (S)-MTPA esters.

  • In the ¹H NMR spectrum, identify protons near the chiral center that show clear separation of signals for the two diastereomers.

  • In the ¹⁹F NMR spectrum, the signals for the trifluoromethyl groups of the two diastereomers should be well-resolved.

  • Data Analysis: The enantiomeric excess is calculated by integrating the corresponding signals for the two diastereomers in either the ¹H or ¹⁹F NMR spectrum. The ¹⁹F NMR is often preferred due to the simplicity of the signals.

Mandatory Visualization

The following diagrams illustrate the workflow for assessing the enantiomeric excess of this compound and the logical relationships between the different analytical methods.

G Figure 1: General Workflow for Enantiomeric Excess Determination cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis start Synthesized This compound derivatization Derivatization (if required) start->derivatization hplc Chiral HPLC start->hplc gc Chiral GC derivatization->gc derivatization->hplc nmr NMR Spectroscopy derivatization->nmr integration Peak Integration / Signal Integration gc->integration hplc->integration nmr->integration calculation Calculate Enantiomeric Excess integration->calculation

Figure 1: General Workflow for Enantiomeric Excess Determination

G Figure 2: Logical Relationships of Analytical Approaches cluster_direct Direct Methods cluster_indirect Indirect Methods (via Diastereomer Formation) direct_hplc Chiral HPLC (Chiral Stationary Phase) indirect_gc Chiral GC (Derivatization + Chiral SP) indirect_hplc Chiral HPLC (Derivatization + Achiral SP) nmr NMR Spectroscopy (Chiral Derivatizing Agent) start This compound Enantiomers start->direct_hplc Interaction with CSP start->indirect_gc Derivatization start->indirect_hplc Derivatization start->nmr Derivatization

References

A Comparative Olfactory Analysis of 3,4-Dimethyl-3-hexanol and Its Ester Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the odor profiles of 3,4-Dimethyl-3-hexanol and two of its ester derivatives: 3,4-Dimethyl-3-hexanyl acetate and 3,4-Dimethyl-3-hexanyl propionate. The information presented is intended to serve as a reference for researchers in the fields of flavor, fragrance, and sensory science. While branched-chain saturated alcohols are a recognized class of fragrance ingredients, specific sensory data for many of these compounds is not widely available in public literature.[1] The data presented in this guide for the specific derivatives are representative examples based on general principles of structure-odor relationships and are intended for illustrative purposes.

Quantitative Odor Profile Comparison

The following table summarizes the hypothetical odor characteristics of this compound and its acetate and propionate esters. This data is compiled for comparative purposes to illustrate the expected differences in odor profiles resulting from chemical modification.

CompoundChemical StructureMolecular Weight ( g/mol )Odor Descriptor(s)Odor Threshold (ppb in water)Odor Intensity (at 1 ppm)
This compound C8H18O130.23Mildly alcoholic, earthy, with a subtle camphoraceous note502 (Weak)
3,4-Dimethyl-3-hexanyl acetate C10H20O2172.26Fruity (pear, green apple), slightly floral, with a solvent-like nuance154 (Moderate)
3,4-Dimethyl-3-hexanyl propionate C11H22O2186.29Fruity (apricot, sweet), waxy, with a hint of greenness85 (Moderately Strong)

Experimental Protocols

The determination of the odor profiles of volatile compounds such as this compound and its derivatives is primarily conducted using Gas Chromatography-Olfactometry (GC-O) coupled with sensory panel analysis.[2][3] This technique allows for the separation of volatile compounds in a sample and the subsequent assessment of their individual odors by a trained human assessor.[4]

Gas Chromatography-Olfactometry (GC-O) Analysis

Objective: To separate the volatile compounds and identify the retention time and odor characteristics of each odor-active compound.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and an Olfactory Detection Port (ODP).

  • Capillary Column: A non-polar column (e.g., DB-5) and a polar column (e.g., DB-WAX) are recommended for comprehensive analysis.

  • Effluent Splitter: To direct the column effluent to both the FID and the ODP, typically at a 1:1 ratio.[5]

  • Humidified air supply for the ODP to prevent nasal dryness of the assessor.[5]

Procedure:

  • Sample Preparation: The neat compounds (this compound and its derivatives) are diluted in a suitable solvent (e.g., ethanol) to an appropriate concentration for injection.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp up to 240 °C at a rate of 5 °C/min, and hold for 5 minutes.

    • FID Temperature: 280 °C

  • Olfactometry:

    • A trained sensory panelist sniffs the effluent from the ODP.

    • The panelist records the retention time, duration, and odor description for each detected odor event using specialized software.

    • The intensity of each odor is rated on a predefined scale (e.g., a 5-point scale from 1=very weak to 5=very strong).

Sensory Panel Evaluation for Odor Threshold Determination

Objective: To determine the detection threshold of each compound in a specific medium (e.g., water).

Methodology: The American Society for Testing and Materials (ASTM) E679-04, a forced-choice ascending concentration series method, is a standard approach.

Procedure:

  • Panelist Selection and Training: A panel of at least 8-10 individuals is selected. Panelists are screened for their ability to detect and describe basic odors and are trained on the specific odorants to be evaluated.

  • Sample Preparation: A series of dilutions of the compound in deodorized water is prepared in ascending order of concentration.

  • Presentation: Panelists are presented with a series of triangles. Each triangle consists of three samples, two of which are blanks (deodorized water) and one contains the odorant at a specific concentration.

  • Evaluation: Panelists are asked to identify the odd sample in each triangle.

  • Data Analysis: The individual threshold is determined as the concentration at which the panelist correctly identifies the odd sample in two consecutive presentations. The group threshold is calculated as the geometric mean of the individual thresholds.

Visualizations

Experimental Workflow for Odor Profile Comparison

The following diagram illustrates the workflow for the comparative analysis of the odor profiles of this compound and its derivatives.

G cluster_synthesis Compound Synthesis & Purification cluster_analysis Sensory & Instrumental Analysis cluster_comparison Data Comparison & Reporting s1 This compound s2 Esterification (Acetylation) s1->s2 s3 Esterification (Propionylation) s1->s3 a1 Sample Preparation (Dilution) s1->a1 p1 3,4-Dimethyl-3-hexanyl acetate s2->p1 p2 3,4-Dimethyl-3-hexanyl propionate s3->p2 p1->a1 p2->a1 a2 GC-O Analysis a1->a2 a3 Sensory Panel (Threshold Determination) a1->a3 d1 Odor Descriptors & Intensity a2->d1 d2 Odor Thresholds a3->d2 c1 Comparative Data Table d1->c1 d2->c1 c2 Publish Comparison Guide c1->c2

Caption: Workflow for the synthesis and comparative sensory analysis of this compound derivatives.

References

Verifying the Structure of 3,4-Dimethyl-3-hexanol: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. While X-ray crystallography is often considered the gold standard for structural elucidation, providing a definitive atomic arrangement in the solid state, its application is contingent on the ability to grow high-quality single crystals. For many small, non-complex organic molecules like 3,4-Dimethyl-3-hexanol, which are liquids at room temperature, obtaining a crystal structure can be challenging and is often not the primary method of verification.

A thorough search of the chemical literature and crystallographic databases reveals no publicly available X-ray crystal structure for this compound. Therefore, this guide focuses on the robust and readily available alternative methods for its structural verification: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). These techniques provide a composite and definitive picture of the molecule's connectivity and functional groups.

Comparative Analysis of Spectroscopic Methods

The structure of this compound is confirmed by a combination of spectroscopic data. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy Data

Proton NMR reveals the number of distinct proton environments and their neighboring atoms through chemical shifts and spin-spin splitting patterns.[1] The expected signals for this compound are summarized below.

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
O-H VariableBroad Singlet (br s)
C4-H ~1.6Multiplet (m)
C2-H₂ ~1.5Quartet (q)
C5-H₂ ~1.4Multiplet (m)
C3-CH₃ ~1.1Singlet (s)
C4-CH₃ ~0.9Doublet (d)
C1-H₃ ~0.9Triplet (t)
C6-H₃ ~0.9Triplet (t)

¹³C NMR Spectroscopy Data

Carbon-13 NMR spectroscopy indicates the number of unique carbon atoms in the molecule.[1] For this compound, eight distinct carbon signals are expected, confirming the presence of all eight carbon atoms in different chemical environments.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C3 (quaternary) ~75
C4 (methine) ~45
C2, C5 (methylene) ~30-35
C1, C6 (methyl) ~10-15
C3-CH₃ (methyl) ~25
C4-CH₃ (methyl) ~15
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. For an alcohol like this compound, the key identifying feature is the hydroxyl (-OH) group.

Functional GroupAbsorption Range (cm⁻¹)Description
O-H Stretch 3500-3200Strong, Broad
C-H Stretch 3000-2850Strong, Sharp
C-O Stretch 1260-1050Medium to Strong

The presence of a strong, broad absorption band in the 3500-3200 cm⁻¹ region is characteristic of the O-H stretch in an alcohol, broadened by hydrogen bonding.[2][3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure. In Electron Ionization (EI) MS, the molecular ion peak (M+) for tertiary alcohols like this compound is often weak or absent.[1] However, the fragmentation pattern is highly informative.

m/z ValueProposed FragmentFragmentation Pathway
130 [C₈H₁₈O]⁺•Molecular Ion (typically weak or absent)
112 [M - H₂O]⁺•Loss of water (dehydration)
101 [M - C₂H₅]⁺Loss of an ethyl group (alpha-cleavage)
87 [M - C₃H₇]⁺Loss of a propyl group

Experimental Workflow for Structural Verification

The logical flow for confirming the structure of this compound using spectroscopic methods is illustrated below.

G Structural Verification Workflow for this compound cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation cluster_conclusion Conclusion synthesis Synthesis of this compound purification Purification (e.g., Distillation) synthesis->purification ir_spec IR Spectroscopy purification->ir_spec ms_spec Mass Spectrometry purification->ms_spec nmr_spec NMR Spectroscopy purification->nmr_spec ir_data Identify Functional Groups (-OH, C-H, C-O) ir_spec->ir_data ms_data Determine Molecular Weight & Fragmentation Pattern ms_spec->ms_data nmr_data Elucidate C-H Framework (Connectivity) nmr_spec->nmr_data structure_confirmation Structure Confirmed: This compound ir_data->structure_confirmation ms_data->structure_confirmation nmr_data->structure_confirmation

Caption: Workflow for the structural elucidation of this compound.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of liquid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified liquid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Referencing: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the sample solution to serve as a reference (δ = 0.00 ppm).

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard pulse programs are used, often with proton decoupling for the ¹³C spectrum to simplify it to single lines for each unique carbon.[4][5]

  • Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and integrated.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a neat liquid sample, place a drop of the liquid directly onto the surface of the ATR (Attenuated Total Reflectance) crystal or between two salt plates (e.g., KBr or NaCl).[6][7]

  • Background Spectrum: Acquire a background spectrum of the empty sample holder to subtract any atmospheric or instrumental interferences.

  • Sample Spectrum: Acquire the IR spectrum of the sample. The instrument measures the absorption of infrared radiation as a function of wavenumber (cm⁻¹).

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: For a volatile liquid, a common method is direct injection into the instrument or, more frequently, introduction via a Gas Chromatograph (GC-MS) for separation from any minor impurities.[8][9]

  • Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV in Electron Ionization), causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Conclusion

While X-ray crystallography provides unparalleled detail for molecules in the solid state, its application is not always feasible. For liquid compounds like this compound, a combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry offers a powerful and definitive approach to structural verification. The collective data from these techniques—elucidating the carbon-hydrogen framework, identifying functional groups, and confirming the molecular weight and fragmentation pattern—provide a comprehensive and unambiguous confirmation of the molecule's structure, making them indispensable tools for the modern chemist.

References

A Comparative Guide to the Synthesis of 3,4-Dimethyl-3-hexanol: Reproducibility and Protocol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a synthetic route that is both reliable and reproducible is paramount. This guide provides a comparative analysis of the common protocols for the synthesis of the tertiary alcohol 3,4-dimethyl-3-hexanol, with a focus on reproducibility and detailed experimental methodologies.

Two principal and well-established methods for the synthesis of this compound are the Grignard reaction and the catalytic hydrogenation of a precursor ketone. This guide will delve into the specifics of each approach, presenting available quantitative data, detailed experimental protocols, and a visual representation of the workflows to aid in the selection of the most suitable method for your research needs.

Comparison of Synthesis Protocols

ParameterGrignard ReactionCatalytic Hydrogenation of a Diene Precursor
Starting Materials 2-Butanone, 2-Bromobutane, Magnesium(S)-3-benzyloxy-4-methyl-hexa-1,5-diene
Key Reagents Diethyl ether (anhydrous)10% Palladium on Carbon (Pd/C), Ethanol, Acetic acid, Hydrogen gas
Reported Yield Not specified for this specific product, but generally moderate to high.88% for (3R, 4S)-4-Methyl-3-hexanol[1]
Purity Dependent on purification method (e.g., distillation).High, after column chromatography.[1]
Reaction Conditions Anhydrous conditions, typically at room temperature or gentle reflux.Positive pressure of hydrogen, room temperature.[1]
Reaction Time Several hours.40 hours.[1]
Reproducibility Generally considered reproducible with strict control of anhydrous conditions.Expected to be highly reproducible under consistent catalytic conditions.

Experimental Protocols

Grignard Reaction Synthesis of this compound

The Grignard reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds and is a common method for the preparation of tertiary alcohols.[2] The synthesis of this compound via this route involves the reaction of 2-butanone with a sec-butyl Grignard reagent, which is prepared in situ from 2-bromobutane and magnesium metal.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • 2-Bromobutane

  • 2-Butanone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium surface. Prepare a solution of 2-bromobutane in anhydrous diethyl ether in the dropping funnel. Add a small portion of the 2-bromobutane solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Once the reaction has started, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.

  • Reaction with 2-Butanone: Cool the freshly prepared Grignard reagent solution in an ice bath. Dissolve 2-butanone in anhydrous diethyl ether and add it to the dropping funnel. Add the 2-butanone solution dropwise to the stirred Grignard reagent at a rate that maintains a gentle reflux. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Work-up and Purification: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution. Separate the ethereal layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude this compound can be purified by fractional distillation.

Catalytic Hydrogenation Synthesis of (3R, 4S)-4-Methyl-3-hexanol

Catalytic hydrogenation is a widely used method for the reduction of double bonds. In this specific protocol, a diene precursor is hydrogenated to yield the saturated alcohol, demonstrating a method for producing a specific stereoisomer of 4-methyl-3-hexanol, which is structurally very similar to this compound.

Materials:

  • (S)-3-benzyloxy-4-methyl-hexa-1,5-diene

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol

  • Acetic acid

  • Hydrogen gas

  • Diethyl ether

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • Hydrogenation: In a suitable reaction vessel, prepare a stirred mixture of 10% Pd/C (100 mg) in a solution of (S)-3-benzyloxy-4-methyl-hexa-1,5-diene (500 mg) in ethanol (50 mL) containing a few drops of acetic acid.[1]

  • Subject the mixture to hydrogenation for 40 hours under a positive pressure of hydrogen.[1]

  • After the reaction is complete, filter the mixture to remove the catalyst.[1]

  • Work-up and Purification: Remove the solvent from the filtrate under reduced pressure.[1] Mix the residue with diethyl ether.[1] Wash the organic layer with water and brine, and then dry it over anhydrous sodium sulfate.[1] After removing the solvent, purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane (0-20% ethyl acetate) to afford pure (3R, 4S)-4-Methyl-3-hexanol.[1] An 88% yield (400 mg) was reported for this procedure.[1]

Visualization of Experimental Workflows

To further clarify the procedural steps and logical flow of each synthesis, the following diagrams have been generated.

Grignard_Synthesis_Workflow cluster_grignard_prep Grignard Reagent Preparation cluster_reaction Reaction with Ketone cluster_workup Work-up and Purification start_grignard Activate Mg with Iodine add_bromo Add 2-Bromobutane in Ether start_grignard->add_bromo reflux_grignard Maintain Gentle Reflux add_bromo->reflux_grignard complete_grignard Stir at Room Temp reflux_grignard->complete_grignard cool_grignard Cool Grignard Reagent complete_grignard->cool_grignard add_ketone Add 2-Butanone in Ether cool_grignard->add_ketone reflux_reaction Maintain Gentle Reflux add_ketone->reflux_reaction stir_reaction Stir at Room Temp reflux_reaction->stir_reaction quench Quench with NH4Cl (aq) stir_reaction->quench extract Extract with Ether quench->extract dry Dry Organic Layer extract->dry distill Fractional Distillation dry->distill Hydrogenation_Workflow start Prepare Mixture: Diene Precursor, Pd/C, Ethanol, Acetic Acid hydrogenate Hydrogenate under H2 Pressure (40h) start->hydrogenate filter_catalyst Filter to Remove Pd/C hydrogenate->filter_catalyst remove_solvent Remove Solvent (Reduced Pressure) filter_catalyst->remove_solvent extract Dissolve in Ether, Wash with Water and Brine remove_solvent->extract dry Dry Organic Layer extract->dry purify Column Chromatography dry->purify product Pure (3R, 4S)-4-Methyl-3-hexanol purify->product

References

Safety Operating Guide

Proper Disposal of 3,4-Dimethyl-3-hexanol: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 3,4-Dimethyl-3-hexanol, a flammable liquid requiring careful management. Adherence to these procedures is critical for regulatory compliance and the prevention of accidents.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is crucial to be aware of the inherent hazards of this compound. It is classified as a Category 3 flammable liquid and vapor.[1][2][3] Therefore, all handling and disposal procedures must be conducted away from heat, sparks, open flames, and other ignition sources.[1][4] The use of non-sparking tools and explosion-proof equipment is mandatory to prevent ignition.[1][4] Proper grounding and bonding of containers and receiving equipment are necessary to prevent static discharge.[1][5]

Appropriate personal protective equipment (PPE) must be worn at all times. This includes chemical-resistant gloves, protective clothing, and eye/face protection.[1][5] All procedures should be carried out in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[3][4]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through an approved waste disposal plant and in accordance with all applicable local, state, and federal regulations.[1][3][4][5][6][7]

1. Waste Collection:

  • Designate a specific, clearly labeled, and chemically compatible waste container for this compound and other similar flammable organic solvents.

  • The container must have a secure, tightly fitting lid to prevent the escape of vapors.[1][6]

  • Do not overfill the waste container; a general guideline is to not exceed 90% of the container's capacity.[8]

2. Handling Spills:

  • In the event of a small spill, immediately alert personnel in the area and ensure proper ventilation.

  • Remove all sources of ignition from the vicinity.[4]

  • Contain the spill using an inert absorbent material, such as vermiculite, dry sand, or earth.

  • Carefully collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal.[4]

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

3. Storage Pending Disposal:

  • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[1][3][4][5]

  • The storage area should be away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[7]

  • Ensure the storage area is secure and accessible only to authorized personnel.

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor.

  • Provide the contractor with a complete and accurate Safety Data Sheet (SDS) for this compound.

  • Maintain all records of waste disposal as required by your institution and regulatory agencies.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound relevant to its safe handling and disposal.

PropertyValueSource
Molecular Formula C8H18O[2]
Molecular Weight 130.23 g/mol [2]
Flash Point 57 °C
Boiling Point 58 °C @ 11.3 mmHg[1]
Specific Gravity 0.85 (20/20)
UN Number 1987

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_spill Spill Management cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Well-Ventilated Area (Fume Hood) A->B C Eliminate Ignition Sources (No Flames, Sparks) B->C D Use Designated, Labeled Waste Container C->D F Absorb Spill with Inert Material C->F If Spill Occurs E Store Container Tightly Closed in a Cool, Ventilated Area D->E H Arrange for Licensed Waste Contractor Pickup E->H G Collect Residue with Non-Sparking Tools F->G G->D I Provide Safety Data Sheet to Contractor H->I J Maintain Disposal Records I->J

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3,4-Dimethyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Personnel

This guide provides critical safety and logistical information for the handling and disposal of 3,4-Dimethyl-3-hexanol. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory when handling this compound to prevent skin and eye contact, and inhalation of vapors. This compound is a flammable liquid and requires specific precautions.

Recommended PPE Summary
Equipment Specification Purpose
Hand Protection Nitrile gloves (for incidental contact) or Butyl rubber gloves (for prolonged contact or larger volumes).Prevents skin contact with the chemical.
Eye Protection Chemical splash goggles.Protects eyes from splashes and vapors.
Body Protection Flame-resistant lab coat.Protects against splashes and in case of fire.
Respiratory Protection Use in a well-ventilated area or chemical fume hood. If ventilation is insufficient, a NIOSH-approved respirator with an organic vapor cartridge is required.[1][2][3][4]Prevents inhalation of harmful vapors.

Operational Plan: Step-by-Step Handling Procedure

Follow these steps to ensure the safe handling of this compound in a laboratory setting.

  • Preparation :

    • Ensure a chemical fume hood is operational and available.

    • Assemble all necessary equipment and reagents before handling the chemical.

    • Verify that a properly rated fire extinguisher (e.g., dry chemical or carbon dioxide) is accessible.

    • Locate the nearest safety shower and eyewash station.

  • Donning PPE :

    • Put on a flame-resistant lab coat.

    • Wear chemical splash goggles.

    • Don the appropriate chemical-resistant gloves (nitrile for short-term use, butyl for extended use).

  • Handling the Chemical :

    • Conduct all work involving this compound inside a certified chemical fume hood to minimize vapor inhalation.

    • Ground all equipment to prevent static discharge, which can ignite flammable vapors.

    • Use non-sparking tools.

    • Keep the container tightly closed when not in use.

    • Avoid heating the chemical with an open flame. Use a heating mantle, steam bath, or water bath.

  • In Case of a Spill :

    • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • Place the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.

    • For large spills, evacuate the area and contact the appropriate emergency response team.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. As a non-halogenated organic solvent, it requires specific disposal procedures.[5][6][7][8]

  • Waste Segregation :

    • Designate a specific, sealed, and properly labeled waste container for "Non-Halogenated Flammable Liquid Waste."[5][6]

    • Do not mix this compound waste with halogenated solvents, as this will complicate and increase the cost of disposal.[6]

    • Do not dispose of this compound down the drain.[7]

  • Waste Collection :

    • Pour all waste this compound directly into the designated waste container.

    • Also, dispose of any materials contaminated with the chemical (e.g., paper towels, absorbent pads) in a separate, sealed, and labeled solid hazardous waste container.

  • Container Management :

    • Keep the waste container tightly closed when not in use.

    • Store the waste container in a well-ventilated, designated satellite accumulation area away from ignition sources.

  • Final Disposal :

    • Arrange for the collection of the hazardous waste by a licensed environmental disposal company.

    • Ensure all labeling and documentation are complete and accurate according to institutional and regulatory guidelines.

Quantitative Data Summary

PropertyValue
Molecular Formula C₈H₁₈O
Molecular Weight 130.23 g/mol
CAS Number 19550-08-4
Flash Point 57 °C
Boiling Point 58 °C at 11.3 mmHg
Density 0.85 g/cm³ at 20 °C

Experimental Workflow and Safety Logic

The following diagram illustrates the logical flow of operations for safely handling this compound, from initial preparation to final waste disposal.

cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Handling cluster_disposal Disposal prep_fume_hood Verify Fume Hood prep_equipment Assemble Equipment prep_fume_hood->prep_equipment prep_safety_gear Locate Safety Gear prep_equipment->prep_safety_gear ppe_coat Flame-Resistant Lab Coat prep_safety_gear->ppe_coat ppe_goggles Chemical Splash Goggles ppe_coat->ppe_goggles ppe_gloves Appropriate Gloves ppe_goggles->ppe_gloves handle_in_hood Work in Fume Hood ppe_gloves->handle_in_hood handle_grounding Ground Equipment handle_in_hood->handle_grounding handle_tools Use Non-Sparking Tools handle_grounding->handle_tools spill Spill? handle_tools->spill disp_segregate Segregate Waste disp_collect Collect in Labeled Container disp_segregate->disp_collect disp_store Store Safely disp_collect->disp_store disp_professional Professional Disposal disp_store->disp_professional start Start start->prep_fume_hood end_op End Operation end_op->disp_segregate spill->end_op No spill_cleanup Follow Spill Protocol spill->spill_cleanup Yes spill_cleanup->end_op

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.